Product packaging for 4-Chloro-6-methyl-1H-indazole(Cat. No.:CAS No. 885521-74-4)

4-Chloro-6-methyl-1H-indazole

Cat. No.: B1613176
CAS No.: 885521-74-4
M. Wt: 166.61 g/mol
InChI Key: UTHDVLOCAYLOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-methyl-1H-indazole (CAS 885521-74-4) is a halogen-substituted indazole derivative of significant interest in medicinal and industrial chemistry research. This compound, with the molecular formula C 8 H 7 ClN 2 and a molecular weight of 166.61 g/mol, serves as a key synthetic intermediate and a privileged scaffold for developing novel bioactive molecules . The indazole core is recognized for its wide range of pharmacological activities, and this specific chloro- and methyl-substituted analog is a valuable building block for the synthesis of more complex structures . In research applications, derivatives of 6-substituted indazoles have demonstrated promising efficacy as corrosion inhibitors for mild steel in acidic environments, with studies showing that certain analogs can achieve high inhibition efficiency through chemisorption mechanisms . Furthermore, the indazole scaffold is a prominent feature in compounds investigated for various therapeutic areas, including anticancer, antimicrobial, antileishmanial, and anti-inflammatory agents . The presence of the chlorine atom at the 4-position makes this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information. The compound should be stored sealed in a dry, room-temperature environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B1613176 4-Chloro-6-methyl-1H-indazole CAS No. 885521-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDVLOCAYLOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646491
Record name 4-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-74-4
Record name 4-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-indazole

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding have rendered it a "privileged scaffold," frequently appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, and anti-HIV properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most studied form.[2][4]

This guide focuses on a specific, strategically substituted derivative: This compound . The presence of a chloro group at the 4-position and a methyl group at the 6-position provides a unique electronic and steric profile, offering medicinal chemists a valuable building block for developing novel therapeutic agents. The chloro-substituent can modulate the acidity of the N-H proton and influence the molecule's binding interactions, while the methyl group can enhance metabolic stability or provide a key hydrophobic contact point.

This document serves as a comprehensive technical resource, detailing the physical, chemical, and spectroscopic properties of this compound. It includes foundational data, reactivity insights, and practical experimental protocols to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Structural Elucidation

Accurate identification is the first step in any chemical investigation. The fundamental identifiers for this compound are summarized below.

Core Identifiers
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 885521-74-4[5][6]
Molecular Formula C₈H₇ClN₂[5][6]
Molecular Weight 166.61 g/mol [5]
MDL Number MFCD07781503[5][6]
Chemical Structure

The structural arrangement of the atoms defines the molecule's fundamental properties.

Caption: Tautomeric equilibrium of the indazole ring.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following sections detail the expected spectral data for this compound, which is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry. [7][8]The predicted chemical shifts are based on the known effects of substituents on the indazole core.

Table 3.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.0 - 13.5Broad Singlet1HN1-H The acidic proton on the pyrazole ring is typically downfield and broad.
~8.0 - 8.2Singlet1HC3-H This proton is adjacent to two nitrogen atoms, leading to a downfield shift.
~7.4Singlet1HC5-H Aromatic proton on the benzene ring.
~7.1Singlet1HC7-H Aromatic proton adjacent to the pyrazole ring fusion.
~2.4Singlet3HC6-CH₃ The methyl group protons typically appear in this region.

Table 3.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~140C7aQuaternary carbon at the ring fusion.
~135C3Carbon adjacent to two nitrogen atoms.
~130C6Carbon bearing the methyl group.
~125C4Carbon bearing the chloro group.
~122C5Aromatic CH carbon.
~115C3aQuaternary carbon at the ring fusion.
~110C7Aromatic CH carbon.
~21C6-C H₃Aliphatic carbon of the methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. [8] Table 3.3: Predicted IR Absorption Bands (Sample Preparation: KBr pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, MediumN-H stretch (from the indazole ring)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic, -CH₃)
~1620MediumC=N stretch (indazole ring)
~1590, 1480StrongC=C stretch (aromatic ring)
~1100StrongC-Cl stretch
~850 - 800StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): A prominent peak will be observed at m/z 166.

  • Isotopic Pattern: A characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Key Fragments: Expect fragmentation corresponding to the loss of the methyl group (M-15) and cleavage of the pyrazole ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity is crucial for utilizing this compound as a chemical building block.

Synthetic Pathway

A common and efficient route to substituted indazoles is the Davis-Beirut reaction or similar cyclization strategies starting from a substituted aniline. [9][10]

Caption: Plausible synthetic workflow for this compound.

Causality of Experimental Choices:

  • Step 1 (Acetylation): The acetylation of the amine protects it and sets up the necessary electronic configuration for the subsequent cyclization.

  • Step 2 (Nitrosation & Cyclization): Isoamyl nitrite is a common reagent for in situ generation of a diazonium species, which rapidly cyclizes to form the indazole ring. [9]* Step 3 (Hydrolysis): A basic hydrolysis step is required to remove the acetyl protecting group from the N1 position, yielding the final 1H-indazole. The use of a strong base like NaOH or LiOH ensures complete deprotection. [9][10]

Chemical Reactivity
  • N-Functionalization: The N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation reactions. This is the most common site for derivatization in drug discovery programs. [11]* Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents (ortho, para-directing methyl group vs. deactivating, ortho, para-directing chloro group) will influence the position of the new substituent, likely favoring position 7 or 5.

  • Cross-Coupling Reactions: While the chloro group is less reactive than bromo or iodo analogs, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific, optimized conditions, allowing for the introduction of aryl, alkyl, or amino groups at the C4 position.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on safety data for structurally related chloro-indazoles. [12][13] Table 5.1: Hazard and Safety Information

CategoryRecommendationRationale
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on data for similar substituted indazoles. [12]These are common hazards for aromatic heterocyclic compounds.
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. [14]To prevent skin and eye contact.
Handling Use in a well-ventilated area or under a chemical fume hood. [13][15]Avoid generating dust.To prevent inhalation of the compound. [12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]Protects the compound from moisture and atmospheric contaminants, ensuring its long-term stability.

Key Experimental Protocols

The following protocols are self-validating systems for the characterization of this compound.

Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.

  • Analysis and Validation:

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

    • Integrate all peaks. The relative integrals should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H, 3H).

    • Assign each peak to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.

    • Self-Validation Check: The sum of the integrations should be consistent with the total number of protons in the molecular formula (7H). The observed multiplicities must align with the predicted neighboring protons.

Protocol: Determination of Melting Point
  • Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

  • Analysis and Validation:

    • Self-Validation Check: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

    • Repeat the measurement with a second sample to ensure reproducibility.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in medicinal chemistry and materials science. Its unique substitution pattern offers a platform for creating diverse molecular libraries. This guide has provided a comprehensive overview of its identity, structure, properties, synthesis, and handling. The detailed spectroscopic predictions and experimental protocols serve as a reliable foundation for researchers to confidently incorporate this valuable molecule into their scientific workflows.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. (URL: [Link])
  • Teixeira, F. C., et al. (2006).
  • GHS 11 (Rev.11) SDS Word 下载CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE. (URL: [Link])
  • Synthesis of 1H-Indazoles via Silver(I)
  • (PDF)
  • This compound [Q00739] - ChemUniverse. (URL: [Link])
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - University of Groningen. (URL: [Link])
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])
  • An Improved Preparation of 4-Chloro-1H-indazole (V)
  • 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem. (URL: [Link])
  • This compound - AOBChem. (URL: [Link])
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (URL: [Link])
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])
  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (URL: [Link])
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [Link])
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • 4-Bromo-6-chloro-1H-indazole - Oakwood Chemical. (URL: [Link])

Sources

Comprehensive literature review of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-indazole: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a substituted heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, which is recognized as a "privileged structure," it serves as a versatile building block for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and its applications as a key intermediate in modern drug discovery programs, particularly in the development of protein kinase inhibitors.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. This structural motif is a bioisostere of indole and is found in a multitude of synthetic compounds with a wide array of pharmacological properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV activities.[1][2] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant and most synthetically targeted isomer.[1] The indazole core is a key feature in several FDA-approved drugs, such as Pazopanib and Axitinib, which function as tyrosine kinase inhibitors in cancer therapy, underscoring the scaffold's importance for researchers and drug development professionals.[3]

Physicochemical and Safety Profile

This compound is a solid at room temperature, typically supplied with a purity of 95% or higher.[4][5] Its core characteristics are summarized below.

PropertyValueReference
CAS Number 885521-74-4[4][5]
Molecular Formula C₈H₇ClN₂[4]
Molecular Weight 166.61 g/mol [4]
Appearance Off-white to yellow solid-
Purity ≥95%[4][5]
Hazard Statements H315 (Causes skin irritation)[6]
H319 (Causes serious eye irritation)[6]
H335 (May cause respiratory irritation)[6]
Precautionary Statements P261, P305, P351, P338[6]

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted anilines. While a specific protocol for this compound is not widely published, a robust and scalable synthesis can be readily adapted from established procedures for analogous compounds, such as 4-chloro-1H-indazole.[7][8]

Retrosynthetic Strategy

The most logical and field-proven approach involves a Davis-Beirut-like reaction sequence starting from 3-chloro-5-methylaniline. The core transformation is an intramolecular cyclization achieved through diazotization of an N-acetylated aniline precursor.

G indazole This compound deacetylation Hydrolysis (Deacetylation) indazole->deacetylation Disconnect N-H acetyl_indazole N-Acetyl-4-chloro- 6-methyl-1H-indazole deacetylation->acetyl_indazole cyclization Intramolecular Cyclization (Diazotization) acetyl_indazole->cyclization Disconnect N-N, C-C acetyl_aniline N-(3-chloro-5-methylphenyl)acetamide cyclization->acetyl_aniline acetylation Amine Protection (Acetylation) acetyl_aniline->acetylation Disconnect N-Ac aniline 3-Chloro-5-methylaniline (Starting Material) acetylation->aniline

Retrosynthetic analysis for this compound.
Detailed Experimental Protocol

This protocol is adapted from the highly successful synthesis of 4-chloro-1H-indazole and is expected to provide the target compound in good yield.[7][8]

Step 1: Acetylation of 3-Chloro-5-methylaniline

  • To a stirred solution of 3-chloro-5-methylaniline (1.0 eq) in chloroform, add potassium acetate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Causality: Acetic anhydride acetylates the aniline nitrogen. This serves two purposes: it protects the amine from side reactions and activates the ortho methyl group for the subsequent cyclization. Potassium acetate acts as a base to neutralize the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LCMS analysis indicates complete consumption of the starting material. The intermediate, N-(3-chloro-5-methylphenyl)acetamide, is typically used in the next step without purification.

Step 2: Diazotization and Intramolecular Cyclization

  • Heat the reaction mixture from Step 1 to 60 °C.

  • Slowly add isoamyl nitrite or tert-butyl nitrite (2.0 eq) dropwise.

    • Causality: Under thermal and acidic conditions (generated in situ), the nitrite source generates a nitrosonium ion (NO⁺). This reacts with the acetylated aniline to form a diazonium salt, which is unstable. The key step is the subsequent intramolecular cyclization where the activated methyl group attacks the diazonium species, forming the pyrazole ring of the indazole system.[9]

  • Stir the reaction overnight at 60 °C. Monitor for the formation of N-acetyl-4-chloro-6-methyl-1H-indazole.

Step 3: Deacetylation (Hydrolysis)

  • Cool the reaction mixture to 0 °C and dilute with tetrahydrofuran (THF) and water.

  • Add a strong base, such as lithium hydroxide (LiOH) (7.0 eq) or sodium hydroxide (NaOH), portion-wise.[7][8]

    • Causality: The base hydrolyzes the N-acetyl group, liberating the final 1H-indazole product. Using a strong base ensures the reaction goes to completion.

  • Stir at 0 °C for 3-4 hours until the acetylated intermediate is fully consumed.

Step 4: Work-up and Purification

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The substitution pattern of this compound provides three primary sites for chemical modification, making it a highly valuable and versatile building block for creating libraries of complex molecules.

Key reactivity sites for derivatization.
N-Functionalization

The proton at the N1 position is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile can then react with various electrophiles.

  • N-Alkylation: Reaction with alkyl halides or tosylates provides N1-alkylated indazoles. The choice of base and solvent system can be crucial for achieving high regioselectivity, favoring the thermodynamically more stable N1 isomer over the N2 isomer.[4][10][11][12] Using sodium hydride in THF is often an effective system for promoting N1 selectivity.[4][10]

  • N-Arylation: Copper or palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, with aryl halides or boronic acids can be used to install aryl groups at the N1 position.

Palladium-Catalyzed Cross-Coupling at C4

The chlorine atom at the C4 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) in the presence of a palladium catalyst and a base allows for the introduction of various aryl substituents at the C4 position.[13][14][15][16]

  • Buchwald-Hartwig Amination: The C4-Cl bond can be coupled with amines to form 4-aminoindazole derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes can install alkynyl groups at the C4 position.[16]

These cross-coupling reactions are fundamental in modern medicinal chemistry for rapidly building molecular complexity.[13]

Electrophilic Aromatic Substitution

The benzene portion of the indazole ring can undergo further functionalization via electrophilic aromatic substitution. Reactions such as nitration or halogenation would be directed by the existing substituents, likely occurring at the C5 or C7 positions.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its pre-functionalized scaffold, which allows for the efficient synthesis of targeted libraries of compounds for screening.

  • Kinase Inhibitors: The indazole scaffold is a well-established "hinge-binding" motif for many protein kinases.[3] Kinases are critical targets in oncology, and many successful drugs are kinase inhibitors.[2][3] By using this intermediate, medicinal chemists can synthesize derivatives where different groups are appended at the N1, C4, and other positions to optimize binding affinity, selectivity, and pharmacokinetic properties against specific kinase targets like FGFR, VEGFR, and others.[2][3]

  • Fragment-Based Drug Design (FBDD): The molecule can be used as a core fragment in FBDD campaigns. The N1-H and C4-Cl provide vectors for growing the fragment into more potent, drug-like molecules.

  • Lead Optimization: In later-stage drug development, this intermediate can be used to explore Structure-Activity Relationships (SAR). For example, replacing the C4-chloro group with various aryl groups via Suzuki coupling allows for systematic probing of a specific pocket in a target protein.

Spectroscopic Data Analysis

Data TypePredicted Characteristics
¹H NMR δ ~10-13 ppm (br s, 1H, N-H): The acidic proton on N1 is typically broad and downfield.
(in CDCl₃ or DMSO-d₆)δ ~7.0-7.5 ppm (2H, aromatic): Two singlets or narrow doublets corresponding to the H5 and H7 protons. The H7 proton would likely be slightly upfield of the H5 proton.
δ ~8.1 ppm (s, 1H, H3): The proton at the C3 position of the pyrazole ring.[7]
δ ~2.5 ppm (s, 3H, -CH₃): A sharp singlet for the methyl group at C6.[1]
¹³C NMR δ ~140 ppm (C7a), ~127 ppm (C3a): Quaternary bridgehead carbons.
δ ~110-135 ppm: Aromatic carbons (C4, C5, C6, C7). The carbon bearing the chloro group (C4) would be in this region.
δ ~135 ppm (C3): The C3 carbon of the pyrazole ring.
δ ~22 ppm (-CH₃): The methyl carbon.[1]
Mass Spec (ESI+) m/z ~167 [M+H]⁺: The protonated molecular ion.
Isotopic Pattern: A characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Conclusion and Future Outlook

This compound represents a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through well-established organic chemistry principles, and its multiple reactive sites offer a platform for extensive derivatization. The proven success of the indazole scaffold in FDA-approved kinase inhibitors ensures that intermediates like this will remain in high demand. Future research will likely focus on incorporating this and similar building blocks into novel library designs for high-throughput screening against new and challenging biological targets, further cementing the role of the indazole core in the development of next-generation therapeutics.

References

Click to expand
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • AOBChem. (n.d.). This compound.
  • Wiley-VCH. (2007).
  • Schoeggl Toledano, A., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
  • Keeting, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Beilstein Journals. (2024).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Asensio, A., et al. (2011).
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Abdelahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]
  • The Royal Society of Chemistry. (2020).
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]
  • ResearchGate. (n.d.). The diazotization process.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (2016). 13C NMR of indazoles. [Link]
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Institutes of Health. (2023).
  • ChemUniverse. (n.d.). This compound [Q00739].
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

Sources

Whitepaper: Strategic Functionalization of the 4-Chloro-6-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Synthesis of Novel Bioactive Derivatives

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 4-Chloro-6-methyl-1H-indazole, offers a robust and versatile starting point for the synthesis of novel molecular entities. Its chloro and methyl substituents provide distinct electronic properties and steric influences, while the chloro group at the C4 position and the nucleophilic nitrogen atoms of the pyrazole ring serve as key handles for strategic functionalization. This guide provides an in-depth exploration of proven synthetic methodologies for elaborating this core structure, focusing on regioselective N-alkylation and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to construct libraries of novel indazole derivatives.

The this compound Core: A Strategic Starting Point

Indazole, a bioisostere of indole, is a bicyclic heteroaromatic compound that features prominently in a wide array of pharmacologically active molecules, including anti-cancer agents like Pazopanib and Niraparib.[1] The this compound variant is particularly valuable for several reasons:

  • Orthogonal Reactivity: The chlorine atom at the C4 position is an ideal handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. Its reactivity is distinct from the N-H bond of the pyrazole ring, allowing for sequential and controlled modifications.

  • Regiochemical Control: The pyrazole moiety contains two nitrogen atoms (N1 and N2), both of which are nucleophilic. The substitution pattern of the benzene ring, particularly the adjacent chloro group, influences the regioselectivity of reactions like N-alkylation, a critical factor in determining the biological activity of the final compound.

  • Physicochemical Properties: The methyl group at C6 and the chloro group at C4 modulate the lipophilicity and electronic nature of the scaffold, which can be fine-tuned through subsequent derivatization to optimize drug-like properties.

This guide will focus on two primary pillars of derivatization: exploiting the nucleophilicity of the ring nitrogens and leveraging the C4-chloro group as a linchpin for cross-coupling chemistry.

G Start This compound N_Alkylation Regioselective N-Alkylation Start->N_Alkylation Base, Solvent, Alkyl Halide Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Pd Catalyst, Ligand, Base, Coupling Partner N1_Product N1-Alkyl Derivatives N_Alkylation->N1_Product N2_Product N2-Alkyl Derivatives N_Alkylation->N2_Product Suzuki_Product C4-Aryl/Vinyl Derivatives (Suzuki Coupling) Pd_Coupling->Suzuki_Product Buchwald_Product C4-Amino Derivatives (Buchwald-Hartwig Amination) Pd_Coupling->Buchwald_Product G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Product (Ar¹-Ar²) RedElim->Product Ar1X Indazole-Cl (Ar¹-X) Ar1X->OxAdd Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) + Base Ar2BOH2->Transmetal G cluster_1 Buchwald-Hartwig Amination Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amide L₂Pd(II)(Ar¹)(NR₂) AmineCoord->PdII_Amide PdII_Amido L₂Pd(II)(Ar¹)(NR₂H) RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Product (Ar¹-NR₂) RedElim->Product Ar1X Indazole-Cl (Ar¹-X) Ar1X->OxAdd Amine Amine (R₂NH) + Base Amine->AmineCoord

Sources

Navigating the Spectroscopic Landscape of 4-Chloro-6-methyl-1H-indazole: A Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Advanced Spectroscopic Solutions Division

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-6-methyl-1H-indazole. As a key heterocyclic scaffold in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for unambiguous structural verification and the characterization of its derivatives. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive analysis based on predictive models and comparative data from structurally related indazole analogues. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a robust framework for the interpretation of NMR data for this class of compounds. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, providing a detailed, atom-by-atom assignment of the predicted spectra.

Introduction: The Significance of Indazoles and the Role of NMR

The indazole moiety is a privileged bicyclic heteroaromatic system that is a cornerstone in the design of a wide array of biologically active molecules. Its structural resemblance to purine bases has made it a compelling template for the development of kinase inhibitors, anti-cancer agents, and compounds targeting various other receptors and enzymes. The precise substitution pattern on the indazole ring is critical for modulating pharmacological activity, and therefore, its unambiguous characterization is a non-negotiable aspect of the synthetic and drug discovery workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms and their connectivity within a molecule. For substituted indazoles, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers, a common challenge in their synthesis.[2]

This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, leveraging established principles of NMR theory, data from analogous compounds, and computational prediction tools.

Molecular Structure and Tautomerism

This compound possesses a bicyclic structure with a benzene ring fused to a pyrazole ring. The numbering of the indazole ring system is crucial for the correct assignment of NMR signals.

Figure 1: Structure of this compound with IUPAC numbering.

Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable.[3] Experimental and computational studies have consistently shown that the 1H tautomer is the dominant species in solution for a wide range of indazole derivatives.[4] Therefore, our analysis will focus on the 1H-tautomer of this compound.

Experimental and Computational Methodology

General NMR Experimental Protocol

While experimental data for the target compound is not publicly available, a standard protocol for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-14 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-160 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

cluster_workflow General NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) H1_Acq ¹H NMR Acquisition (400 MHz, 16-64 scans) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (100 MHz, >=1024 scans) SamplePrep->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Processing->Analysis

Figure 2: General experimental workflow for NMR analysis.

Computational Prediction of NMR Spectra

In the absence of experimental data, computational methods provide a reliable means of predicting NMR chemical shifts.[5][6] Several online platforms and software packages utilize various algorithms, including machine learning and density functional theory (DFT), to predict ¹H and ¹³C NMR spectra with a high degree of accuracy.[1][7][8][9] The predicted data in this guide was generated using a combination of these resources to provide a consensus view.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals: one for the N-H proton, three for the aromatic protons, and one for the methyl group protons. The predicted chemical shifts and multiplicities are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H~10.5-11.5br s-
H3~8.0-8.2s-
H7~7.3-7.5s~1.0
H5~7.0-7.2s~1.0
CH₃~2.4-2.6s-
Detailed Peak Assignments and Rationale
  • N1-H (δ ~10.5-11.5 ppm, broad singlet): The proton attached to the nitrogen of the pyrazole ring is acidic and typically appears as a broad singlet in the downfield region of the spectrum. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. In many substituted indazoles, this peak is observed well above 10 ppm.[10]

  • H3 (δ ~8.0-8.2 ppm, singlet): This proton is attached to a carbon adjacent to two nitrogen atoms, which deshields it significantly, causing it to resonate at a low field. Due to the absence of adjacent protons, it is expected to appear as a sharp singlet.

  • H7 (δ ~7.3-7.5 ppm, singlet): This proton is on the benzene ring, adjacent to the fused pyrazole ring. It is expected to be a singlet, although a small long-range coupling to H5 might be observed. The chloro substituent at the C4 position will have a deshielding effect on the peri-proton H5, while the methyl group at C6 will have a shielding effect on the ortho-proton H5 and the para-proton H7.

  • H5 (δ ~7.0-7.2 ppm, singlet): This proton is situated between the chloro and methyl substituents. The electron-donating nature of the methyl group at C6 and the electron-withdrawing, but ortho/para directing, nature of the chloro group at C4 will influence its chemical shift. It is also expected to be a singlet, with possible long-range coupling to H7.

  • CH₃ (δ ~2.4-2.6 ppm, singlet): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, one for each unique carbon atom. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C7a~140-142
C6~135-137
C3~133-135
C3a~128-130
C4~125-127
C5~122-124
C7~110-112
CH₃~21-23
Detailed Peak Assignments and Rationale
  • Quaternary Carbons (C7a, C6, C3a, C4): These carbons, which are not directly bonded to any protons, will typically show weaker signals in the ¹³C NMR spectrum.

    • C7a (δ ~140-142 ppm): This is the bridgehead carbon of the benzene ring fused to the pyrazole ring.

    • C6 (δ ~135-137 ppm): This carbon is attached to the methyl group.

    • C3a (δ ~128-130 ppm): This is the other bridgehead carbon, part of both the benzene and pyrazole rings.

    • C4 (δ ~125-127 ppm): This carbon is directly attached to the electronegative chlorine atom, which will influence its chemical shift.

  • Methine Carbons (C3, C5, C7):

    • C3 (δ ~133-135 ppm): This carbon in the pyrazole ring is adjacent to two nitrogen atoms, leading to a downfield shift.

    • C5 (δ ~122-124 ppm): This aromatic carbon is situated between the chloro and methyl substituents.

    • C7 (δ ~110-112 ppm): This carbon is part of the benzene ring and is expected to be the most upfield of the aromatic carbons.

  • Methyl Carbon (CH₃):

    • CH₃ (δ ~21-23 ppm): The carbon of the methyl group will appear in the typical aliphatic region of the spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy, comparative data from analogous compounds, and computational prediction tools, we have constructed a comprehensive interpretation of the expected spectral features. The provided tables of predicted chemical shifts and the rationale behind the assignments offer a valuable resource for researchers working with this important heterocyclic scaffold. While this guide serves as a robust predictive framework, it is imperative to confirm these assignments with experimental data whenever possible. The methodologies and interpretative strategies outlined herein are broadly applicable to the structural elucidation of other substituted indazole derivatives, contributing to the advancement of research in medicinal chemistry and drug discovery.

References

  • CASPRE - ¹³C NMR Predictor. (n.d.).
  • Elguero, J., Fruchier, A., & Tarrago, G. (2016). ¹³C NMR of indazoles.
  • He, L., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances, 4(94), 52285-52289.
  • Molecules. (2006).
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Argyropoulos, D., Golotvin, S., Pol, R., Moser, A., Litman, J., Ortlieb, N., ... & Niedermeyer, T. H. J. (n.d.).
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Park, S., et al. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296.
  • Google Patents. (2018).
  • Wi, H., et al. (2023). DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(14), 5390.
  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.
  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1134-1142.
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Google Patents. (2019). WO2019046467A1 - Therapeutic indazoles.
  • European Patent Office. (2017). EP3448846B1 - Synthesis of indazoles.
  • Google Patents. (2022).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
  • Cheminfo.org. (n.d.). Predict ¹H NMR spectra.
  • ChemUniverse. (n.d.). This compound [Q00739].
  • AOBChem. (n.d.). This compound.
  • LIDE Pharmatech. (n.d.). This compound CAS NO.885521-74-4.
  • Cheminfo.org. (n.d.). Predict 1H NMR spectra.
  • ResearchG
  • Google Patents. (2009).

Sources

Mass spectrometry fragmentation pattern of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Chloro-6-methyl-1H-indazole

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a substituted indazole, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Understanding its mass spectral behavior is crucial for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or synthetic derivatives. This document outlines the theoretical underpinnings of its fragmentation, proposing key pathways based on established chemical principles and data from analogous structures. We predict that the primary fragmentation routes will involve the loss of a chlorine radical, cleavage of the heterocyclic ring to expel hydrogen cyanide (HCN), and rearrangements involving the methyl group. A detailed experimental protocol for acquiring a mass spectrum is also provided, ensuring researchers can reliably generate and interpret their own data.

Introduction to this compound

Chemical Identity and Structure

This compound is a halogenated heterocyclic compound built upon the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The specific substitution pattern of this molecule—a chlorine atom at the 4-position and a methyl group at the 6-position—creates a unique electronic and steric profile that influences its chemical reactivity and, consequently, its mass spectral fragmentation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇ClN₂ [1][2]
Molecular Weight 166.61 g/mol [1][3]
Nominal Mass 166 u
CAS Number 885521-74-4 [1][2]

| SMILES | CC1=CC2=C(C(Cl)=C1)C=NN2 |[3] |

The Role of Mass Spectrometry in Structural Characterization

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of organic chemistry, it provides two critical pieces of information: the molecular weight of a compound and its fragmentation pattern.[4] When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a high-energy molecular ion (M⁺˙) that can undergo fragmentation.[5] This fragmentation is not random; it follows predictable chemical pathways, breaking the weakest bonds and forming the most stable charged fragments. The resulting mass spectrum serves as a molecular fingerprint, enabling structural elucidation and confirmation.

Theoretical Fragmentation Pathways under Electron Ionization

The fragmentation of this compound is dictated by the stability of the indazole aromatic system, the influence of the chloro and methyl substituents, and fundamental principles of ion chemistry.

The Molecular Ion (M⁺˙)

Upon electron ionization, the molecule will lose an electron to form the molecular ion, M⁺˙. Given the aromatic nature of the indazole ring, a relatively intense molecular ion peak is expected.[6]

  • m/z 166 and 168: The molecular formula C₈H₇ClN₂ contains an even number of nitrogen atoms, consistent with the Nitrogen Rule for an even-numbered molecular ion peak.[4] Crucially, the presence of a single chlorine atom will produce a characteristic isotopic pattern. The molecular ion will appear as two peaks: M⁺˙ at m/z 166 (for the ³⁵Cl isotope) and an [M+2]⁺˙ peak at m/z 168 (for the ³⁷Cl isotope). The relative intensity of the m/z 168 peak will be approximately one-third (≈32%) of the m/z 166 peak, which is a definitive indicator for the presence of one chlorine atom.

Pathway A: Loss of a Chlorine Radical

A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond to release a chlorine radical (Cl•).[7][8]

  • [M - 35]⁺ → m/z 131: This pathway involves the loss of a ³⁵Cl radical, leading to the formation of the [C₈H₇N₂]⁺ cation at m/z 131. This fragment ion is likely to be highly stable due to the preservation of the aromatic system. This is predicted to be a major fragmentation route.

Pathway B: Loss of Hydrogen Cyanide (HCN)

The fragmentation of nitrogen-containing heterocyclic rings often involves the elimination of a stable neutral molecule like hydrogen cyanide (HCN). This process requires the cleavage of two bonds within the pyrazole portion of the indazole ring.

  • [M - 27]⁺˙ → m/z 139/141: The molecular ion could undergo ring cleavage to expel HCN (mass 27 u), resulting in a fragment ion at m/z 139 (for ³⁵Cl). The corresponding isotopic peak would appear at m/z 141.

Pathway C: Fragmentation Involving the Methyl Group

The methyl group provides another site for fragmentation, typically through the loss of a hydrogen radical.

  • [M - 1]⁺ → m/z 165/167: Loss of a hydrogen radical from the methyl group can lead to the formation of a highly stabilized ion at m/z 165. This ion can rearrange into a tropylium-like or other expanded-ring structure, which is a common and favorable process in the fragmentation of alkyl-substituted aromatic compounds. This fragment would also exhibit the characteristic chlorine isotope pattern at m/z 167.

Secondary Fragmentation

The primary fragments described above can undergo further fragmentation to produce smaller ions, aiding in the complete elucidation of the structure.

  • m/z 131 → m/z 104: The [M - Cl]⁺ fragment at m/z 131 could subsequently lose HCN, yielding a fragment at m/z 104 ([C₇H₆]⁺).

  • m/z 165 → m/z 130: The [M - H]⁺ fragment at m/z 165 could lose a chlorine radical to form an ion at m/z 130.

The proposed fragmentation pathways are summarized in the diagram below.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M Molecular Ion (M⁺˙) m/z 166/168 F1 [M - Cl]⁺ m/z 131 M->F1 - Cl• F2 [M - HCN]⁺˙ m/z 139/141 M->F2 - HCN F3 [M - H]⁺ m/z 165/167 M->F3 - H• F1_1 [M - Cl - HCN]⁺ m/z 104 F1->F1_1 - HCN F3_1 [M - H - Cl]⁺ m/z 130 F3->F3_1 - Cl• G A 1. Sample Preparation (100 µg/mL solution) B 2. GC Injection (1 µL) A->B C 3. GC Separation (Capillary Column) B->C D 4. Ionization (EI Source, 70 eV) C->D E 5. Mass Analysis (Quadrupole) D->E F 6. Detection (Electron Multiplier) E->F G 7. Data Interpretation (Spectrum vs. Theory) F->G

Sources

Postulated mechanism of action for 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action for 4-Chloro-6-methyl-1H-indazole

Authored by: A Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-HIV, and potent antitumor effects.[1][3] This versatility has established the indazole core as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

A significant number of indazole-containing compounds have been successfully developed as therapeutic agents, particularly in oncology. Drugs such as Axitinib and Pazopanib function as potent protein kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.[4] The core structure of indazole can act as a bioisostere for the adenine base of adenosine triphosphate (ATP), enabling these molecules to competitively inhibit the function of kinases within their ATP-binding pockets.[5] This guide will explore the postulated mechanism of action for a specific derivative, this compound, based on the established activities of structurally related compounds and outline a comprehensive research framework to validate these hypotheses.

Postulated Mechanism of Action: Competitive Kinase Inhibition

While direct experimental studies on this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests a primary mechanism of action centered on the inhibition of protein kinases. The core 1H-indazole moiety provides the essential hydrogen-bonding capability, while the chloro and methyl substitutions on the benzene ring are positioned to modulate target selectivity and potency through interactions with specific hydrophobic regions of the kinase active site.

The central hypothesis is that this compound functions as an ATP-competitive inhibitor . Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The indazole ring is postulated to mimic the purine ring of ATP, allowing it to dock within the enzyme's active site.

Key molecular interactions likely include:

  • Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, typically forming a crucial interaction with the "hinge region" of the kinase, anchoring the inhibitor in place.[4]

  • Hydrophobic Interactions: The benzene portion of the indazole core, along with the methyl group at position 6, can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site.

  • Halogen Bonding: The chlorine atom at position 4 may form halogen bonds or other specific interactions within a hydrophobic pocket, contributing to the compound's affinity and selectivity for certain kinases over others.

This binding mode physically obstructs ATP from entering the active site, thereby blocking the phosphotransfer reaction and inhibiting the downstream signaling pathway controlled by the kinase.

cluster_kinase Kinase Active Site cluster_inhibitor This compound ATP_Pocket ATP Binding Pocket Hinge Hinge Region (e.g., Ala, Glu residues) Hydrophobic_Pocket Hydrophobic Pocket Indazole_Core Indazole Core (ATP Mimic) Indazole_Core->ATP_Pocket Occupies ATP ATP Indazole_Core->ATP NH_Group N-H Group NH_Group->Hinge H-Bond Donor Methyl_Group 6-Methyl Group Methyl_Group->Hydrophobic_Pocket Hydrophobic Interaction Chloro_Group 4-Chloro Group Chloro_Group->Hydrophobic_Pocket Halogen Interaction Block Blocks Binding Block->ATP_Pocket X

Caption: Postulated binding mode of this compound in a kinase active site.

A Self-Validating Research Workflow for Mechanistic Elucidation

To rigorously test the kinase inhibition hypothesis for this compound, a multi-stage, self-validating experimental workflow is essential. This process begins with broad, computational screening and progressively narrows the focus to specific cellular effects, ensuring that each step logically informs the next.

cluster_A cluster_B cluster_C cluster_D A Stage 1: Target Identification (In Silico Screening) B Stage 2: In Vitro Validation (Biochemical Kinase Assays) A->B Identify top kinase candidates C Stage 3: Cellular Activity (Target Engagement & Phenotype) B->C Confirm on-target activity & determine IC50 D Stage 4: Downstream Pathway Analysis (Phospho-Proteomics / Western Blot) C->D Validate target engagement in cells E Mechanism Confirmed D->E Link target inhibition to cellular response A_detail Molecular docking of compound against a panel of human kinases. B_detail Measure direct inhibition of purified recombinant kinases (e.g., FRET assay). Determine IC50 values. C_detail Treat relevant cancer cell lines. Assess cell viability (MTT assay). Confirm target binding (CETSA). D_detail Measure phosphorylation of known kinase substrates to confirm pathway inhibition.

Caption: Experimental workflow for validating the mechanism of action.

Data Presentation: Hypothetical Kinase Selectivity Profile

Following the in vitro screening outlined in Stage 2, the quantitative data would be summarized to reveal the compound's potency and selectivity. A potent inhibitor would exhibit low IC50 values against its intended targets, while high IC50 values against other kinases would indicate selectivity.

Kinase TargetFamilyIC50 (nM)Comments
FGFR1 Tyrosine Kinase15 Potent inhibition. Primary target candidate.
VEGFR2 Tyrosine Kinase45 Secondary target. Potential for anti-angiogenic effects.
JAK2 Tyrosine Kinase250 Moderate off-target activity.
EGFR Tyrosine Kinase> 10,000Highly selective against EGFR.
CDK2 Serine/Threonine> 10,000No significant activity against this kinase family.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a kinase active site.

1. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Prepare a serial dilution series of the compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). c. Prepare a solution containing the europium-labeled anti-tag antibody and the specific biotinylated kinase of interest. d. Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

2. Assay Procedure: a. Add 5 µL of the compound serial dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" and "no enzyme" controls. b. Add 5 µL of the kinase/antibody mixture to all wells. c. Add 5 µL of the tracer solution to all wells. d. Centrifuge the plate briefly (1000 rpm for 1 minute) to mix and remove bubbles. e. Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium). b. Calculate the emission ratio (665 nm / 615 nm).

4. Data Analysis: a. Plot the emission ratio against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Protocol 2: Cellular Target Engagement (Western Blot for Substrate Phosphorylation)

This protocol validates that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation state of a known downstream substrate.

1. Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) to 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours). c. Include a positive control (e.g., growth factor stimulation to activate the pathway) and a negative control (vehicle, e.g., 0.1% DMSO).

2. Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation and Detection: a. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 if testing a JAK inhibitor). b. Wash the membrane three times with TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. e. Image the resulting chemiluminescence using a digital imager.

5. Analysis and Normalization: a. Re-probe the same membrane (after stripping) with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. b. Quantify the band intensities and express the level of phosphorylated substrate as a ratio relative to the total substrate, normalized to the loading control. A dose-dependent decrease in this ratio indicates successful target engagement.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]
  • Indazole – Knowledge and References - Taylor & Francis. [Link]
  • An Improved Preparation of 4-Chloro-1H-indazole (V)
  • This compound [Q00739] - ChemUniverse. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-1H-indazole, a specific derivative with significant, albeit largely unexplored, therapeutic potential. While direct research on this compound is nascent, this document synthesizes existing knowledge on structurally related indazoles to extrapolate and propose its most promising applications. We will delve into its chemical synthesis, and based on robust preclinical and clinical data from analogous compounds, we will explore its potential as a kinase inhibitor for oncological indications and as a modulator of cannabinoid receptors for neurological and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs to investigate the full therapeutic promise of this molecule.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The bicyclic aromatic structure of indazole, consisting of a benzene ring fused to a pyrazole ring, confers a unique combination of chemical properties that make it an ideal starting point for the design of novel therapeutics.[3][4] Its ability to participate in hydrogen bonding, pi-stacking, and other non-covalent interactions allows for high-affinity binding to a diverse range of biological targets.[1] Consequently, indazole derivatives have been successfully developed into drugs for a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3] Notable examples of FDA-approved drugs containing the indazole core include:

  • Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[5]

The therapeutic versatility of the indazole scaffold underscores the rationale for investigating novel derivatives such as this compound.

Synthesis and Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885521-74-4
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Off-white to yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)
Proposed Synthetic Protocol

The following protocol is adapted from the synthesis of 4-chloro-1H-indazole and is expected to yield the target compound with high purity.[6][7]

Step 1: Acetylation of 3-Chloro-5-methylaniline

  • To a solution of 3-chloro-5-methylaniline in an appropriate solvent (e.g., chloroform), add acetic anhydride and a base (e.g., potassium acetate).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(3-chloro-5-methylphenyl)acetamide.

Step 2: Nitrosation and Cyclization

  • Dissolve the N-(3-chloro-5-methylphenyl)acetamide in a suitable solvent (e.g., chloroform).

  • Cool the solution to 0°C in an ice bath.

  • Add a nitrosating agent, such as isoamyl nitrite or tert-butyl nitrite, dropwise to the cooled solution.[6][7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the formation of the indazole ring by TLC.

Step 3: Hydrolysis

  • To the reaction mixture from Step 2, add a solution of a strong base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent (e.g., THF).[6][7]

  • Stir the mixture at 0°C for 2-3 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to a neutral pH.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Chloro-5-methylaniline B N-(3-chloro-5-methylphenyl)acetamide A->B Acetic anhydride, Potassium acetate C N-nitroso intermediate B->C Isoamyl nitrite D This compound C->D LiOH or NaOH (Hydrolysis)

Caption: Proposed synthesis of this compound.

Potential Therapeutic Application 1: Kinase Inhibition in Oncology

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] A notable example is Pazopanib, which targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] A Chinese patent discloses 1H-indazole derivatives as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8] The 4-chloro substitution present in our molecule of interest is a common feature in many kinase inhibitors, suggesting that this compound may also exhibit anti-angiogenic and anti-tumor properties through VEGFR-2 inhibition.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade involves key pathways such as the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[9] Inhibition of VEGFR-2 can block these downstream effects, thereby cutting off the tumor's blood supply and inhibiting its growth.

VEGFR-2 Signaling Pathway Diagram

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF-A VEGF->VEGFR2 Inhibitor This compound Inhibitor->VEGFR2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Proposed Experimental Workflow for Kinase Inhibition

To validate the potential of this compound as a VEGFR-2 inhibitor, a tiered experimental approach is recommended.

Tier 1: In Vitro Biochemical Assays

  • VEGFR-2 Kinase Assay:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human VEGFR-2 kinase with a suitable substrate and ATP in the presence of varying concentrations of this compound.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Determine the IC₅₀ value of the compound.

  • Kinase Panel Screening:

    • To assess the selectivity of the compound, screen it against a broad panel of other kinases.

    • This will help identify any off-target effects and provide a preliminary safety profile.

Tier 2: Cell-Based Assays

  • Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay:

    • Culture HUVECs and stimulate them with VEGF-A to induce proliferation.

    • Treat the cells with varying concentrations of this compound.

    • Measure cell viability and proliferation using an MTT or BrdU assay.

    • Determine the GI₅₀ (50% growth inhibition) value.

  • HUVEC Migration and Tube Formation Assays:

    • Assess the effect of the compound on VEGF-A-induced HUVEC migration using a Boyden chamber assay.

    • Evaluate the ability of the compound to inhibit the formation of capillary-like structures by HUVECs on a Matrigel matrix.

Tier 3: In Vivo Models

  • Xenograft Tumor Models:

    • Implant human cancer cells (e.g., from colon, lung, or liver cancer) into immunocompromised mice.[7]

    • Once tumors are established, treat the mice with this compound via an appropriate route of administration.

    • Monitor tumor growth and animal well-being over time.

    • At the end of the study, excise the tumors and perform immunohistochemical analysis to assess angiogenesis (e.g., by staining for CD31).

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Validation cluster_cell Cell-Based Assays cluster_invivo In Vivo Efficacy A VEGFR-2 Kinase Assay (Determine IC50) C HUVEC Proliferation Assay (Determine GI50) A->C B Kinase Selectivity Panel B->C D HUVEC Migration & Tube Formation Assays C->D E Xenograft Tumor Model (Assess anti-tumor activity) D->E

Caption: Workflow for evaluating kinase inhibitor potential.

Potential Therapeutic Application 2: CB1 Receptor Modulation

The endocannabinoid system, and particularly the cannabinoid receptor 1 (CB1), plays a crucial role in regulating a wide range of physiological processes, including pain perception, mood, and appetite.[10] A patent has described a series of indazole derivatives as potent CB1 receptor agonists, suggesting their potential therapeutic utility in conditions such as chronic pain, rheumatoid arthritis, and osteoarthritis.[11] Synthetic cannabinoid receptor agonists (SCRAs) often feature an indazole core, further highlighting the importance of this scaffold in modulating CB1 activity.[12][13]

The CB1 Receptor and its Therapeutic Relevance

CB1 receptors are G-protein coupled receptors predominantly expressed in the central and peripheral nervous systems.[10] Activation of CB1 receptors by agonists can lead to analgesic, anti-inflammatory, and neuroprotective effects. Therefore, developing selective CB1 receptor agonists could offer a novel therapeutic strategy for managing chronic pain and inflammatory diseases with a potentially different side-effect profile compared to traditional opioids and NSAIDs.

Proposed Experimental Workflow for CB1 Receptor Agonism

Tier 1: In Vitro Receptor Binding and Functional Assays

  • CB1 Receptor Binding Assay:

    • Use cell membranes expressing human CB1 receptors.

    • Perform a competitive binding assay with a radiolabeled CB1 agonist (e.g., [³H]CP55,940) and varying concentrations of this compound.

    • Determine the binding affinity (Ki) of the compound.

  • cAMP Assay:

    • Utilize a cell line expressing CB1 receptors (e.g., CHO-CB1 cells).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Treat the cells with varying concentrations of the test compound and measure the inhibition of cAMP production.

    • Determine the EC₅₀ value to assess the compound's functional potency as an agonist.

Tier 2: In Vivo Behavioral Models

  • Models of Nociception (Pain):

    • Hot Plate Test: Assess the analgesic effect of the compound by measuring the latency of a mouse to respond to a thermal stimulus.

    • Formalin Test: Evaluate the compound's effect on both acute and inflammatory pain by injecting formalin into the paw of a rodent and observing the licking and flinching behavior.

  • Models of Inflammation:

    • Carrageenan-Induced Paw Edema: Induce inflammation in the paw of a rodent by injecting carrageenan.

    • Administer this compound and measure the reduction in paw swelling over time to assess its anti-inflammatory activity.

Experimental Workflow Diagram

CB1_Agonist_Workflow cluster_invitro_cb1 In Vitro Validation cluster_invivo_cb1 In Vivo Efficacy F CB1 Receptor Binding Assay (Determine Ki) G cAMP Functional Assay (Determine EC50) F->G H Nociception Models (e.g., Hot Plate, Formalin Test) G->H I Inflammation Models (e.g., Paw Edema) G->I

Caption: Workflow for evaluating CB1 receptor agonist potential.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant therapeutic potential. Based on the well-documented activities of structurally related indazole derivatives, this compound is a prime candidate for investigation as both a kinase inhibitor for cancer therapy and a CB1 receptor agonist for the treatment of pain and inflammation. The proposed synthetic route and experimental workflows provide a clear and logical framework for researchers to systematically evaluate these potential applications. Further studies, including detailed structure-activity relationship (SAR) analysis, pharmacokinetic profiling, and toxicology assessments, will be crucial in advancing this compound from a promising lead compound to a potential clinical candidate.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(3), 1591-1597.
  • Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39352-39365.
  • Cai, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Li, Y., et al. (2023).
  • Organic Syntheses. (n.d.). Indazole.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(16), 1485-1509.
  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1189-1212.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Reggio, P. H. (2009). Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. Bioorganic & Medicinal Chemistry, 17(13), 4587-4594.
  • Noble, C., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology, 41(2), 224-237.
  • da Silva, A. C. R., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(8), e2000130.
  • da Silva, A. F., et al. (2021). Fourth generation of synthetic cannabinoid receptor agonists: a summary on the latest insights. Annals of the New York Academy of Sciences, 1489(1), 58-75.
  • Liu, X., et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(10), 5006-5024.
  • Norman, M. H., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1369.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced world of drug discovery and organic synthesis, novel heterocyclic compounds are the building blocks of innovation. Among these, substituted indazoles are of significant interest due to their prevalence in a wide array of pharmacologically active molecules. This guide provides an in-depth technical overview of the safety, handling, and material safety data for 4-Chloro-6-methyl-1H-indazole (CAS No. 885521-74-4), a key intermediate for specialized research applications.[1] This document is intended for researchers, chemists, and laboratory professionals who work with this compound, offering a framework for safe and effective utilization.

While comprehensive toxicological and ecological data for this compound are not fully available, this guide synthesizes information from available safety data sheets for closely related structural analogs and general principles of chemical safety for this compound class. It is imperative for the user to recognize that this substance should be handled with the care due to a compound with an incompletely characterized hazard profile.

Chemical & Physical Properties

A foundational understanding of a compound's physical properties is the first step in ensuring its proper handling and use in experimental settings.

PropertyValueSource
CAS Number 885521-74-4[1]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
Appearance Solid (presumed)General knowledge
Purity Typically >95%[1]

Hazard Identification and GHS Classification

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The following GHS classification should be provisionally adopted in the absence of a complete, verified Safety Data Sheet.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07

Note: This classification is based on data for structurally similar compounds and should be used for guidance pending a complete hazard assessment.

Core Directive: Safe Handling and Storage Protocols

The causality behind safe handling protocols is rooted in minimizing exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemical dusts and vapors is through robust engineering controls.

  • Fume Hood: All weighing and handling of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing their inhalation by the operator.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles entering the eyes.[2]
Skin Protection Chemically resistant gloves (Nitrile rubber is a suitable initial choice). A flame-resistant lab coat is required.Prevents dermal contact, which can cause skin irritation.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.Prevents inhalation of dust or aerosols that can cause respiratory irritation.
Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Dissolution

This section details a self-validating protocol for the safe handling of this compound during a typical experimental workflow.

Preparation and Pre-Weighing Checks
  • Don appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, safety glasses, and closed-toe shoes.

  • Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.) inside the fume hood before introducing the compound.

Weighing Protocol
  • Tare the Balance: Place a piece of weigh paper on the analytical balance and tare it.

  • Dispense the Compound: Carefully dispense the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.

  • Record the Mass: Once the desired mass is obtained, record it in your laboratory notebook.

  • Seal the Stock Container: Immediately and securely close the stock container of this compound.

Dissolution Protocol
  • Transfer to Vessel: Carefully transfer the weighed compound into the reaction vessel or vial.

  • Add Solvent: Add the appropriate solvent to dissolve the compound.

  • Clean Up: Properly dispose of the weigh paper in a designated solid waste container. Clean the spatula and any other contaminated surfaces.

Post-Handling Procedures
  • Decontaminate: Wipe down the work area within the fume hood with an appropriate solvent.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory.

  • Wash Hands: Wash hands thoroughly with soap and water.[3]

Emergency Procedures: Preparedness is Key

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Accidental Release Measures
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.[7]

  • Clean: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride may be produced.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Post-Handling prep_ppe Don PPE (Lab Coat, Safety Glasses) prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable research compound, its handling requires a diligent and informed approach to safety. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is the responsibility of every scientist to treat all chemicals, especially those with incomplete safety data, with the utmost respect and caution. Continuous evaluation of laboratory practices and adherence to established safety guidelines are paramount in the pursuit of scientific advancement.

References

  • Angene Chemical. (2024, April 21). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Capot Chemical. (n.d.). MSDS of 4-Bromo-5-chloro-6-methyl-1H-indazole.
  • Capot Chemical. (n.d.). MSDS of 6-Bromo-4-chloro-1H-indazole.
  • ChemUniverse. (n.d.). This compound [Q00739].
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • ChemUniverse. (n.d.). This compound [Q00739].

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] For novel chemical entities like 4-Chloro-6-methyl-1H-indazole, a comprehensive understanding of its solubility profile across a range of pharmaceutically relevant solvents is a cornerstone of early-phase drug development.[2] This guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the critical factors that influence the dissolution process. The methodologies outlined herein are designed to generate reliable and reproducible data essential for formulation development, process chemistry, and regulatory submissions.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are dictated by the compound's fundamental physicochemical properties. Among these, aqueous solubility is paramount. A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[1] Insufficient solubility can lead to poor absorption, low bioavailability, and high inter-patient variability, ultimately causing the failure of an otherwise potent API.

The selection of an appropriate solvent system is not only crucial for the final formulation but also impacts synthesis, purification, and crystallization processes.[3] Solvents contribute to 80-90% of the waste streams in pharmaceutical manufacturing, making informed selection critical for both process efficiency and environmental sustainability.[4] Therefore, establishing a detailed solubility profile for a new API, such as this compound, is a foundational step that informs downstream development decisions, from excipient selection to dosage form design.[2]

This document serves as a technical guide for elucidating the solubility characteristics of this compound, a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities.[5][6] A thorough characterization of its solubility is thus indispensable for unlocking its therapeutic potential.

Physicochemical Profile of this compound

Before embarking on solubility experiments, it is essential to compile the known physicochemical properties of the compound. This information provides context for experimental design and data interpretation.

PropertyValueSource
CAS Number 885521-74-4[7][8][9]
Molecular Formula C₈H₇ClN₂[8][9]
Molecular Weight 166.61 g/mol [8]
Appearance White to off-white solid (Typical)Assumed
Melting Point To be determined experimentally
pKa To be determined experimentally
LogP To be determined experimentally

Causality Behind Property Determination:

  • Melting Point: Provides an indication of the crystal lattice energy. A high melting point often correlates with lower solubility due to the stronger intermolecular forces that must be overcome by the solvent.

  • pKa: The pKa value is critical for understanding how pH will affect the solubility of an ionizable compound. Indazoles are weakly basic.[10] Knowing the pKa allows for predicting the pH at which the compound transitions between its less soluble neutral form and its more soluble ionized (protonated) form.

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the compound. It helps predict solubility in non-polar versus polar solvents and is a key parameter in assessing potential membrane permeability under the Biopharmaceutics Classification System (BCS).

Experimental Design: A Framework for Solubility Profiling

A systematic approach to solubility determination involves a carefully planned experimental design, from solvent selection to the final analytical measurement.

Strategic Solvent Selection

The choice of solvents should be deliberate, covering a wide range of polarities and hydrogen bonding capabilities to build a comprehensive profile. Solvents are often categorized by regulatory bodies like the ICH into classes based on their toxicity, which must be a guiding factor in selection.[3]

Table of Recommended Solvents for Initial Screening:

ClassSolventPolarity IndexRationale & Use Case
Aqueous Buffers pH 1.2 (0.1N HCl)HighSimulates gastric fluid, essential for BCS classification.[11]
pH 4.5 (Acetate)HighRepresents conditions in the upper small intestine.[11]
pH 6.8 (Phosphate)HighRepresents conditions in the lower small intestine.[11]
Polar Protic Water10.2Universal biological solvent; baseline for aqueous solubility.
Ethanol4.3Common pharmaceutical co-solvent and vehicle.
Methanol5.1Used in synthesis and purification; Class 2 solvent.[3]
Isopropanol (IPA)3.9Less toxic alternative to ethanol; Class 3 solvent.[3]
Polar Aprotic Acetone5.1Versatile solvent for a range of polarities; Class 3.[3]
Acetonitrile (ACN)5.8Common HPLC mobile phase and reaction solvent.
Dimethyl Sulfoxide (DMSO)7.2High solubilizing power, often used for stock solutions.
N,N-Dimethylformamide (DMF)6.4Strong polar solvent, but use is discouraged due to toxicity.[4][12]
Non-Polar n-Heptane / Hexane0.1Represents highly lipophilic environments.
Toluene2.4Aromatic solvent used in synthesis.
Dichloromethane (DCM)3.1Common extraction and reaction solvent; Class 2.[3]
Experimental Workflow for Solubility Determination

The following workflow illustrates the logical progression of the equilibrium solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Calculation A Weigh excess API (this compound) B Add precise volume of selected solvent A->B C Seal vial and place in shaking incubator (e.g., 37°C) B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solution to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm syringe filter to remove undissolved solids F->G H Dilute sample into mobile phase G->H I Analyze concentration via validated HPLC-UV method H->I J Calculate solubility (mg/mL) from calibration curve I->J

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies.[13][14][15] Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the API.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control (e.g., 37 ± 1 °C for physiological relevance)[11]

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Rationale: Adding an excess of solid material is crucial to ensure that the final solution is genuinely saturated and in equilibrium with the solid phase.[13][14]

    • Procedure: Add an excess amount of this compound (e.g., 5-10 mg, or an amount visually confirmed to be in excess after equilibration) to a pre-weighed glass vial. Record the exact weight.

    • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each solvent condition in triplicate to assess variability.[11]

  • Equilibration:

    • Rationale: Achieving thermodynamic equilibrium is time-dependent. For many crystalline compounds, 24 to 72 hours is required. A preliminary time-to-equilibrium study can be conducted to justify the chosen duration. Constant temperature control is critical as solubility is temperature-dependent.[15][16]

    • Procedure: Place the vials in a shaking incubator set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological conditions). Agitate at a constant rate (e.g., 150 RPM) for a minimum of 24 hours.

  • Sample Separation:

    • Rationale: The accurate measurement of solubility depends on the complete removal of all undissolved solid particles from the aliquot taken for analysis.[16][17] Filtration is a common and effective method.

    • Procedure: After the equilibration period, remove the vials and allow them to stand for 30 minutes for large particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately pass the solution through a chemically resistant 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

  • Quantitative Analysis (HPLC-UV):

    • Rationale: HPLC-UV is a robust, sensitive, and specific method for quantifying the concentration of an API in solution.[17] A validated method with a proper calibration curve is essential for accuracy.

    • Procedure:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

      • Generate a calibration curve by preparing a series of standards of known concentrations via serial dilution of the stock solution.

      • Dilute the filtered sample from Step 3 with the mobile phase to a concentration that falls within the linear range of the calibration curve.

      • Inject the standards and the diluted sample onto the HPLC system.

      • Calculate the concentration of the diluted sample by comparing its peak area to the calibration curve.

      • Back-calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final value in mg/mL or µg/mL.

Interpreting Solubility: Key Influencing Factors

The measured solubility values are a function of the interplay between the compound's intrinsic properties and the solvent's characteristics.

G cluster_compound API Properties cluster_solvent Solvent Properties pKa pKa Solubility Solubility pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity Polarity Polarity->Solubility Hbond H-Bonding (Donor/Acceptor) Hbond->Solubility pH pH (Aqueous) pH->Solubility

Caption: Interplay of Factors Governing API Solubility.

  • "Like Dissolves Like": The fundamental principle of solubility dictates that non-polar compounds like this compound will exhibit higher solubility in non-polar solvents (e.g., Toluene, Heptane), while its solubility in highly polar solvents like water is expected to be low. The presence of nitrogen atoms in the indazole ring, capable of hydrogen bonding, may impart some solubility in polar protic solvents like ethanol.

  • Effect of pH: For the aqueous buffers, solubility will be highly dependent on the compound's pKa. At a pH below its pKa, the indazole nitrogen will be protonated, forming a more soluble salt. Therefore, the solubility is expected to be higher at pH 1.2 than at pH 6.8. The lowest aqueous solubility over the pH range of 1.2-6.8 is the value used for BCS classification.[11]

  • Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature. Conducting experiments at both ambient (25°C) and physiological (37°C) temperatures provides valuable data for both process and biopharmaceutical considerations.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By employing a strategic solvent selection, adhering to the detailed shake-flask protocol, and utilizing a validated analytical method, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that enables rational formulation design, aids in process development, and ultimately de-risks the path from discovery to clinical application. A thorough understanding of solubility, established early, is an invaluable asset in the successful development of new therapeutic agents.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Benchchem. (2025, November). General Experimental Protocol for Determining Solubility.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025, December 8).
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, January 2). ACS Green Chemistry Institute.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Solvent selection for pharmaceuticals. (2025, August 7).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (n.d.).
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole.
  • BLD Pharm. (n.d.). 885521-74-4|this compound.
  • Kumar, A., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22699–22722.
  • ChemUniverse. (n.d.). This compound [Q00739].
  • AOBChem. (n.d.). This compound.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

Sources

Methodological & Application

Application Notes & Protocols: The Use of 4-Chloro-6-methyl-1H-indazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Kinase Hinge-Binder

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A key strategy in this field is the identification of "privileged scaffolds"—molecular frameworks that are predisposed to bind to specific, conserved features of protein families. The 1H-indazole core is a premier example of such a scaffold, recognized for its exceptional ability to act as an ATP-competitive hinge-binder.[1][2] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core, underscoring its therapeutic relevance.[1]

This guide focuses on 4-Chloro-6-methyl-1H-indazole as a versatile and strategically functionalized starting point for the discovery of novel kinase inhibitors. The indazole ring system effectively mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The chloro and methyl substituents at the 4- and 6-positions, respectively, serve as valuable synthetic handles and vectors for exploring structure-activity relationships (SAR), allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

This document provides a conceptual framework and detailed experimental protocols for leveraging this scaffold in a typical kinase inhibitor discovery cascade, from initial library synthesis to in vitro screening and cellular target validation.

Section 1: Mechanistic Rationale and Target Space

The Indazole Core as a Hinge-Binding Motif

The efficacy of the indazole scaffold lies in its structural and electronic properties. The N1 and N2 atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows them to form a bidentate hydrogen bond interaction with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. This high-affinity interaction anchors the inhibitor in the ATP-binding site, providing a stable foundation for further optimization.

HingeBinding cluster_1 Indazole Scaffold Hinge_NH Backbone N-H N2 N2 Hinge_NH->N2 Hinge_CO Backbone C=O Indazole This compound N1 N1-H N1->Hinge_CO

Diagram 1: Indazole scaffold forming key hydrogen bonds with the kinase hinge region.
Known Kinase Targets for Indazole Derivatives

The versatility of the indazole scaffold has led to the development of inhibitors against a wide array of kinases across different families. Modifications appended to the core structure dictate target specificity. Table 1 summarizes a selection of kinases successfully targeted by indazole-based inhibitors.

Kinase Target Example Derivative Class Reported Potency (IC₅₀/Kᵢ) Therapeutic Area Reference
ERK1/2 Indazole AmidesLow nMOncology[3]
Aurora Kinases Substituted IndazolesLow nM (isoform selective)Oncology[4]
FGFR1 Phenyl-1H-indazoles5.5 nM - 100 nMOncology[1][5]
PLK4 Axitinib (Indazole-based)4.2 nM (Kᵢ)Oncology[6]
Tpl2 (MAP3K8) C3/C5 Substituted IndazolesLow µM to high nMInflammation/Oncology[7]
PKMYT1 Novel Indazole CompoundsLow nMOncology[8]

Section 2: Library Design and Synthetic Workflow

The foundation of a successful discovery campaign is a well-designed chemical library. Using this compound as the starting scaffold, a diverse library can be generated by leveraging established synthetic methodologies to modify the core at key positions. The chlorine atom, for example, is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, while the indazole nitrogen can be alkylated or acylated.

General Synthetic Workflow

A typical workflow involves a multi-step process to build complexity and diversity from the initial scaffold. This allows for the systematic exploration of chemical space around the core to identify key interactions that drive potency and selectivity.

Diagram 2: General workflow for creating a diverse inhibitor library from the starting scaffold.

Section 3: Protocol - High-Throughput In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of library compounds against a specific kinase of interest using a robust, high-throughput biochemical assay.

Rationale: An in vitro assay using purified recombinant enzyme is the first critical step to identify compounds that directly inhibit the catalytic activity of the target kinase.[9] We describe a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and sensitive method for this purpose.[9]

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When this complex is brought into proximity with a Streptavidin-Allophycocyanin (SA-APC) conjugate (which binds the biotin tag), FRET occurs from the Eu donor to the APC acceptor. The resulting FRET signal is directly proportional to kinase activity. Inhibitors will block substrate phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Assay cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase PhosphoSubstrate Phosphorylated Biotin-Peptide Kinase->PhosphoSubstrate phosphorylates ATP ATP ADP ADP Substrate Biotin-Peptide Substrate Inhibitor Indazole Inhibitor Inhibitor->Kinase blocks Eu_Ab Eu-Antibody PhosphoSubstrate->Eu_Ab binds SA_APC SA-APC PhosphoSubstrate->SA_APC binds biotin Eu_Ab->SA_APC FRET Signal

Diagram 3: Principle of the Time-Resolved FRET (TR-FRET) kinase assay.
Materials and Reagents
  • Kinase: Purified, recombinant target kinase.

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • Antibody: Europium-labeled anti-phospho-specific antibody.

  • Acceptor: Streptavidin-Allophycocyanin (SA-APC) or equivalent.

  • ATP: Adenosine triphosphate.

  • Test Compounds: Library compounds derived from this compound, dissolved in 100% DMSO.

  • Assay Plates: Low-volume, 384-well white plates.

  • Detection Instrument: Plate reader capable of TR-FRET detection.

  • Buffers: Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5), Stop/Detection buffer.

Step-by-Step Protocol
  • Compound Plating: a. Prepare serial dilutions of test compounds in 100% DMSO (e.g., 11-point, 3-fold dilutions starting from 1 mM). b. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. c. Plate DMSO alone for "No Inhibition" (100% activity) controls. d. Plate a known potent inhibitor for "Full Inhibition" (0% activity) controls.

  • Kinase Reaction: a. Prepare a Kinase/Substrate master mix in kinase reaction buffer. The final concentration of each should be optimized (e.g., 1-5 nM kinase, 100-500 nM substrate). b. Add the Kinase/Substrate mix (e.g., 5 µL) to all wells of the assay plate. c. Allow the plate to incubate for 15-20 minutes at room temperature to allow compounds to bind to the kinase. d. Prepare an ATP solution in kinase reaction buffer at a concentration near its Km for the specific kinase (e.g., 10 µM). e. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells. f. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: a. Prepare a Stop/Detection master mix containing the Eu-antibody and SA-APC in a buffer with EDTA (to chelate Mg²⁺ and stop the reaction). b. Add the Stop/Detection mix (e.g., 10 µL) to all wells. c. Incubate the plate at room temperature for 60 minutes in the dark to allow the detection reagents to bind. d. Read the plate on a TR-FRET-enabled plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis
  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [Ratio_compound - Ratio_min] / [Ratio_max - Ratio_min])

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Protocol - Cell-Based Target Phosphorylation Assay

Objective: To confirm that active compounds from the biochemical assay can penetrate cells and inhibit the target kinase in a physiological context, leading to a decrease in the phosphorylation of a downstream substrate.

Rationale: Cell-based assays are essential to bridge the gap between biochemical potency and potential therapeutic effect.[10][11] They provide critical information on cell permeability, engagement with the target in the presence of endogenous ATP concentrations, and potential off-target effects.[12][13] This protocol describes measuring the phosphorylation of a known downstream substrate of the target kinase.

Representative Signaling Pathway: MAPK/ERK

Many kinases targeted by indazole inhibitors, such as ERK, reside within well-defined signaling cascades.[3] Understanding this context is crucial for designing a relevant cell-based assay. The MAPK/ERK pathway is a common target in oncology.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Substrate Downstream Substrates (e.g., p90RSK) ERK->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Indazole-based ERK Inhibitor Inhibitor->ERK inhibits

Diagram 4: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Materials and Reagents
  • Cell Line: A human cell line with a constitutively active or inducible pathway of interest (e.g., HT-29 cells with a BRAF mutation for the ERK pathway).[3]

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Active compounds from the in vitro screen, dissolved in 100% DMSO.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-p90RSK) and the total protein (e.g., anti-total-p90RSK).

  • Detection System: Western blot reagents or an ELISA/MSD-based detection platform.[11]

Step-by-Step Protocol (Western Blot)
  • Cell Plating and Starvation: a. Seed cells in a 12-well or 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. b. Once attached, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours. This reduces basal signaling activity.

  • Compound Treatment: a. Prepare dilutions of the test compounds in serum-free medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Add the compound-containing medium to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • Pathway Stimulation (if required): a. If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis: a. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Perform SDS-PAGE and Western blot analysis using the phospho-specific and total protein primary antibodies, followed by appropriate secondary antibodies. d. Image the blot and quantify the band intensities.

Data Analysis
  • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to normalize for any loading differences.

  • Plot the normalized phospho-protein signal against the compound concentration to determine the cellular EC₅₀ (the concentration that causes 50% inhibition of substrate phosphorylation).

Section 5: Conclusion and Future Directions

The strategic use of the This compound scaffold provides a robust starting point for the discovery of novel kinase inhibitors. The protocols outlined in this guide represent a standard industry workflow for identifying biochemically active compounds and validating their mechanism of action in a cellular environment.

Data generated from these assays are critical for building a comprehensive Structure-Activity Relationship (SAR). By correlating the chemical modifications made to the scaffold with the resulting in vitro and cellular potencies, researchers can rationally design the next generation of compounds with improved potency, selectivity, and drug-like properties, ultimately advancing the project towards preclinical development.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • Cell-based Kinase Assays. Profacgen.
  • Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem.
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
  • In vitro kinase assay. Protocols.io.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • In vitro kinase assay. Bio-protocol.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
  • In vitro kinase assay v1. ResearchGate.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • 4-CHLORO (1H)INDAZOLE synthesis. ChemicalBook.
  • Synthesis of 1H-Indazoles via Silver(I)
  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.
  • 4-Bromo-6-chloro-1H-indazole | 885519-03-9. Benchchem.
  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC - PubMed Central.
  • Indazole synthesis. Organic Chemistry Portal.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.

Sources

Application Note: A Robust Experimental Protocol for the Synthesis of 4-Chloro-6-methyl-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Specifically, halogenated and alkylated indazole derivatives are crucial intermediates for creating novel therapeutic agents, enabling fine-tuning of molecular properties through subsequent functionalization.[4] This guide provides a comprehensive, field-proven protocol for the synthesis of 4-chloro-6-methyl-1H-indazole, a versatile building block. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step experimental procedure, and discuss how this protocol can be adapted for the synthesis of various structural analogs.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the indazole core can be achieved through various methods, including the cyclization of o-aminobenzoximes or palladium-catalyzed C-N bond formation.[1][3] However, for producing substituted 1H-indazoles from readily available anilines, one of the most reliable and scalable methods is a variation of the Jacobson indazole synthesis. This approach involves the intramolecular cyclization of an N-nitroso-o-toluidine derivative.[5]

Our chosen strategy begins with the commercially available 3-chloro-2,5-dimethylaniline . The core logic rests on a three-step sequence:

  • N-Acetylation: The primary amino group of the aniline is protected as an acetamide. This is a critical step for two reasons: it deactivates the aromatic ring slightly to prevent unwanted side reactions and, more importantly, it provides a stable precursor for the subsequent nitrosation step. Acetic anhydride is an ideal reagent for this transformation due to its high reactivity and the ease of removing the acetic acid byproduct.

  • Nitrosation and Intramolecular Cyclization: The acetylated intermediate is treated with a nitrosating agent, such as an alkyl nitrite (e.g., isoamyl nitrite or tert-butyl nitrite), in an acidic medium.[6][7] This generates a reactive N-nitroso species in situ. The reaction is heated to facilitate an intramolecular electrophilic attack from the nitroso nitrogen onto the adjacent methyl group, followed by a cascade of rearrangements and dehydration to form the stable indazole ring.

  • N-Deacetylation (Hydrolysis): The final step is the removal of the N-acetyl protecting group under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) to yield the target 1H-indazole.[6][7] This step is typically straightforward and high-yielding.

This method is advantageous due to its use of inexpensive starting materials, operational simplicity, and amenability to scale-up, making it suitable for both academic research and industrial drug development.[7]

Visualized Experimental Workflow

The following diagram outlines the complete synthetic workflow from the starting aniline to the final purified product.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Workup cluster_3 Step 4: Purification start 3-Chloro-2,5-dimethylaniline + Acetic Anhydride step1_out N-(3-chloro-2,5-dimethylphenyl)acetamide start->step1_out Stir at RT step2_in N-(3-chloro-2,5-dimethylphenyl)acetamide + Isoamyl Nitrite step2_out 1-Acetyl-4-chloro-6-methyl-1H-indazole step2_in->step2_out Heat (e.g., 60°C) step3_in 1-Acetyl-4-chloro-6-methyl-1H-indazole + NaOH(aq) step3_out Crude this compound step3_in->step3_out Stir at RT workup Aqueous Workup (Extraction with EtOAc) step3_out->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure this compound purification->final_product

Sources

Application Notes & Protocols: The Utility of 4-Chloro-6-methyl-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for a diverse range of biological targets.[1][2] This guide focuses on a specific, highly functional derivative: 4-Chloro-6-methyl-1H-indazole . We will explore its significance as a pharmacophore, delve into its primary applications in kinase inhibition, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The this compound Scaffold: A Structural Overview

This compound is a bicyclic heteroaromatic compound. Its structure is composed of a benzene ring fused to a pyrazole ring. The specific substitution pattern—a chlorine atom at position 4 and a methyl group at position 6—is not arbitrary. These substituents provide medicinal chemists with critical tools to modulate the molecule's physicochemical properties and its interactions with protein targets.

  • Indazole Core : The nitrogen-containing heterocyclic core is a versatile hydrogen bond donor and acceptor, frequently involved in anchoring ligands to the hinge region of kinase active sites.[3]

  • 4-Chloro Group : This electron-withdrawing group influences the electronics of the ring system. More importantly, it serves as a key interaction point, capable of forming halogen bonds or acting as a handle for further synthetic elaboration via cross-coupling reactions.[4]

  • 6-Methyl Group : This small, lipophilic group can probe hydrophobic pockets within a binding site, enhancing affinity and selectivity. Its position can also influence the overall conformation of larger derivatives.

Property Value Source
CAS Number 885521-74-4[5]
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Off-white to yellow solid[4]

Primary Application: A Scaffold for Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The indazole scaffold is a well-established core for numerous kinase inhibitors, including FDA-approved drugs like Pazopanib and Axitinib.[3][6] The this compound moiety serves as an excellent starting point for developing novel inhibitors targeting various kinase families.

The general mechanism involves the indazole core acting as a surrogate for the adenine of ATP, forming key hydrogen bonds with the kinase hinge region. The substituents at positions 4 and 6, along with further derivatization at the N1 position, explore adjacent regions of the ATP-binding pocket to achieve potency and selectivity.

cluster_kinase Kinase Active Site cluster_inhibitor Indazole Inhibitor hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) p_loop P-Loop indazole_core Indazole Core indazole_core->hinge H-Bonds chloro 4-Chloro chloro->d_loop Halogen Bond/ Steric Influence methyl 6-Methyl methyl->gatekeeper van der Waals n1_sub N1-Substituent n1_sub->p_loop Hydrophobic/ Polar Interactions

Figure 1: Conceptual diagram of a this compound derivative binding to a generic kinase active site.

Indazole-based compounds have shown inhibitory activity against a wide array of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[3]

  • c-KIT[7]

  • PKMYT1 Kinase[8]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)[9]

  • Transforming Growth Factor β-Activated Kinase 1 (TAK1)[10]

Protocol: Synthesis of this compound

This protocol describes a robust method for the gram-scale synthesis of the title compound, adapted from established procedures for related indazoles, such as the cyclization of substituted anilines.[11][12] The key transformation is a diazotization followed by intramolecular cyclization.

Rationale: The synthesis begins with a commercially available, appropriately substituted aniline. Acetylation protects the amine and directs the subsequent cyclization. Diazotization with a nitrite source generates a reactive intermediate that cyclizes to form the indazole ring. Finally, deprotection of the nitrogen yields the target 1H-indazole.

A Start: 3-Chloro-5-methyl-2-aminotoluene B Step 1: Acetylation (Acetic Anhydride, KOAc) A->B C Intermediate: N-acetyl derivative B->C D Step 2: Diazotization & Cyclization (t-Butyl nitrite or Isoamyl nitrite) C->D E Intermediate: N-acetyl-4-chloro-6-methyl-1H-indazole D->E F Step 3: Hydrolysis (NaOH or LiOH) E->F G Purification: Recrystallization/Chromatography F->G H End Product: this compound G->H

Figure 2: Synthetic workflow for this compound.

Materials & Reagents:

  • 3-Chloro-5-methyl-2-aminotoluene

  • Potassium Acetate (KOAc)

  • Chloroform (CHCl₃)

  • Acetic Anhydride

  • Isoamyl nitrite or tert-Butyl nitrite

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Procedure:

  • Acetylation:

    • To a round-bottomed flask charged with 3-chloro-5-methyl-2-aminotoluene (1 equiv.) and potassium acetate (1.2 equiv.), add chloroform.

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Slowly add acetic anhydride (3 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Diazotization and Cyclization:

    • Heat the reaction mixture to 60 °C.

    • Add isoamyl nitrite (2 equiv.) dropwise. Caution: This reaction can be exothermic.

    • Stir the mixture at 60 °C overnight. The reaction progress can be monitored by LC-MS.

  • Hydrolysis (Deprotection):

    • After cooling the reaction, add water and THF to the flask.

    • Cool the mixture to 0 °C and add a solution of NaOH (5-7 equiv.) or LiOH in water.

    • Stir vigorously at 0 °C for 3-4 hours until the N-acetyl intermediate is fully consumed (monitored by TLC).

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford pure this compound.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of this compound derivatives against a specific protein kinase using the ADP-Glo™ Kinase Assay (Promega).

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely correlated with the inhibitor's potency.

A Start: Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Step 1: Kinase Reaction Incubate Kinase + Inhibitor + Substrate/ATP A->B C Step 2: Terminate & Deplete ATP Add ADP-Glo™ Reagent B->C D Step 3: ADP to ATP Conversion Add Kinase Detection Reagent C->D E Step 4: Signal Generation Luciferase reaction produces light D->E F Step 5: Read Luminescence (Plate Reader) E->F G Step 6: Data Analysis Calculate % Inhibition & IC50 F->G

Figure 3: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Materials:

  • Target Kinase (e.g., FGFR1, c-KIT)

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Substrate)

  • Test compounds (e.g., derivatives of this compound) dissolved in DMSO.

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of your test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. Include DMSO-only wells for 0% inhibition (high control) and wells without kinase for 100% inhibition (low control).

  • Kinase Reaction:

    • Prepare a master mix of kinase and its substrate in the assay buffer.

    • Add this mix to the wells containing the compounds.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to all wells. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. This converts the ADP produced to ATP and provides the luciferase/luciferin for light generation.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Illustrative Structure-Activity Relationship (SAR) Data

To guide optimization efforts, chemists often synthesize a library of analogs based on the core scaffold. The following table presents hypothetical data for a series of N1-substituted this compound derivatives against a fictional "Target Kinase X," illustrating a typical SAR study.

Compound ID N1-Substituent (R) Target Kinase X IC₅₀ (nM) Rationale / Insight
1 (Core) -H5,200The unsubstituted core has weak activity.
2a -Methyl1,800Small alkyl group improves potency, likely filling a small hydrophobic pocket.
2b -Benzyl450A larger aromatic ring significantly improves potency, suggesting a larger binding pocket and potential for pi-stacking interactions.
2c -CH₂CH₂-Morpholine95Addition of a basic, water-soluble group dramatically increases potency, possibly by forming a salt bridge or H-bond with a charged residue and improving solubility.
2d -CH₂CH₂-Piperidine210A less polar basic group is slightly less effective than morpholine, indicating a preference for the oxygen atom.

Interpretation: The hypothetical data suggests that the N1 position points towards a solvent-exposed region of the kinase where a basic group can form a key interaction. The morpholine moiety in compound 2c appears optimal, providing a potent lead for further optimization.

Conclusion and Future Perspectives

This compound is a high-value, versatile scaffold in medicinal chemistry. Its utility, particularly in the development of kinase inhibitors, is well-documented by the vast number of patents and publications centered on the broader indazole class.[1][2][3] The protocols provided herein offer a solid foundation for the synthesis and evaluation of novel derivatives. Future work will likely focus on leveraging the 4-chloro position for site-specific elaboration using modern cross-coupling techniques to develop next-generation inhibitors with improved selectivity and novel mechanisms of action, potentially targeting allosteric sites or inducing protein degradation (PROTACs).

References

  • Chen, G., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43, 354–359.
  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Serbian Chemical Society, 87(3), 329-346.
  • F. Hoffmann-La Roche AG. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4995.
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1275-1299.
  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Serbian Chemical Society.
  • Liu, X., et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(10), 5006-5024.
  • van den Hurk, T., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1246-1252.
  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 9065-9085.
  • ChemUniverse. (n.d.). This compound.
  • Gujjar, C. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 29-43.
  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(23), 15833-15865.
  • Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-47.

Sources

Application Notes and Protocols for the Cellular Characterization of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activities of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, prominently including anti-cancer and anti-inflammatory effects.[1][3][4] 4-Chloro-6-methyl-1H-indazole, a specific derivative of this scaffold, holds potential as a modulator of key cellular pathways. Given that many indazole-based molecules function as kinase inhibitors or apoptosis inducers, a systematic approach to characterizing its cellular effects is paramount for elucidating its mechanism of action and therapeutic potential.[5][6]

This guide provides a comprehensive suite of cell-based assays designed to systematically profile the biological activities of this compound. As a novel chemical entity, its specific molecular targets are likely unknown. Therefore, we will employ a tiered, hypothesis-driven approach, starting with foundational assays to assess its impact on cell viability and proliferation, followed by more mechanistic assays to dissect its effects on apoptosis, cell cycle progression, kinase activity, and cell motility. This structured workflow is designed to build a comprehensive cellular phenotype and guide further mechanistic studies.

Part 1: Foundational Assays - Assessing Impact on Cell Viability and Proliferation

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays provide fundamental information on the compound's potency (e.g., IC50) and its general cytostatic or cytotoxic nature.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[8]

Rationale: This assay is a rapid and cost-effective method to screen for the cytotoxic or cytostatic potential of this compound across various cell lines and determine its half-maximal inhibitory concentration (IC50).

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C, protected from light.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used for background correction.[9]

Cell Proliferation Assessment using BrdU Incorporation Assay

Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11][12] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[12][13]

Rationale: This assay directly measures the anti-proliferative effects of the compound, distinguishing it from general cytotoxicity. It provides a more specific readout of the compound's impact on cell division.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • Prepare a 10X BrdU labeling solution in culture medium.[14]

    • Add the 10X BrdU solution to each well to a final concentration of 1X.

    • Incubate for 2-4 hours at 37°C.[14] The optimal incubation time should be determined for each cell line.[12]

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[14]

  • Detection:

    • Wash the wells.

    • Add 100 µL of a diluted anti-BrdU antibody solution and incubate for 1 hour at room temperature.[14]

    • Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[14]

  • Substrate Addition and Measurement:

    • Wash the wells and add 100 µL of TMB substrate.[14]

    • Incubate until color development is sufficient (5-30 minutes).[14]

    • Add a stop solution.

    • Measure the absorbance at 450 nm.

Data Presentation for Foundational Assays

AssayEndpoint MeasuredData OutputExample Metric
MTT Mitochondrial metabolic activityAbsorbance (OD)IC50 (µM)
BrdU DNA synthesisAbsorbance (OD)% Inhibition of Proliferation

Part 2: Mechanistic Assays - Elucidating the Mode of Action

Following the initial assessment of cytotoxicity, the next phase is to investigate the underlying mechanisms. Based on the known activities of indazole derivatives, we will focus on apoptosis, cell cycle arrest, and kinase inhibition.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[15][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Rationale: This assay will determine if the observed cytotoxicity of this compound is due to the induction of programmed cell death (apoptosis), a desirable trait for anti-cancer compounds.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed 1-5 x 10^5 cells in appropriate culture plates.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells once with cold PBS.[17]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

    • Data interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells[17]

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells[17]

      • Annexin V(-) / PI(+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[18] Flow cytometry analysis of the fluorescence intensity allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Rationale: Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. This assay will reveal if this compound perturbs normal cell cycle progression.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest approximately 1 x 10^6 cells.

  • Fixation:

    • Wash cells with PBS and resuspend the pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[19]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a PI staining solution containing RNase A (to degrade RNA and prevent its staining).[4][19]

    • Incubate for 15-30 minutes at room temperature in the dark.[2][4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.

    • Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Mechanistic Pathways

cluster_0 Cellular Response to this compound cluster_1 Apoptosis Pathway cluster_2 Cell Cycle Pathway Compound This compound Cell Target Cell Compound->Cell Treatment Apoptosis Apoptosis Induction Cell->Apoptosis Possible Effects CellCycle Cell Cycle Arrest Cell->CellCycle Possible Effects PS Phosphatidylserine Externalization Apoptosis->PS Early Stage Membrane Membrane Integrity Loss PS->Membrane Late Stage G1_S G1/S Checkpoint CellCycle->G1_S Potential Arrest Points G2_M G2/M Checkpoint CellCycle->G2_M Potential Arrest Points

Caption: Potential cellular mechanisms of this compound.

Part 3: Advanced Assays - Target Engagement and Functional Outcomes

If the foundational and mechanistic assays suggest a specific mode of action, more advanced assays can be employed to confirm target engagement and assess functional consequences.

Cellular Kinase Target Engagement using NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement (TE) assay quantitatively measures compound binding to a specific kinase in live cells.[20][21] The assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[20][22] A test compound that binds to the kinase will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[20]

Rationale: Given that many indazole derivatives are kinase inhibitors, this assay provides direct evidence of target engagement within the complex cellular environment.[23] It allows for the determination of intracellular affinity (IC50) and can be used to profile the compound against a panel of kinases to assess selectivity.[21][22]

Protocol: NanoBRET™ Target Engagement Assay (General Overview)

  • Cell Preparation:

    • Transfect cells (typically HEK293) with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well or 384-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the test compound and a specific NanoBRET™ tracer to the cells.[20]

  • Lysis and Signal Detection:

    • Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to ensure signal is from intact cells).[21]

    • Measure both donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell Migration and Invasion Assays

Principle:

  • Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cells, creating a cell-free gap. The rate at which cells migrate to close this "wound" is monitored over time.[5][24]

  • Transwell Invasion Assay: This assay uses a two-chamber system separated by a porous membrane coated with a layer of extracellular matrix (ECM), such as Matrigel.[25] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells must degrade the ECM and migrate through the pores.[25][26]

Rationale: These assays are crucial for evaluating the anti-metastatic potential of a compound. Many signaling pathways, often targeted by kinase inhibitors, are involved in cell migration and invasion.

Protocol: Wound Healing (Scratch) Assay

  • Create a Monolayer:

    • Seed cells in a 24-well plate and grow until they form a confluent monolayer.[5]

  • Create the Scratch:

    • Using a sterile pipette tip, make a straight scratch across the center of the monolayer.[5]

  • Treatment and Imaging:

    • Wash the wells with PBS to remove dislodged cells.[5]

    • Add fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the gap at each time point using software like ImageJ.

    • Calculate the percentage of wound closure relative to the initial area.

Protocol: Transwell Invasion Assay

  • Prepare Inserts:

    • Coat the upper surface of Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.[26]

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Seed 2.5 - 5 x 10^4 cells into the upper chamber of the coated inserts.[26]

  • Set up Chemoattractant Gradient:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[26]

    • Add the test compound to both the upper and lower chambers to ensure consistent exposure.

  • Incubation:

    • Incubate the plate for 24-48 hours.[26]

  • Staining and Quantification:

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.[26]

    • Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.[26]

    • Count the stained cells in several microscopic fields to quantify invasion.

Visualization of Experimental Workflow

cluster_0 Overall Assay Workflow cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Tier 3: Advanced Characterization Start Start: Novel Compound (this compound) Viability Cell Viability (MTT Assay) Start->Viability Proliferation Cell Proliferation (BrdU Assay) Start->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis If Cytotoxic CellCycle Cell Cycle Analysis (PI Staining) Proliferation->CellCycle If Anti-proliferative Kinase Kinase Target Engagement (NanoBRET™) Apoptosis->Kinase Hypothesis-Driven CellCycle->Kinase Hypothesis-Driven Migration Migration/Invasion Assays (Wound Healing/Transwell) Kinase->Migration End End: Comprehensive Cellular Profile Migration->End

Caption: Tiered assay workflow for compound characterization.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, cell cycle, kinase engagement, and cell motility, researchers can build a detailed profile of its biological activities. The data generated from these assays will be instrumental in identifying its mechanism of action, potential therapeutic applications, and guiding lead optimization efforts in drug discovery programs. For instance, if the compound induces G2/M arrest and inhibits a specific kinase involved in mitosis, further studies could focus on its anti-tumor efficacy in relevant cancer models. Conversely, if it shows potent anti-migratory effects at non-toxic concentrations, its potential as an anti-metastatic agent could be explored. Each assay is a self-validating system when appropriate controls are included, ensuring the trustworthiness of the generated data.

References

  • Zheng, Y. et al. (2018). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed.
  • Sino Biological. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Sino Biological.
  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
  • ibidi. (n.d.). Wound Healing and Migration Assay | Principle. ibidi.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning.
  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. BioVision.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Thayyullathil, F. et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • ibidi. (n.d.). Wound Healing and Migration Assays. ibidi.
  • 伯森生技. (n.d.). AlphaLISA SureFire Ultra Cellular Kinase Assay Kits. 伯森生技.
  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. BPS Bioscience.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Creative Diagnostics.
  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. JoVE.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • ResearchGate. (n.d.). p53 interacts with Mdm2 in the yeast two-hybrid (Y2H) assay. a.... ResearchGate.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Kubickova, J. et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. PMC.

Sources

Application Note: High-Throughput Screening Protocols for Target Identification and Characterization of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns to identify and characterize the biological targets of novel indazole-containing compounds, using 4-Chloro-6-methyl-1H-indazole as a representative example. We provide detailed, field-proven protocols for both a universal biochemical kinase assay and a targeted cell-based phosphorylation assay, complete with workflows, data analysis procedures, and critical quality control metrics.

Introduction: The Indazole Scaffold and the Rationale for Screening

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4][5] Consequently, they have become one of the most important target classes for modern drug discovery. The 1H-indazole ring system is of particular interest as it acts as a bioisostere of purine, enabling it to form key hydrogen bond interactions within the highly conserved ATP-binding site of many kinases.[6]

This compound is a synthetic compound built upon this promising scaffold. While its specific biological activity is yet to be fully elucidated, its structure warrants investigation as a potential kinase inhibitor. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate the activity of such compounds against large panels of targets, thereby identifying potential hits for further development.[5][7][8] This guide details the strategic selection of HTS technologies and provides robust protocols to facilitate this discovery process.

Strategic Selection of HTS Assay Technologies

The success of an HTS campaign hinges on the selection of an appropriate assay technology. The ideal assay is robust, sensitive, miniaturizable, and resistant to artifacts.[9] For kinase inhibitor screening, several excellent technologies exist.

  • Biochemical Assays: These cell-free systems directly measure the catalytic activity of a purified kinase.[5] They are ideal for primary screening against large kinase panels due to their simplicity and direct measurement of enzyme inhibition.

    • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[3][10] A luciferase-based system generates a luminescent signal that is inversely proportional to kinase activity.[11][12] Higher activity results in less ATP and lower luminescence, while inhibition leads to ATP preservation and a higher signal.[3]

  • Cell-Based Assays: These assays measure kinase activity within a more physiologically relevant cellular context.[8] They are crucial for confirming the activity of hits from biochemical screens and provide initial insights into cell permeability and off-target effects.[8]

    • Proximity-Based Immunoassays (e.g., AlphaLISA®, HTRF®): These powerful, no-wash technologies are well-suited for HTS.[13][14][15] In a typical kinase application, one antibody recognizes the substrate protein, while a second, phospho-specific antibody recognizes the product.[16] When the substrate is phosphorylated, the antibodies bring donor and acceptor beads (or fluorophores) into close proximity, generating a signal.[17][18][19]

For a comprehensive screening strategy, we will detail a protocol for each type: a broad biochemical screen to identify potential kinase targets and a specific cell-based assay to validate a hit in a cellular environment.

Protocol 1: Biochemical Kinase Inhibition Profiling using Luminescence

This protocol describes a universal method for screening this compound against a panel of purified protein kinases using an ATP-depletion luminescence assay. The principle relies on the inverse relationship between kinase activity and the luminescent signal produced by a luciferase enzyme.[11][20]

Workflow for Biochemical Luminescence Assay

Caption: Workflow for the biochemical kinase inhibition HTS assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The optimal buffer may vary between kinases.

    • Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to achieve the desired final screening concentration (e.g., 10 µM) with a final DMSO concentration ≤1%.

    • Controls: Prepare positive controls (e.g., a known potent inhibitor for the specific kinase, like Staurosporine) and negative controls (DMSO vehicle).

    • Kinase/Substrate Solution: Dilute the purified kinase and its corresponding substrate in assay buffer to 2X the final concentration.

    • ATP Solution: Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Detection Reagent: Prepare the Kinase-Glo™ Luminescent Kinase Assay reagent according to the manufacturer's protocol.[11][12]

  • Assay Procedure (384-well format):

    • Compound Dispensing: Add 50 nL of the compound stock solution, positive control, or negative control (DMSO) to the appropriate wells of a white, opaque bottom 384-well assay plate.

    • Kinase Addition: Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the enzymatic reaction.

    • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

    • Signal Detection: Add 10 µL of the prepared Kinase-Glo™ reagent to all wells.

    • Signal Stabilization: Mix the plate and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: Cell-Based Target Phosphorylation Assay using AlphaLISA

This protocol describes a method to confirm the inhibitory activity of this compound on a specific kinase signaling pathway in a cellular context. It uses the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology to quantify the phosphorylation of a target protein in cell lysates.[13][21]

Workflow for Cell-Based AlphaLISA Assay

Caption: Workflow for the cell-based target phosphorylation AlphaLISA assay.

Step-by-Step Methodology
  • Reagent and Cell Preparation:

    • Cell Culture: Culture a relevant cell line known to have an active signaling pathway for the kinase of interest.

    • Compound Dilution: Prepare a dose-response curve of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Lysis Buffer: Prepare the lysis buffer as recommended by the AlphaLISA kit manufacturer, supplemented with protease and phosphatase inhibitors.

    • AlphaLISA Reagents: Prepare the Anti-Phospho-Target Acceptor beads and Biotinylated Anti-Target Antibody mix, and the Streptavidin Donor beads according to the manufacturer's protocol.[19] Note that Donor beads are light-sensitive.[19]

  • Assay Procedure (384-well format):

    • Cell Seeding: Seed cells into a 384-well clear-bottom tissue culture plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Treatment: Remove the culture medium and add the medium containing the compound dilutions or controls.

    • Incubation: Incubate for the desired treatment time (e.g., 1-2 hours).

    • Pathway Stimulation (if necessary): If the pathway is not basally active, add a stimulating agent (e.g., a growth factor) for a short period (e.g., 15-30 minutes).

    • Cell Lysis: Remove the medium and add AlphaLISA lysis buffer to each well. Agitate on a plate shaker for 10 minutes.

    • Lysate Transfer: Transfer 5 µL of the cell lysate from each well to a white, 384-well ProxiPlate.

    • Detection Mix Addition: Add 5 µL of the mixed Acceptor beads and biotinylated antibody solution. Seal the plate, shake gently, and incubate for 60 minutes at room temperature.

    • Donor Bead Addition: Add 10 µL of the Streptavidin Donor beads. This step should be performed under subdued light.[19]

    • Final Incubation: Seal the plate, shake gently, and incubate for 30-60 minutes at room temperature in the dark.

    • Data Acquisition: Read the plate on an AlphaLISA-capable reader.

Data Analysis, Quality Control, and Hit Validation

Rigorous data analysis and quality control are essential for the success of any HTS campaign.[22][23]

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[7][24] It measures the separation between the positive and negative controls, taking into account the variability of the data.[25]

The formula for Z' is: Z' = 1 - [ (3σ_pc + 3σ_nc) / |μ_pc - μ_nc| ]

Where:

  • σ_pc and σ_nc are the standard deviations of the positive and negative controls.

  • μ_pc and μ_nc are the means of the positive and negative controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[25][26]
0 to 0.5Marginal assay; may be acceptable but requires caution.[25][26]
< 0Poor assay; not suitable for screening.[25][26]

An assay should consistently yield a Z'-factor > 0.5 before commencing a full screen.[27]

Primary Hit Identification and Potency Determination (IC₅₀)
  • Normalization: Raw data from the primary screen (e.g., at a single 10 µM concentration) is normalized. Activity is typically expressed as Percent Inhibition, calculated relative to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Hit Selection: A threshold is set to define a "hit" (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

  • IC₅₀ Determination: Compounds identified as hits must be confirmed through dose-response experiments to determine their potency.[28] The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the biological activity by 50%.[29][30]

    • A serial dilution of the compound is prepared and tested in the validated assay.

    • The resulting data (Percent Inhibition vs. log[Inhibitor Concentration]) is fitted to a four-parameter logistic equation (Hill equation) to calculate the IC₅₀ value.[30][31]

ParameterDescription
Top The maximum response plateau (should be near 100%).
Bottom The minimum response plateau (should be near 0%).
HillSlope The steepness of the curve.
IC₅₀ The concentration at the inflection point of the curve.[32][33]
Hit Triage and Next Steps

Confirmed hits from dose-response studies should be subjected to further validation:

  • Resynthesis and Re-test: The compound should be resynthesized to confirm that the activity is not due to an impurity.[28]

  • Selectivity Profiling: The compound should be tested against a broad panel of related kinases to determine its selectivity profile.[4]

  • Orthogonal Assays: Activity should be confirmed in a different assay format to rule out technology-specific artifacts.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening of this compound and other novel compounds. By combining a broad biochemical screen for initial target discovery with a physiologically relevant cell-based assay for validation, researchers can efficiently identify and characterize promising lead compounds. Adherence to stringent quality control metrics, such as the Z'-factor, and systematic hit validation are paramount to ensuring the generation of high-quality, actionable data to drive drug discovery programs forward.

References

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). PubMed Central.
  • HTRF Principle. (n.d.). Revvity.
  • HTRF®. (n.d.). Berthold Technologies GmbH & Co.KG.
  • AlphaLISA® Assay Kits. (n.d.). BPS Bioscience.
  • HTRF technology on Microplate Readers. (2020, June 16). BMG Labtech.
  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. (n.d.). Celtarys Research.
  • AlphaLISA. (n.d.). Charnwood Discovery.
  • A New Frontier in Protein Quantitation: AlphaLISA. (2025, May 20). Bitesize Bio.
  • AlphaLISA and AlphaScreen No-wash Assays. (n.d.). Revvity.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023, April 21). NIH.
  • Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. (n.d.). Promega Corporation.
  • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.).
  • RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. (n.d.).
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
  • Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. (n.d.).
  • On HTS: Z-factor. (2023, December 12).
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.). Promega Corporation.
  • Z-factor. (n.d.). Wikipedia.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • What Is the Best Kinase Assay?. (2025, July 3). BellBrook Labs.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
  • Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. (2025, November 11). ResearchGate.
  • Novel Kinase Assays for HTS. (n.d.). Meso Scale Discovery.
  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - BR.
  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PMC - NIH.
  • HTS Data Integration. (2024, September 21). Apix-Drive.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • 4-Bromo-6-chloro-1H-indazole|885519-03-9. (n.d.). Benchchem.
  • Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. (2023, March 16). CQUIN.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).
  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). (n.d.). PubMed.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014, October 23). PMC - PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis and Purification of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the analytical determination and preparative purification of 4-Chloro-6-methyl-1H-indazole, a key heterocyclic intermediate in pharmaceutical research and development. The methodologies outlined herein are designed to ensure high purity and recovery, critical for subsequent synthetic steps and biological screening.

Introduction: The Significance of Purifying this compound

This compound is a substituted indazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The indazole scaffold is a privileged structure found in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The precise substitution pattern of this compound makes it a valuable building block for the synthesis of targeted therapeutic agents.

The purity of such intermediates is paramount in drug discovery. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to misleading biological data, interfere with subsequent chemical transformations, and pose safety risks. Therefore, robust and efficient analytical and purification methods are essential to ensure the quality and integrity of this compound used in research and development. This application note details a systematic approach to achieve this using High-Performance Liquid Chromatography (HPLC).

Foundational Principles: Causality Behind Experimental Choices

The selection of an appropriate analytical and purification strategy is dictated by the physicochemical properties of the target molecule. For this compound, a substituted aromatic heterocycle, reversed-phase HPLC is the method of choice. This is due to its moderate polarity, which allows for strong retention and good separation on a non-polar stationary phase.

Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is recommended due to its strong hydrophobic interactions with the aromatic indazole ring system. This provides excellent retention and selectivity for the target compound and related impurities.[3]

Mobile Phase Selection: A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and compatibility with UV detection. Acetonitrile is a common organic modifier in reversed-phase HPLC that effectively elutes moderately polar compounds from a C18 column.[4][5] The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, is often beneficial for nitrogen-containing heterocycles.[5] It helps to protonate the basic nitrogen atoms, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the stationary phase.

Detection: Indazole derivatives possess a chromophore in their aromatic ring system, leading to strong absorbance in the ultraviolet (UV) region.[6][7][8][9] This intrinsic property makes UV detection a highly sensitive and suitable method for both analytical quantification and preparative fraction triggering. Based on the UV spectra of similar indazole compounds, a detection wavelength in the range of 254-310 nm is expected to provide good sensitivity.[6][7]

HPLC Method for Analysis of this compound

This section outlines a detailed protocol for the analytical determination of the purity of this compound. This method can also serve as the foundation for developing the preparative purification protocol.

Analytical HPLC Parameters
ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water in a volumetric flask. Substituted indazoles generally exhibit good solubility in common organic solvents like dichloromethane, toluene, and mixtures of water with organic modifiers.[10]

  • Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Final Concentration: This will result in a stock solution with a concentration of approximately 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Anticipated Results and Purity Calculation

Under these conditions, this compound is expected to elute as a sharp, well-defined peak. Potential impurities, such as unreacted starting materials (e.g., substituted anilines), regioisomers (e.g., 2H-indazole derivatives), or by-products from the cyclization reaction, would likely have different retention times.[11][12]

The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Preparative HPLC Purification of this compound

This protocol describes the scaling up of the analytical method for the purification of larger quantities of this compound.[13][14][15][16]

Purification Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_collection Fraction Collection cluster_post Post-Purification A Dissolve Crude Sample in Minimum Volume of Mobile Phase B Filter through 0.45 µm Syringe Filter A->B C Inject Sample onto Preparative C18 Column D Elute with Acetonitrile/Water Gradient C->D E Monitor Elution with UV Detector D->E F Collect Fractions Based on Peak Detection E->F G Combine Fractions Containing Pure Product F->G H Analyze Purity of Combined Fractions by Analytical HPLC G->H I Evaporate Solvent to Obtain Pure Product H->I

Caption: Workflow for the purification of this compound.

Preparative HPLC Parameters
ParameterRecommended Conditions
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical run; typically a shallower gradient around the elution time of the target compound.
Flow Rate 20 mL/min (adjust based on column dimensions and pressure limits)
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Column Temperature Ambient
Detection UV at 254 nm
Fraction Collection Peak-based, triggered by UV signal threshold and/or slope.[17][18][19]
Step-by-Step Purification Protocol
  • Sample Preparation: Dissolve the crude this compound in the minimum amount of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid). The concentration should be as high as possible without causing precipitation. Filter the solution through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Run the optimized gradient method. The fraction collector should be programmed to collect fractions based on the UV signal.[20][21] Set a suitable threshold to trigger collection at the beginning of the main peak and end collection after the peak returns to baseline.

  • Fraction Analysis: After the purification run, analyze a small aliquot of each collected fraction (or pooled fractions corresponding to the main peak) using the analytical HPLC method described in Section 3 to confirm the purity.

  • Product Isolation: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. The presence of formic acid may require co-evaporation with a solvent like methanol to ensure its complete removal.

  • Drying: Dry the resulting solid under high vacuum to obtain the purified this compound.

Trustworthiness: A Self-Validating System

The protocol described is designed to be a self-validating system. The initial analytical HPLC method provides a baseline for the purity of the crude material. The subsequent preparative HPLC purification is monitored in real-time by the UV detector. The purity of the collected fractions is then re-assessed using the same analytical HPLC method. This closed-loop approach ensures that the final product meets the required purity specifications. For unequivocal identification, especially when dealing with potential isomers, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis and purification of this compound. By following these protocols, researchers, scientists, and drug development professionals can confidently obtain high-purity material, which is crucial for the advancement of their research and development endeavors. The principles and methodologies outlined here can also be adapted for other substituted indazole derivatives with appropriate optimization.

References

  • Demonstration of Fraction Collection in Preparative HPLC Analysis. (2024, April 5). YouTube.
  • Introduction to Preparative HPLC. LCGC International.
  • UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... - ResearchGate.
  • What is Preparative HPLC | Find Your Purification HPLC System - Agilent.
  • Developing Strategies for Preparative HPLC - Separation Science.
  • A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. (2014, June 21). International Journal of Chemical and Pharmaceutical Analysis.
  • A Guide to Fraction Collection in Chromatography - Learning Hub - Gilson.
  • Flash and Prep HPLC Solutions - Pharmaceutical Technology.
  • The Power of Preparative HPLC Systems - Teledyne LABS.
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed Central.
  • Principles in preparative HPLC - University of Warwick.
  • The UV spectrum of 10 -3 M indazole 3 in 1,2-dichloroethane. - ResearchGate.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Pharma Knowledge.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.
  • Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives1 | Journal of the American Chemical Society.
  • An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate.
  • 2-Methyl-2H-indazole - NIST WebBook.
  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. (2025, November 5).
  • How Do I Choose? A guide to HPLC column selection | Agilent. (2021, December 16).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1).
  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS | Request PDF - ResearchGate.
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (2025, August 10).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). RSC Advances.
  • High Purity Indazole Derivatives for Custom Synthesis Projects. (2025, October 10). LinkedIn.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022, February 6).
  • Indazole synthesis - Organic Chemistry Portal.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed.

Sources

Application Note: Advanced Crystallization Protocols for 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crystallographic Imperative

The precise three-dimensional atomic arrangement of a molecule, determined through single-crystal X-ray diffraction, is the gold standard for structural elucidation in chemical research and pharmaceutical development.[1][2] This technique provides unequivocal data on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding biological activity and designing new chemical entities. However, the success of an X-ray analysis is entirely contingent upon the availability of a high-quality single crystal, and the process of obtaining such a crystal is often the most significant bottleneck.[3][4]

4-Chloro-6-methyl-1H-indazole is a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry.[5] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the principles and techniques for crystallizing this specific molecule. It moves beyond simple recipes to explain the underlying causality of experimental choices, empowering the scientist to troubleshoot and optimize the crystallization process logically.

Foundational Principles of Crystal Growth

Crystallization is the transition from a disordered state (solution) to an ordered, crystalline solid state. This process is governed by the principles of solubility and supersaturation.[6][7]

  • Solubility and Supersaturation: A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This metastable state is the thermodynamic driving force for crystallization.[6][8] The goal of any crystallization technique is to guide the system into the supersaturation zone slowly, allowing for the formation of a few, well-ordered crystal nuclei rather than a rapid precipitation of amorphous solid or microcrystals.[6][9]

  • Nucleation and Growth: Crystallization begins with nucleation, the formation of a stable, ordered molecular aggregate.[3][10] This can be spontaneous or induced. To obtain large, single crystals suitable for X-ray diffraction (typically 0.1–0.3 mm), the number of nucleation sites must be minimized to allow these few nuclei to grow steadily.[3][6][9] Factors that promote excessive nucleation, such as dust, impurities, or rapid changes in concentration, should be meticulously controlled.[10]

The entire crystallization process can be visualized as a journey through a solubility diagram, moving from a stable, undersaturated state into the metastable zone where controlled crystal growth occurs.

G cluster_0 Solubility-Concentration Phase Space Stable (Undersaturated) Stable (Undersaturated) Metastable (Supersaturated) Metastable (Supersaturated) Stable (Undersaturated)->Metastable (Supersaturated) Slow Cooling / Slow Evaporation / Anti-Solvent Addition Labile (Spontaneous Precipitation) Labile (Spontaneous Precipitation) Metastable (Supersaturated)->Labile (Spontaneous Precipitation) Too Rapid Change (Leads to Powder/Oil) Crystal Growth Crystal Growth Metastable (Supersaturated)->Crystal Growth Nucleation Initial Solution Initial Solution Initial Solution->Stable (Undersaturated) Dissolution

Caption: Phase diagram illustrating the path to successful crystallization.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in a crystallization experiment.[7][10][11] An ideal solvent for this compound should exhibit moderate solubility. If the compound is too soluble, achieving supersaturation is difficult; if it is nearly insoluble, it cannot be effectively dissolved.[4][10] The "like dissolves like" principle is a useful starting point; given its structure, solvents of intermediate polarity are likely candidates.[12]

A systematic screening of solvents is highly recommended. This involves testing the solubility of a few milligrams of the compound in approximately 0.5 mL of various solvents at both room temperature and upon heating.[13]

Table 1: Solvent Properties for Crystallization Screening

Solvent Boiling Point (°C) Polarity Rationale for Use
n-Hexane 69 Non-polar Excellent as an anti-solvent.[14]
Toluene 111 Non-polar Aromatic nature can promote packing; good for slow cooling.[14][15]
Dichloromethane (DCM) 40 Polar Aprotic Good solvent, but high volatility can cause rapid crystallization. Often used in diffusion setups.[16]
Ethyl Acetate 77 Polar Aprotic Versatile solvent for many organic compounds.[12][15]
Acetone 56 Polar Aprotic Strong solvent; low boiling point can be a challenge but useful in solvent pairs.[12][15]
Acetonitrile 82 Polar Aprotic Good for moderately polar compounds.
Ethanol/Methanol 78 / 65 Polar Protic Hydrogen bonding capability can influence crystal packing.[15]
Tetrahydrofuran (THF) 66 Polar Aprotic Strong solvent, sometimes prone to causing "oiling out," but can be effective.[17]

| Water | 100 | Very Polar | Can be used as an anti-solvent with polar organic solvents like THF or Acetone.[14][18] |

Experimental Protocols for Crystallization

It is strongly advised to attempt several methods in parallel using small amounts of the purified compound.[13] All glassware must be scrupulously clean to avoid unwanted nucleation sites.[9] Filtering the initial solution through a 0.22 µm syringe filter is a critical step to remove dust and other particulates.[19][20]

Method 1: Slow Evaporation

Principle: This is the simplest technique, where the concentration of the solute is gradually increased as the solvent evaporates, pushing the solution into the metastable zone.[8][17][21]

Protocol:

  • Preparation: Dissolve 5-10 mg of this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) to near saturation in a small, clean vial.

  • Filtration: Filter the solution into a new, clean vial using a syringe filter.

  • Setup: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with paraffin film and puncture it with a needle.[4][9] This allows for slow, controlled evaporation.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[19] Slower evaporation, achieved by placing the setup in a cooler environment, often yields better quality crystals.

Method 2: Slow Cooling

Principle: This classic method leverages the common property that most organic compounds are more soluble in a solvent at higher temperatures.[7] By preparing a saturated solution at an elevated temperature and allowing it to cool slowly, the solubility decreases, inducing crystallization.[8][22]

Protocol:

  • Solvent Selection: Choose a solvent (e.g., toluene, ethanol) in which the compound has significantly higher solubility when hot compared to when cold.

  • Preparation: In a small flask, add the compound and a minimum amount of solvent. Heat the mixture gently (e.g., in a warm water or sand bath) until the solid completely dissolves.[23]

  • Saturation: If necessary, add small amounts of additional solvent to ensure complete dissolution at the elevated temperature.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature very slowly. To achieve this, the flask can be placed in an insulated container (like a Dewar flask filled with warm water) to minimize the cooling rate.[10][24]

  • Incubation: Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

Method 3: Vapor Diffusion

Principle: This is a highly successful method for growing high-quality crystals from small amounts of material.[25][26] It involves two solvents: a "solvent" in which the compound is soluble and a more volatile "anti-solvent" in which the compound is insoluble.[6] The anti-solvent vapor slowly diffuses into the solvent, reducing the compound's solubility and causing it to crystallize.[8][27]

Protocol:

  • Solvent System: Select a solvent/anti-solvent pair. A promising combination for this compound could be Toluene (solvent) and n-Hexane (anti-solvent), or THF (solvent) and Water (anti-solvent).[18][28]

  • Preparation: Dissolve 2-5 mg of the compound in 0.5 mL of the solvent in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial) that contains 2-3 mL of the anti-solvent.

  • Sealing: Seal the outer container tightly and leave it undisturbed.[19] The volatile anti-solvent will slowly diffuse into the inner vial's solution.

  • Incubation: Allow the setup to stand for several days to weeks. Crystals often form at the bottom of the inner vial.

Caption: Liquid-liquid diffusion layering technique.

Troubleshooting Common Crystallization Issues

Persistence is key in crystallization; initial failures are common and provide valuable information. [9] Table 2: Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
No Crystals Form Solution is not supersaturated; nucleation is inhibited. Add more solute or allow more solvent to evaporate to increase concentration. [29]Try scratching the inside of the vial with a glass rod to create nucleation sites. [24]Add a "seed crystal" from a previous attempt. [22][30]
"Oiling Out" Compound's solubility is too high; solution becomes supersaturated above the compound's melting point; cooling is too rapid. Re-heat the solution and add more of the primary solvent to reduce saturation. [30]Use a solvent in which the compound is less soluble. [25]Ensure cooling is extremely slow.
Amorphous Precipitate / Powder Supersaturation was reached too quickly, leading to rapid, uncontrolled nucleation. Use a more dilute starting solution. [9]Slow down the crystallization process (e.g., slower evaporation/cooling, place diffusion setup in the fridge). [9][13]
Many Small Crystals Too many nucleation sites; high rate of nucleation. Ensure glassware is exceptionally clean and filter the initial solution thoroughly. [10]Reduce the concentration of the solution. [19]

| Poor Crystal Quality (twins, conglomerates) | Rapid crystal growth; impurities. | Further purify the starting material. Slow down the growth rate by adjusting temperature or evaporation rate. [4][9]Try a different solvent system, as solvent can influence crystal habit. [4]|

Conclusion

Successfully crystallizing this compound for X-ray analysis is an exercise in patience and systematic experimentation. There is no single "magic bullet" technique. By understanding the core principles of solubility and nucleation and by methodically screening various solvents and methods—from slow evaporation and cooling to more controlled diffusion techniques—researchers can significantly increase their chances of success. Each attempt, whether it yields crystals or not, provides data to logically inform the next experiment. The protocols and troubleshooting guide provided herein serve as a robust framework for navigating the challenges of crystallization and ultimately obtaining the high-quality single crystals necessary for definitive structural analysis.

References

  • Crystallization of small molecules. (n.d.).
  • Jones, P. G. (2007, August 21). Crystal Growth. Chemical Instrumentation Facility.
  • (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2338-2362. DOI:10.1039/D2CS00697A.
  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, University of Pennsylvania.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester.
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora.
  • (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • (n.d.). SOP: CRYSTALLIZATION.
  • (2025, October 21). How to crystallize your sample. X-ray Core, KU Leuven.
  • (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
  • (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow.
  • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • (n.d.). Guide for crystallization.
  • (n.d.). Growing Quality Crystals. MIT Department of Chemistry.
  • (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, University of Zurich.
  • (n.d.). Small molecule crystallography. Excillum.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis. JoVE.
  • (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1109–1116.
  • (n.d.). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Benchchem.
  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo.
  • (n.d.). Recrystallization method.
  • (2026, January 6). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry.
  • (2025, August 6). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.
  • (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • (2025, September 25). 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9. ChemicalBook.
  • (n.d.). Search - Access Structures. CCDC.
  • (n.d.). The Largest Curated Crystal Structure Database. CCDC.
  • (n.d.). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. International Journal of Pharmaceutical Sciences and Research.
  • (n.d.). This compound. BLD Pharm.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository.
  • (2012). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold and C-4 Functionalization

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] The ability to selectively functionalize the indazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[4][5] This guide focuses on the palladium-catalyzed cross-coupling reactions of 4-Chloro-6-methyl-1H-indazole, a versatile building block for introducing molecular diversity at the C-4 position.

While iodo- and bromo-indazoles are commonly employed in cross-coupling reactions due to their higher reactivity, chloro-derivatives like this compound offer advantages in terms of cost-effectiveness and availability. However, the inherent stability of the C-Cl bond necessitates the use of highly active catalytic systems.[6] This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—and offers detailed protocols tailored for the successful functionalization of this compound. The protocols and discussions herein are grounded in established principles of organometallic chemistry and supported by literature precedents on similar heterocyclic systems.

General Considerations for Cross-Coupling with Chloro-Indazoles

The lower reactivity of aryl chlorides compared to their bromide and iodide counterparts is a critical factor to consider. The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step in the catalytic cycle. To overcome this challenge, the selection of an appropriate palladium precursor and, most importantly, a suitable ligand is crucial.[6]

Catalyst and Ligand Selection:

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[7] Precatalysts can offer improved stability and catalytic activity.[6]

  • Ligands: For chloro-heterocycles, bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition step and facilitate reductive elimination.[8][9] Examples include tri-tert-butylphosphine (P(t-Bu)₃), biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), and N-heterocyclic carbenes (NHCs).[6][8][9] NHC ligands, in particular, have shown exceptional performance in the coupling of challenging substrates due to their strong σ-donating ability.[8][9]

N-H Protection of the Indazole:

For many cross-coupling reactions, protection of the indazole N-H may be necessary to prevent side reactions, such as N-arylation, and to improve solubility and yields. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The necessity of N-protection should be evaluated on a case-by-case basis, considering the reaction conditions and the nature of the coupling partners.[10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][11] This reaction is widely used to synthesize biaryl and vinyl-substituted indazoles.[1][10]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products 4_Chloro_6_methyl_1H_indazole This compound Catalyst Pd Catalyst Base, Solvent 4_Chloro_6_methyl_1H_indazole->Catalyst + Boronic_Acid R-B(OH)₂ (Aryl or Vinyl Boronic Acid/Ester) Boronic_Acid->Catalyst + Product 4-R-6-methyl-1H-indazole Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Catalytic Cycle Overview:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR Transmetalation Transmetalation (R-B(OH)₂) ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Aryl- or vinylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water mixture (4:1) or DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, the palladium precatalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Buchwald precatalystsDppf and PPh₃ ligands are effective for a range of couplings.[13] For the less reactive chloride, more advanced Buchwald ligands may be necessary.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[11] Cs₂CO₃ is often more effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, DME, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1]
Temperature 80-120 °CHigher temperatures are generally required for the activation of aryl chlorides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-amino-6-methyl-1H-indazoles.[14][15] This reaction is of high importance in pharmaceutical chemistry, as the arylamine moiety is a common feature in bioactive molecules.[5]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products 4_Chloro_6_methyl_1H_indazole This compound Catalyst Pd Catalyst Ligand, Base, Solvent 4_Chloro_6_methyl_1H_indazole->Catalyst + Amine R¹R²NH (Primary or Secondary Amine) Amine->Catalyst + Product 4-(R¹R²N)-6-methyl-1H-indazole Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Catalytic Cycle Overview:

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[14][16]

Buchwald_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX OxAdd Oxidative Addition (Ar-X) ArPdNR2 Ar-Pd(II)-NR₂ Ln ArPdX->ArPdNR2 AmineCoord Amine Coordination & Deprotonation (R₂NH, Base) ArPdNR2->Pd0 Product Ar-NR₂ ArPdNR2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%)

  • Strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.)

  • Dry, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the dry, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources for C-N coupling.[7]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for coupling aryl chlorides.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base.

Heck Reaction: Vinylation of the Indazole Core

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted indazoles.[17][18]

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_products Products 4_Chloro_6_methyl_1H_indazole This compound Catalyst Pd Catalyst Base, Solvent 4_Chloro_6_methyl_1H_indazole->Catalyst + Alkene Alkene Alkene->Catalyst + Product 4-Vinyl-6-methyl-1H-indazole Catalyst->Product

Caption: Heck reaction of this compound.

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv.)

  • Alkene (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 10 mol%)

  • Base (e.g., Et₃N or NaHCO₃, 2.0 equiv.)

  • Solvent (e.g., DMF or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, dissolve this compound (potentially N-protected), the palladium catalyst, and the phosphine ligand in the solvent.

  • Add the alkene and the base.

  • Seal the tube and heat the reaction mixture at 80-120 °C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming C-C bonds between a terminal alkyne and an aryl halide, leading to the synthesis of 4-alkynyl-6-methyl-1H-indazoles.[19][20] These products are valuable intermediates in organic synthesis.[10]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products 4_Chloro_6_methyl_1H_indazole This compound Catalyst Pd Catalyst, Cu(I) cocatalyst Base, Solvent 4_Chloro_6_methyl_1H_indazole->Catalyst + Alkyne Terminal Alkyne Alkyne->Catalyst + Product 4-Alkynyl-6-methyl-1H-indazole Catalyst->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., Et₃N or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (potentially N-protected) in the solvent, add the palladium catalyst, CuI, and the terminal alkyne under an inert atmosphere.

  • Add the amine base and stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the layers, and wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized indazole derivatives. While the chloro-substituent presents a greater challenge than iodo- or bromo-analogs, the use of modern, highly active catalyst systems enables efficient transformations. The protocols provided in this guide serve as a robust starting point for researchers in medicinal chemistry and drug development to explore the chemical space around the indazole scaffold, ultimately facilitating the discovery of new therapeutic agents. Careful optimization of reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity for specific substrates.

References

  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Benchchem.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • The Intramolecular Heck Reaction.
  • Sonogashira coupling. Wikipedia.
  • Intramolecular Heck reaction. Wikipedia.
  • Cross-Coupling Catalysts. Sigma-Aldrich.
  • Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. PubMed.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Reaction. Chemistry LibreTexts.
  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
  • Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac…. OUCI.

Sources

Chemical Functionalization of the 4-Chloro-6-methyl-1H-indazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatile biological activities have driven extensive research into the synthesis and functionalization of its derivatives.[1] The 4-chloro-6-methyl-1H-indazole scaffold, in particular, offers multiple avenues for chemical modification, enabling the generation of diverse molecular libraries for drug discovery programs. The presence of a reactive chlorine atom at the C4-position, a methyl group at the C6-position, and two nucleophilic nitrogen atoms (N1 and N2) allows for a range of selective functionalization strategies.

This comprehensive guide provides detailed application notes and protocols for the key chemical transformations of this compound. We will delve into the mechanistic rationale behind these reactions, offering field-proven insights to guide researchers in synthesizing novel indazole derivatives with high efficiency and selectivity.

Regioselective N-Alkylation: A Tale of Two Nitrogens

A primary challenge in the functionalization of 1H-indazoles is the control of regioselectivity during N-alkylation, as the reaction can occur at either the N1 or N2 position, often yielding a mixture of isomers.[2] The thermodynamic and kinetic factors governing this selectivity are highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[3]

Mechanistic Insight: Thermodynamic vs. Kinetic Control

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] This inherent stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for equilibration. Conversely, conditions that favor kinetic control can lead to the formation of the N2-alkylated product.

The choice of base and solvent system plays a pivotal role in directing the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) strongly favor N1-alkylation.[4] This is often attributed to the formation of the more stable indazolide anion, which then reacts with the alkylating agent. In contrast, conditions employing bases like potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.[5]

Furthermore, substituents on the indazole ring can exert significant steric and electronic effects. For instance, bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2-alkylation.[4]

Protocol 1: N1-Selective Alkylation of this compound (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position by employing conditions that favor the thermodynamically more stable product.[2][4]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol should yield the N1-alkylated product as the major isomer with high selectivity.

Protocol 2: N2-Selective Alkylation of this compound (Kinetic Control)

Achieving high selectivity for the N2 position often requires conditions that favor kinetic control or employ specific catalytic systems. This protocol utilizes triflic acid (TfOH) as a catalyst with a diazo compound as the alkylating agent, a method known to favor N2-alkylation.[6][7][8]

Materials:

  • This compound

  • Diazo compound (e.g., ethyl diazoacetate)

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the diazo compound (1.2 equiv) to the solution.

  • Add triflic acid (0.1-0.2 equiv) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol is expected to provide the N2-alkylated product with high regioselectivity.

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow cluster_start Starting Material cluster_n1 N1-Selective Alkylation cluster_n2 N2-Selective Alkylation start This compound base_n1 Base: NaH start->base_n1 catalyst_n2 Catalyst: TfOH start->catalyst_n2 solvent_n1 Solvent: Anhydrous THF base_n1->solvent_n1 reagent_n1 Reagent: Alkyl Halide solvent_n1->reagent_n1 protocol_n1 Protocol 1: Thermodynamic Control reagent_n1->protocol_n1 product_n1 N1-Alkylated Product protocol_n1->product_n1 solvent_n2 Solvent: Anhydrous DCM catalyst_n2->solvent_n2 reagent_n2 Reagent: Diazo Compound solvent_n2->reagent_n2 protocol_n2 Protocol 2: Kinetic Control reagent_n2->protocol_n2 product_n2 N2-Alkylated Product protocol_n2->product_n2

Caption: Workflow for regioselective N-alkylation of this compound.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[9][10] The 4-chloro substituent on the indazole scaffold serves as an excellent handle for this palladium-catalyzed transformation.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium source, ligand, and base is crucial for the efficiency of the reaction, especially with often less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.[11]

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with arylboronic acids. Optimization of the specific catalyst, ligand, and base may be necessary for different boronic acid coupling partners.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos) - if using a palladium source without integrated ligands

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%).

  • Add the degassed solvent system.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed under microwave irradiation for faster reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol should afford the 4-aryl-6-methyl-1H-indazole derivative in good to excellent yield.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions indazole This compound reaction Suzuki-Miyaura Coupling indazole->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction ligand Ligand (if needed) ligand->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product 4-Aryl-6-methyl-1H-indazole reaction->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Cl pd0->pd2_complex Ar-Cl oxidative_addition Oxidative Addition pd2_amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ pd2_complex->pd2_amine_complex HNR¹R² amine_coordination Amine Coordination pd2_amido_complex L₂Pd(II)(Ar)(NR¹R²) pd2_amine_complex->pd2_amido_complex Base deprotonation Deprotonation (-Base-H⁺Cl⁻) pd2_amido_complex->pd0 product Ar-NR¹R² pd2_amido_complex->product reductive_elimination Reductive Elimination reactants Ar-Cl + HNR¹R²

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of 4-Chloro-6-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] Indazole derivatives have demonstrated significant potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6][7] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole motif, highlighting its clinical relevance in oncology.[1][3] The 4-Chloro-6-methyl-1H-indazole core represents a specific pharmacophore with potential for novel therapeutic development. The strategic placement of the chloro and methyl groups can influence the molecule's steric and electronic properties, potentially leading to enhanced binding affinity and selectivity for various biological targets.

This guide provides a comprehensive overview of the essential in vitro assays for the biological evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic, apoptotic, cell cycle inhibitory, and anti-inflammatory properties of this class of compounds. The protocols herein are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible data generation.

Part 1: Anticancer Evaluation

A primary focus for the evaluation of novel indazole derivatives is their potential as anticancer agents.[2][8] This involves assessing their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with the cell division cycle.

Assessment of Cytotoxicity: Cell Viability Assays

The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines.[9][10][11][12] Cell viability assays measure the overall health of a cell population and are crucial for determining the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.[9][10] The MTT and XTT assays are robust colorimetric methods that rely on the metabolic activity of viable cells.[13][14][15]

The principle of these assays lies in the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[10][13][14] The amount of formazan produced is directly proportional to the number of viable cells. The MTT assay produces an insoluble formazan that requires a solubilization step, while the XTT assay yields a soluble formazan, simplifying the protocol.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13]

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.[13]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Summarize the IC50 values in a table for clear comparison across different cell lines and exposure times.

Cell LineDerivativeIncubation Time (h)IC50 (µM) ± SD
MCF-7 (Breast)CMI-12415.2 ± 1.8
489.8 ± 1.2
A549 (Lung)CMI-12422.5 ± 2.1
4814.3 ± 1.5
HeLa (Cervical)CMI-22418.9 ± 2.5
4811.7 ± 1.9

CMI-1 and CMI-2 represent hypothetical this compound derivatives.

Elucidation of Cell Death Mechanism: Apoptosis Assays

Compounds that exhibit significant cytotoxicity should be further investigated to determine if they induce apoptosis, a form of programmed cell death that is a desirable outcome for anticancer agents.[2] Caspases are a family of proteases that are key executioners of apoptosis.[16][17]

Caspase activation is a hallmark of apoptosis.[17] Fluorometric assays utilizing synthetic peptide substrates conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), provide a sensitive method for measuring caspase activity.[16][18][19] When the substrate is cleaved by an active caspase, the fluorophore is released and emits a fluorescent signal that can be quantified.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the this compound derivatives at concentrations around their IC50 values for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a chilled cell lysis buffer.[18]

  • Reaction Setup: In a new 96-well plate, add the cell lysate, a reaction buffer containing DTT, and the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).[18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[18]

  • Data Analysis: The increase in fluorescence intensity in treated cells compared to untreated cells indicates caspase activation.

G cluster_0 Cell Treatment cluster_1 Apoptosis Induction cluster_2 Detection CancerCells Cancer Cells Treatment Incubation CancerCells->Treatment Indazole 4-Chloro-6-methyl- 1H-indazole Derivative Indazole->Treatment ApoptoticCells Apoptotic Cells Treatment->ApoptoticCells CaspaseActivation Caspase Activation ApoptoticCells->CaspaseActivation Assay Caspase Activity Assay CaspaseActivation->Assay Measurement Fluorescence Measurement Assay->Measurement

Caption: Workflow for assessing apoptosis induction by this compound derivatives.

Investigation of Cell Cycle Perturbation

Many anticancer drugs exert their effects by arresting the cell cycle, preventing cancer cells from proliferating.[20] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]

Propidium iodide is a fluorescent intercalating agent that stains DNA.[21] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[21] By analyzing the fluorescence intensity of a population of cells, the percentage of cells in each phase can be determined. RNase treatment is essential to prevent the staining of double-stranded RNA.[21][23]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at appropriate concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or overnight at -20°C.[21][23]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Gate out doublets and debris.[22]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Present the cell cycle distribution data in a table.

Treatment% G0/G1% S% G2/M
Control65.4 ± 3.220.1 ± 1.514.5 ± 2.1
CMI-1 (10 µM)45.2 ± 2.825.8 ± 1.929.0 ± 2.3
CMI-1 (20 µM)25.1 ± 2.230.5 ± 2.444.4 ± 3.1

Data are presented as mean ± SD from three independent experiments.

Part 2: Anti-Inflammatory and Kinase Inhibition Profiling

Indazole derivatives are also known for their anti-inflammatory properties and their ability to inhibit protein kinases, which are often dysregulated in cancer and inflammatory diseases.[1][4][5][6][24]

Assessment of Anti-Inflammatory Activity: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[25][26] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.[25]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[25] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25][26] A luciferase reporter assay can be used to quantify NF-κB transcriptional activity.

  • Cell Culture and Transfection: Use a cell line that stably expresses an NF-κB luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Compound Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.[27]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxicity of the compounds.[26] Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocates Indazole 4-Chloro-6-methyl- 1H-indazole Derivative Indazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: Simplified NF-κB signaling pathway and potential inhibition by indazole derivatives.

Kinase Inhibition Profiling: B-Raf (V600E) Assay

Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in many cancers, leading to constitutive activation of the MAPK pathway.[28][29][30] Indazole derivatives have been developed as kinase inhibitors, making it pertinent to screen them against relevant cancer-associated kinases.[1]

A kinase assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[28][31] This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The ADP-Glo™ Kinase Assay, for instance, measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[31]

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the B-Raf substrate (e.g., unactive MEK1) as per the assay kit instructions.[31]

  • Reaction Setup: In a 96-well plate, add the B-Raf (V600E) enzyme, the test compound (this compound derivative) at various concentrations, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[31]

  • Terminate Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).[31] The signal is typically luminescent.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The in vitro biological evaluation of this compound derivatives requires a systematic approach to thoroughly characterize their potential as therapeutic agents. The protocols outlined in this guide provide a robust framework for assessing their cytotoxicity, mechanism of cell death, effects on the cell cycle, and anti-inflammatory and kinase inhibitory activities. The data generated from these assays are critical for lead compound selection and for guiding further preclinical development. It is imperative that each assay is performed with appropriate controls and that the data are analyzed rigorously to ensure the scientific integrity of the findings.

References

  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Inform
  • ResearchGate. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
  • ScienceDirect. Caspases activity assay procedures. [Link]
  • Kosheeka.
  • BPS Bioscience. B-Raf(V600E) Kinase Assay Kit. [Link]
  • Sino Biological. BRAF (V600E)
  • JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]
  • Creative Bioarray. Caspase Activity Assay. [Link]
  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
  • Royal Society of Chemistry.
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
  • ResearchGate. The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • Europe PMC.
  • ResearchGate.
  • CiteAb. In vitro benchmarking of NF-κB inhibitors. [Link]
  • National Center for Biotechnology Information.
  • PubMed.
  • PubMed. Indazole Derivatives: Promising Anti-tumor Agents. [Link]
  • Reaction Biology.
  • National Center for Biotechnology Information. In vitro benchmarking of NF-κB inhibitors. [Link]
  • MDPI.
  • ResearchGate.
  • BPS Bioscience. BRAF (V600E) Kinase Assay Kit. [Link]
  • National Center for Biotechnology Information. Identification of BRAF inhibitors through in silico screening. [Link]
  • University of Pittsburgh.
  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Royal Society of Chemistry. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

Application Notes and Protocols: Developing Animal Models to Test 4-Chloro-6-methyl-1H-indazole Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing preclinical animal models to evaluate the therapeutic efficacy of 4-Chloro-6-methyl-1H-indazole. Based on the well-documented anti-inflammatory properties of the indazole scaffold, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, this guide focuses on an acute inflammation model. We present a detailed rationale for model selection, step-by-step protocols for the carrageenan-induced paw edema model in rats, methodologies for data acquisition and analysis, and best practices for ensuring scientific rigor and reproducibility.

Introduction and Scientific Rationale

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A significant body of evidence suggests that the anti-inflammatory effects of many indazole-containing compounds are linked to their ability to inhibit key mediators of the inflammatory cascade. Notably, studies have shown that various indazole derivatives can inhibit cyclooxygenase-2 (COX-2), a critical enzyme responsible for the production of pro-inflammatory prostaglandins.[1][3] Furthermore, some N-substituted indazolones have been shown to suppress inflammation by blocking the release of cytokines such as TNF-α and IL-1, and by inhibiting 5'-lipoxygenase.[2]

Given this precedent, it is hypothesized that This compound , a novel derivative, is likely to possess significant anti-inflammatory properties. The chloro and methyl substitutions on the indazole ring may modulate its potency and selectivity towards inflammatory targets like COX-2.

To robustly test this hypothesis and evaluate the compound's in vivo efficacy, the selection of an appropriate animal model is paramount. The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening acute anti-inflammatory activity.[1] This model is particularly relevant as the inflammatory response elicited by carrageenan is well-characterized and known to be biphasic. The late phase (3-6 hours post-injection) is primarily mediated by the overproduction of prostaglandins, driven by the upregulation of COX-2. Therefore, this model provides an excellent system to validate the efficacy of compounds targeting the COX-2 pathway.

This application note will provide a detailed, field-proven protocol for implementing the carrageenan-induced paw edema model to assess the anti-inflammatory potential of this compound.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable data. The workflow for evaluating this compound involves several key stages, from animal acclimatization to terminal data collection.

G cluster_pre Pre-Induction Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Acclimatization Animal Acclimatization (≥ 7 days) Group_Allocation Randomized Group Allocation (n=6-8 per group) Acclimatization->Group_Allocation 1. Preparation Baseline Baseline Paw Volume Measurement (V₀) Group_Allocation->Baseline Drug_Admin Compound Administration (Test, Vehicle, Positive Control) Baseline->Drug_Admin 2. Dosing Carrageenan_Inject Carrageenan Injection (Subplantar, 0.1 mL of 1%) Drug_Admin->Carrageenan_Inject ~1 hour post-dose Time_Course Paw Volume Measurement (Vₜ) (Hourly for 6 hours) Carrageenan_Inject->Time_Course 3. Induction & Monitoring Euthanasia Euthanasia & Tissue Collection (Optional: for Biomarkers) Time_Course->Euthanasia 4. Endpoint Data_Analysis Data Analysis (% Inhibition of Edema) Euthanasia->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocols

Materials and Reagents
Material/ReagentSupplier/GradeNotes
This compoundSynthesized/Fee-for-servicePurity >98% confirmed by HPLC/NMR.
λ-Carrageenan (Type IV)Sigma-AldrichPrepare a 1% (w/v) suspension in sterile 0.9% saline.
IndomethacinSigma-AldrichPositive control. Prepare in vehicle.
Vehiclee.g., 0.5% CMC in waterEnsure test compound is soluble/forms a stable suspension.
Male Wistar RatsCharles River/Envigo180-220 g body weight.
Digital PlethysmometerUgo Basile / IITC Life ScienceFor accurate paw volume measurement.
Sterile Saline (0.9%)USP GradeFor carrageenan suspension.
IsofluraneVeterinary GradeFor light anesthesia during injection.
Animal Handling and Group Allocation
  • Acclimatization: House male Wistar rats (180-220 g) in a controlled environment (22 ± 2°C, 12-h light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.

  • Grouping: Randomly assign animals to experimental groups (n=6-8 per group) to minimize bias. A typical study includes:

    • Group 1: Vehicle Control: Receives vehicle only.

    • Group 2: Test Compound (Low Dose): Receives this compound.

    • Group 3: Test Compound (Mid Dose): Receives this compound.

    • Group 4: Test Compound (High Dose): Receives this compound.

    • Group 5: Positive Control: Receives Indomethacin (e.g., 10 mg/kg).

Protocol for Carrageenan-Induced Paw Edema

This protocol is adapted from established methods used for screening anti-inflammatory drugs.[1]

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing but allow free access to water. This enhances drug absorption.

  • Baseline Measurement (V₀): Just prior to drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. The paw should be immersed to the anatomical hairline at the lateral malleolus.

  • Compound Administration: Administer the vehicle, this compound (at various doses), or Indomethacin to the respective groups. The oral gavage (p.o.) route is common, with a typical volume of 5-10 mL/kg.

  • Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat using a 27-gauge needle. Light isoflurane anesthesia may be used to minimize stress and ensure accurate injection.

  • Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection using the plethysmometer. Consistency in measurement technique is critical.

Data Analysis and Interpretation
  • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (edema) by subtracting the baseline volume (V₀) from the post-treatment volume (Vₜ).

    • Edema (mL) = Vₜ - V₀

  • Calculate Percent Inhibition: The primary endpoint is the percentage inhibition of edema, which reflects the anti-inflammatory activity of the test compound compared to the vehicle control. This is typically calculated at the time of peak edema in the control group (often 3 or 4 hours).

    • % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test, to compare the treated groups to the vehicle control group. A p-value of < 0.05 is generally considered statistically significant.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.75 ± 0.05-
This compound100.58 ± 0.04*22.7%
This compound300.41 ± 0.03 45.3%
This compound1000.29 ± 0.02 61.3%
Indomethacin100.32 ± 0.0357.3%
p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. Data are hypothetical for illustrative purposes.

A successful outcome would be a dose-dependent reduction in paw edema by this compound, with significant inhibition at one or more doses. Efficacy comparable to the positive control (Indomethacin) would be a strong indicator of potent anti-inflammatory activity.

Mechanistic Insights and Follow-up Studies

While the paw edema model is excellent for demonstrating efficacy, further studies are required to confirm the mechanism of action.

G cluster_pathway Inflammatory Signaling Pathway Carrageenan Carrageenan (Inflammatory Stimulus) PLA2 PLA₂ Carrageenan->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) PLA2->AA Liberates COX2 COX-2 (Inducible Enzyme) AA->COX2 Substrate for PGs Prostaglandins (e.g., PGE₂) COX2->PGs Synthesizes Inflammation Edema, Pain, Vasodilation PGs->Inflammation Mediates Test_Compound 4-Chloro-6-methyl- 1H-indazole (Hypothesized Target) Test_Compound->COX2 Inhibits

Figure 2: Hypothesized mechanism of action via COX-2 inhibition.

  • Ex Vivo COX Assay: At the end of the in vivo study, blood can be collected to measure the compound's effect on COX-1 and COX-2 activity, confirming the target engagement.

  • Biomarker Analysis: Paw tissue can be homogenized to measure levels of prostaglandins (e.g., PGE₂) and pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA kits. A significant reduction in these mediators would provide strong mechanistic support.

  • Chronic Inflammation Models: If potent acute activity is confirmed, efficacy should be evaluated in chronic models, such as the adjuvant-induced arthritis model, to assess its potential for treating long-term inflammatory diseases.

Conclusion

This application note provides a scientifically grounded and methodologically detailed framework for the initial in vivo evaluation of this compound. By leveraging the carrageenan-induced paw edema model, researchers can efficiently screen for anti-inflammatory activity and generate the robust data necessary to justify further preclinical development. Adherence to these protocols and principles of rigorous experimental design will ensure the generation of high-quality, reproducible results, paving the way for the potential development of a novel anti-inflammatory therapeutic.

References

  • Cheekavolu, C., & Muniappan, M. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 11(7), FC01–FC05. [Link]
  • Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35–40. [Link]
  • Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8. [Link]
  • Schindler, R., Fleischhauer, I., Höfgen, N., Sauer, W., Egerland, U., Poppe, H., Heer, S., Szelenyi, I., Kutscher, B., & Engel, J. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie, 331(1), 13–21. [Link]
  • Bahare, R. S., et al. (2025). Synthesis, characterization, in-silico, and in-vivo profiling of selective cyclo-oxygenase-2 inhibitors of Indazole-Indolinone Derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry. [Link]
  • Kim, H. J., et al. (2019). Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells. Journal of Molecular Endocrinology, 63(1), 27–38. [Link]

Sources

Determining dosage and administration for in vivo studies of 4-Chloro-6-methyl-1H-indazole

Determining the correct dosage and administration for a novel compound like this compound is a systematic, multi-step process that forms the bedrock of in vivo pharmacology. It begins with a rigorous assessment of the molecule's physicochemical properties, which dictates the formulation strategy. A well-designed dose-range finding study then provides the critical MTD, establishing a safe therapeutic window. By integrating preliminary pharmacokinetic and pharmacodynamic assessments into these initial studies, researchers can build a comprehensive understanding of a compound's behavior in a whole animal system. This logical, evidence-based approach minimizes the use of animals, optimizes resource allocation, and ultimately maximizes the probability of successfully validating a promising new therapeutic candidate. [14]

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
  • Altasciences.
  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]
  • Hoeford Research Limited. Dose Range Finding. [Link]
  • Wikipedia. Dose-ranging study. [Link]
  • PubMed.
  • JoVE. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. [Link]
  • ResearchGate.
  • Sygnature Discovery.
  • PubMed Central. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. [Link]
  • ResearchGate.
  • Future4200.
  • ResearchGate.
  • MDPI.
  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
  • MDPI. Special Issue: Protein Kinase Inhibitors. [Link]
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Taylor & Francis. Indazole – Knowledge and References. [Link]
  • Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
  • ACS Publications. Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis. [Link]
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Formulation strategies for 4-Chloro-6-methyl-1H-indazole in biological research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the formulation of 4-Chloro-6-methyl-1H-indazole, a heterocyclic compound of interest in contemporary biological and pharmacological research. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The therapeutic potential of any such compound, however, can only be accurately assessed if it is properly formulated for biological testing. Poor aqueous solubility is a common challenge for novel chemical entities, affecting between 40% and 70% of marketed drugs and up to 90% of new drug candidates.[3][4]

This application note provides a comprehensive framework for developing robust and reproducible formulations of this compound for both in vitro and in vivo research. Authored from the perspective of a senior application scientist, this guide emphasizes the rationale behind formulation choices, offering detailed protocols and validation checkpoints to ensure scientific rigor.

Physicochemical Characterization: The Foundation of Formulation

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This pre-formulation assessment predicts the compound's behavior in various solvent systems and is pivotal for selecting a successful development path.[5]

Table 1: Physicochemical Properties of this compound

Property Value Significance
Molecular Formula C₈H₇ClN₂ [6][7]
Molecular Weight 166.61 g/mol [6] Essential for calculating molar concentrations.
Appearance Solid (form may vary) Visual confirmation of purity and handling characteristics.
pKa To be determined Predicts the ionization state at different pH values, which heavily influences solubility.
LogP To be determined Measures lipophilicity; a high LogP suggests poor aqueous solubility.
Aqueous Solubility To be determined The most critical parameter for designing aqueous-based formulations.

| Melting Point | To be determined | An indicator of crystal lattice energy and purity. |

Protocol 1: Preliminary Solubility Assessment

This protocol outlines a small-scale experiment to determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG-400))[8]

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV system (for quantitative analysis)

Procedure:

  • Weigh out a precise amount of this compound (e.g., 2 mg) into several separate microcentrifuge tubes.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect for undissolved material.

  • If the solid has dissolved, the solubility is at least 20 mg/mL. Add more compound to determine the saturation point.

  • If the solid has not dissolved, add an additional 100 µL of the solvent (total volume 200 µL) and repeat the vortexing step. This brings the concentration to 10 mg/mL.

  • Continue this process of incremental solvent addition until the compound fully dissolves or a practical lower limit is reached.

  • For a precise measurement, equilibrate the saturated solution for 24 hours, centrifuge to pellet undissolved solid, and quantify the concentration of the supernatant using a validated HPLC method.

  • Repeat for all selected solvents.

Formulation Strategies for In Vitro Applications

For in vitro studies, such as cell-based assays, the primary goal is to create a concentrated stock solution that can be diluted into the aqueous culture medium without precipitation.

The Tiered Approach to In Vitro Formulation

It is logical to start with the simplest solvent systems and only increase complexity if solubility issues persist.

InVitro_Formulation_Workflow start Start: Prepare Stock Solution tier1 Tier 1: DMSO (High Concentration Stock) start->tier1 check1 Dilute into Aqueous Medium. Does it precipitate? tier1->check1 success Proceed with Assay (Vehicle Control Required) check1->success No tier2 Tier 2: Co-Solvent System (e.g., DMSO/Ethanol, DMSO/PEG-400) check1->tier2 Yes check2 Dilute into Aqueous Medium. Does it precipitate? tier2->check2 check2->success No tier3 Tier 3: Surfactant-Based System (e.g., Tween® 80, Cremophor® EL) check2->tier3 Yes check3 Dilute into Aqueous Medium. Does it precipitate? tier3->check3 check3->success No fail Re-evaluate Compound or Consider Nanoparticle Formulation check3->fail Yes

Caption: Workflow for selecting an in vitro formulation.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

Rationale: DMSO is a powerful and versatile solvent, making it the standard first choice for preparing high-concentration stocks of poorly soluble compounds for in vitro screening.[8]

Materials:

  • This compound (MW: 166.61 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tube or amber glass vial

  • Analytical balance

  • Pipettors

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you need:

    • 166.61 g/mol * 0.010 mol/L * 0.001 L = 0.0016661 g = 1.67 mg

  • Weighing: Accurately weigh 1.67 mg of this compound into a sterile vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Quality Control: Visually inspect the solution against a light source to ensure there are no particulates. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Crucial Insight: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to prevent solvent-induced artifacts or cytotoxicity.[8]

Formulation Strategies for In Vivo Applications

Formulating for in vivo studies is significantly more complex, as the vehicle must be non-toxic and well-tolerated at the required dose volume and for the chosen route of administration.[9][10] The selection of a vehicle is a critical decision that can profoundly impact the pharmacokinetic and pharmacodynamic outcomes of a study.

Table 2: Common Vehicle Systems for Preclinical In Vivo Studies

Vehicle System Composition Route(s) Advantages Disadvantages
Aqueous Solution Saline, PBS IV, IP, SC, PO Physiologically compatible, low toxicity. Only suitable for highly soluble compounds.
Co-Solvent PEG-400, Propylene Glycol, Ethanol, DMSO in Saline/Water IV, IP, SC, PO Can significantly increase solubility.[11] Potential for toxicity, hemolysis (IV), and pain on injection.[8]
Cyclodextrin Complex HP-β-CD, SBE-β-CD in Water IV, IP, SC, PO Forms inclusion complexes to enhance solubility, generally safe.[4][12] Limited capacity, potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Corn oil, Sesame oil w/ or w/o surfactants PO, SC, IM Good for highly lipophilic compounds, can enhance oral absorption.[13] Not suitable for IV, potential for inflammation at injection site.

| Suspension | 0.5% CMC, 0.5% Methylcellulose in Water | PO, SC | Allows for high dosing of insoluble compounds. | Risk of non-uniformity, needle clogging, variable absorption. |

Decision Framework for In Vivo Formulation

The choice of formulation depends on the compound's properties and the study's requirements.

InVivo_Formulation_Decision_Tree start Start: Need In Vivo Formulation sol_check Is compound soluble in aqueous vehicle at desired dose? start->sol_check sol_yes Use Simple Aqueous Solution (e.g., Saline) sol_check->sol_yes Yes sol_no Solubility Enhancement Needed sol_check->sol_no No route_check Route of Administration? route_iv Intravenous (IV) route_check->route_iv IV route_po Oral (PO) / Other route_check->route_po Non-IV sol_no->route_check iv_form Formulation Options: 1. Co-Solvent System 2. Cyclodextrin Solution route_iv->iv_form po_form Formulation Options: 1. Suspension 2. Co-Solvent / Cyclodextrin 3. Lipid-Based Vehicle route_po->po_form

Caption: Decision tree for selecting an in vivo vehicle.

Protocol 3: Preparation of an HP-β-CD-Enabled Aqueous Formulation

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a widely used excipient that encapsulates hydrophobic molecules in its core, increasing their apparent aqueous solubility. It is generally considered safe for parenteral administration.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI) or sterile saline

  • pH meter and solutions for adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI. For example, to make 10 mL of a 30% solution, dissolve 3.0 g of HP-β-CD in approximately 7 mL of WFI. Stir until fully dissolved, then adjust the final volume to 10 mL.

  • Compound Addition: Slowly add the pre-weighed this compound to the stirring cyclodextrin solution.

  • Complexation: Allow the mixture to stir for several hours (4-24 hours) at room temperature to facilitate the formation of the inclusion complex. The solution should become clear.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile container.

  • Validation: Before use, it is critical to confirm the concentration of the final filtered solution via a validated analytical method (e.g., HPLC-UV) to ensure no compound was lost during filtration.

Analytical Validation

A formulation is incomplete without analytical confirmation of its key attributes.

  • Concentration: The actual concentration of this compound in the final dosage form must be verified to ensure accurate dosing. HPLC-UV is the most common technique for this.[14]

  • Purity: The analytical method should also confirm that the compound has not degraded during the formulation process.

  • Stability: For longer-term studies, the stability of the compound in the chosen vehicle should be assessed over time and under relevant storage conditions.

Protocol 4: High-Level HPLC-UV Method for Concentration Analysis

Rationale: This method provides a standard approach to quantify the compound in a prepared formulation, ensuring dose accuracy.

Equipment & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Reference standard of this compound

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of known concentrations using the reference standard.

  • Sample Preparation: Dilute the prepared formulation (from Protocol 2 or 3) with the mobile phase to fall within the range of the standard curve.

  • Chromatography:

    • Set the flow rate to 1.0 mL/min.

    • Use a gradient elution, for example: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Set the UV detection wavelength to an absorbance maximum for the compound (determined by a UV scan).

  • Quantification: Inject the standards and the sample. Calculate the concentration of the sample by comparing its peak area to the standard curve.

References

  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol Life Science Health.
  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Mude, G., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Datta Meghe College of Pharmacy.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology.
  • Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • ChemUniverse. (n.d.). This compound [Q00739].
  • AOBChem. (n.d.). This compound.
  • Shaveta, et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Liu, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Chloro-6-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Here, we dissect the synthetic pathway, troubleshoot common experimental hurdles, and provide actionable protocols grounded in established chemical principles.

Overview of the Prevailing Synthetic Strategy

The most common and economically viable route to this compound begins with the commercially available starting material, 3-chloro-2-methylaniline. The synthesis proceeds through a three-step sequence: (1) N-acetylation, (2) intramolecular cyclization via diazotization, and (3) deacetylation. This pathway is favored for its reliable outcomes and scalability.[1]

The core transformation relies on a diazotization-cyclization reaction, a variant of the Sandmeyer reaction, where an aniline is converted into a diazonium salt which then undergoes an intramolecular cyclization.[2][3] Understanding the nuances of each step is critical to maximizing yield and purity.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Hydrolysis SM 3-Chloro-2-methylaniline INT1 N-(3-chloro-2-methylphenyl)acetamide SM->INT1 Acetic Anhydride, Chloroform INT2 N-Acetyl-4-chloro-6-methyl-1H-indazole INT1->INT2 Potassium Acetate, Isoamyl Nitrite or t-Butyl Nitrite, 60-68°C PRODUCT This compound INT2->PRODUCT NaOH or LiOH, THF/H2O

Caption: General synthetic route to this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis.

Issue 1: Low Overall Yield

Q: My overall yield of this compound is significantly lower than reported in the literature. How do I identify the problematic step?

A: A low overall yield is a common issue that can originate from any of the three main steps. A systematic approach is required to pinpoint the source of the loss.

  • Analyze Each Step in Isolation: If possible, isolate and quantify the product after each step. This will immediately tell you which transformation is inefficient. For instance, after Step 1, you should have a near-quantitative yield of the N-acetylated intermediate. A significant loss here points to impure starting materials or incomplete reaction.

  • Focus on the Cyclization (Step 2): This is the most critical and often lowest-yielding step. Key factors include:

    • Purity of the Diazotizing Agent: Isoamyl nitrite and tert-butyl nitrite can degrade over time. Use a freshly opened bottle or a recently prepared reagent. An older reagent will have lower potency, leading to incomplete conversion.[1]

    • Temperature Control: The formation and cyclization of the diazonium intermediate are highly temperature-sensitive. Temperatures below 60°C may slow the reaction, while excessive heat can lead to decomposition of the diazonium salt, often forming tarry byproducts or undesired phenols.[4]

    • Moisture: The reaction should be run under anhydrous conditions until the workup. The presence of water can lead to the formation of phenolic byproducts from the diazonium intermediate.

  • Investigate the Hydrolysis (Step 3): Incomplete hydrolysis is a frequent cause of yield loss. The N-acetylated indazole intermediate may not be fully consumed.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the acetylated intermediate. If the reaction stalls, you may need to add more base or increase the reaction time.

    • Choice of Base: While lithium hydroxide (LiOH) is effective, sodium hydroxide (NaOH) is a more economical and often equally effective alternative for large-scale preparations.[1] Ensure the base is fully dissolved and used in sufficient molar excess.

Troubleshooting_Yield Start Low Overall Yield Check_Step1 Isolate & Check Yield of Acetylated Intermediate Start->Check_Step1 Step1_OK Yield >95%? Check_Step1->Step1_OK Step1_Issue Issue: Acetylation - Check aniline purity - Verify Ac₂O stoichiometry Step1_OK->Step1_Issue No Check_Step2 Analyze Cyclization Step Step1_OK->Check_Step2 Yes Step2_Factors Critical Factors: 1. Nitrite Quality (Fresh?) 2. Temperature Control (60-68°C?) 3. Anhydrous Conditions? Check_Step2->Step2_Factors Check_Step3 Analyze Hydrolysis Step Check_Step2->Check_Step3 Step3_Factors Monitor by TLC/LCMS - Is starting material consumed? - Sufficient base? - Adequate reaction time?

Caption: Decision workflow for troubleshooting low synthetic yield.

Issue 2: Incomplete Cyclization and Side Products

Q: The cyclization reaction stalls, and I observe multiple spots on my TLC plate. What are the likely side products and how can I prevent them?

A: This is a classic problem in diazonium chemistry. The intermediate diazonium salt is a high-energy species that can react in several undesirable ways if not properly controlled.

  • Likely Side Products:

    • Unreacted Starting Material: The N-acetylated aniline remains due to insufficient or degraded nitrite reagent.

    • Phenolic Impurity: If water is present, the diazonium salt can be hydrolyzed to the corresponding phenol.

    • Azo-Coupled Dimers: The diazonium salt can couple with electron-rich aromatic species in the mixture.

    • De-diazoniation Product: Premature loss of N₂ can lead to the formation of N-(3-chloro-2-methylphenyl)acetamide via radical pathways.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

    • Nitrite Stoichiometry and Addition: Use a slight excess of the nitrite reagent (e.g., 2 equivalents).[5] Add it slowly to the heated reaction mixture to maintain a controlled concentration of the diazonium intermediate. A rapid addition can lead to a buildup of the diazonium salt and increase the likelihood of side reactions.

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

Table 1: Optimization of Cyclization Reaction Conditions
ParameterStandard Condition[5]Optimized/Economical Condition[1]Rationale for Change
Starting Material N-(3-chloro-2-methylphenyl)acetamideN-(3-chloro-2-methylphenyl)acetamide (can be used crude from prior step)Improves workflow efficiency by avoiding intermediate purification.
Diazotizing Agent Isoamyl nitritetert-Butyl nitritet-Butyl nitrite is less expensive and often provides comparable or better yields.
Base/Additive Potassium AcetatePotassium AcetateActs as a base and may facilitate the cyclization.
Solvent ChloroformChloroformSolubilizes reactants effectively.
Temperature 60 °C68 °C (Reflux)Slight increase in temperature can improve reaction rate, but must be carefully controlled.
Issue 3: Purification Challenges

Q: The final product is an orange or brown solid and is difficult to purify. What is the best purification strategy?

A: The crude product is often colored due to high-molecular-weight impurities formed during the diazotization step.

  • Acid-Base Extraction: After the hydrolysis step, a standard workup involves neutralizing the excess base and extracting the product with an organic solvent like ethyl acetate.[5] Before extraction, a wash with a dilute sodium bisulfite solution can help remove some colored impurities.

  • Recrystallization: This is the most effective method for obtaining a pure, crystalline product. An improved protocol suggests recrystallization from a THF/Water mixture.[1] You can also explore solvent systems like Toluene/Heptane or Ethanol/Water. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography is an option. Use a gradient elution system, starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute cleanly.

Detailed Experimental Protocol

This protocol is an optimized and economical procedure adapted from established literature for improved scalability and cost-effectiveness.[1]

Step 1 & 2: One-Pot Acetylation and Cyclization

  • To a stirred solution of 3-chloro-2-methylaniline (10.0 g, 70.6 mmol) in chloroform (120 mL), add acetic anhydride (13.3 mL, 141.2 mmol).

  • Stir the mixture at room temperature for 1 hour. TLC should show complete conversion of the starting aniline.

  • Add potassium acetate (8.3 g, 84.7 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 68°C).

  • Slowly add tert-butyl nitrite (16.7 mL, 141.2 mmol) dropwise over 30 minutes.

  • Maintain the reaction at reflux for 18-24 hours, monitoring the disappearance of the acetylated aniline intermediate by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. The crude mixture contains N-acetyl-4-chloro-6-methyl-1H-indazole and can be taken directly to the next step.

Step 3: Hydrolysis (Deacetylation)

  • To the crude reaction mixture from the previous step, add Tetrahydrofuran (THF, 150 mL) and Water (60 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add a solution of sodium hydroxide (16.9 g, 423.6 mmol) in 50 mL of water, keeping the temperature below 10°C.

  • Stir the biphasic mixture vigorously at room temperature for 3-5 hours until the N-acetylated intermediate is fully consumed (monitor by TLC).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude this compound as a solid.

Purification

  • Dissolve the crude solid in a minimal amount of hot THF.

  • Slowly add water until the solution becomes turbid.

  • Add a small amount of THF to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

  • Collect the crystals by filtration, wash with a cold THF/water (1:2) mixture, and dry under vacuum.

References

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3127-3133. [Link]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
  • J&K Scientific LLC. (2025). Sandmeyer Reaction. J&K Scientific. [Link]
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

Sources

Identifying and characterizing side products in 4-Chloro-6-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-6-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot side product formation during this synthesis. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to ensure you can achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a multi-step sequence starting from 3-chloro-5-methylaniline.

Problem 1: My final product shows an additional peak in the LC-MS with a mass of M+42. What is this impurity?

Answer:

This impurity is almost certainly the N-acetyl-4-chloro-6-methyl-1H-indazole (Side Product 1). Its formation is a common issue arising from incomplete hydrolysis of the N-acetyl intermediate generated during the cyclization step.

Causality: The synthetic route involves the acetylation of the starting aniline, followed by diazotization and cyclization. The resulting N-acetylated indazole is then hydrolyzed to yield the final product. If the hydrolysis conditions (e.g., reaction time, temperature, or base concentration) are insufficient, a portion of the acetylated intermediate will be carried through to the final product.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the hydrolysis step closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The N-acetyl intermediate will have a different retention factor (Rf) or retention time compared to the de-acetylated product. Continue the reaction until the starting material is no longer visible.

  • Optimize Hydrolysis Conditions:

    • Increase Reaction Time: Extend the hydrolysis duration to ensure complete conversion.

    • Elevate Temperature: Gently warming the reaction mixture (while monitoring for potential degradation) can accelerate the hydrolysis.

    • Increase Base Equivalents: Ensure a sufficient molar excess of the base (e.g., NaOH or LiOH) is used to drive the reaction to completion. An improved procedure for the synthesis of the related 4-chloro-1H-indazole suggests using NaOH for a more efficient hydrolysis[1].

  • Purification: If the impurity is present in the final product, it can typically be removed by silica gel column chromatography. The N-acetyl derivative is generally less polar than the final product.

Problem 2: I'm observing an isomeric impurity with the same mass as my target compound. How can I identify it?

Answer:

The most probable isomeric impurity is 6-Chloro-4-methyl-1H-indazole (Side Product 2). This side product can arise if the cyclization step is not completely regioselective. Another, though often less prevalent, possibility is the formation of the 4-Chloro-6-methyl-2H-indazole tautomer/isomer (Side Product 3).

Causality of Isomer Formation:

The cyclization reaction involves the formation of a diazonium salt from the acetylated 3-chloro-5-methylaniline, which then undergoes an intramolecular cyclization. The regioselectivity of this cyclization is directed by the substituents on the aromatic ring. While the formation of the 4-chloro-6-methyl isomer is expected to be the major product, a small amount of the 6-chloro-4-methyl isomer can be formed. The formation of the 2H-indazole is generally less favored thermodynamically for N-unsubstituted indazoles but can occur[2].

Identification and Characterization:

Distinguishing between these isomers requires careful spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For the desired this compound, you would expect to see two aromatic singlets (or very small meta-coupling). For the 6-chloro-4-methyl-1H-indazole, you would also expect two aromatic singlets, but their chemical shifts will differ due to the different electronic environment. The 2H-indazole isomer will also exhibit a unique set of chemical shifts.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will also be different for each isomer.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms, thus confirming the isomeric structure.

  • High-Performance Liquid Chromatography (HPLC): The different isomers will likely have different retention times on a reverse-phase HPLC column due to subtle differences in polarity. Developing a good HPLC method is crucial for quantifying the level of isomeric impurity.

Troubleshooting and Control:

  • Reaction Conditions: The regioselectivity of the cyclization can sometimes be influenced by the reaction solvent and temperature. Careful optimization of these parameters may help to minimize the formation of the undesired isomer.

  • Purification: Isomeric impurities can be challenging to separate. Preparative HPLC or careful column chromatography with a suitable solvent system may be required. Recrystallization can also be an effective method for purification if the solubility of the isomers is sufficiently different.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and economically viable synthesis starts from 3-chloro-5-methylaniline. The key steps are:

  • Acetylation: The amino group of 3-chloro-5-methylaniline is protected by acetylation, typically using acetic anhydride.

  • Diazotization and Cyclization: The acetylated intermediate is then treated with a nitrite source (e.g., isoamyl nitrite or sodium nitrite in acidic conditions) to form a diazonium species which undergoes intramolecular cyclization to form N-acetyl-4-chloro-6-methyl-1H-indazole.

  • Hydrolysis: The acetyl protecting group is removed by base-catalyzed hydrolysis (e.g., using NaOH or LiOH) to yield the final product, this compound. A similar, well-documented procedure exists for the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline[1][3].

Q2: What are the critical parameters to control during the synthesis to minimize side product formation?

A2:

  • Temperature Control: The diazotization step is often exothermic and should be performed at low temperatures (e.g., 0-5 °C) to prevent decomposition of the diazonium salt and the formation of unwanted byproducts.

  • Purity of Starting Materials: Using high-purity 3-chloro-5-methylaniline is crucial to avoid the introduction of impurities from the outset.

  • Hydrolysis Conditions: As discussed in the troubleshooting guide, ensuring complete hydrolysis is key to avoiding the N-acetyl impurity. This includes adequate reaction time, temperature, and stoichiometry of the base.

  • Reaction Monitoring: Diligent monitoring of each step by TLC or HPLC is essential to ensure reactions go to completion and to identify the presence of any unexpected side products early on.

Q3: What analytical techniques are most suitable for characterizing the final product and its impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying impurities. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying and characterizing isomeric and other structural impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and any impurities, which is a critical first step in their identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups and to confirm the removal of the acetyl group (disappearance of the amide carbonyl stretch).

Q4: Can the 2H-indazole isomer be a significant side product?

A4: For N-unsubstituted indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer[2]. Therefore, under typical synthesis and workup conditions, the 1H-isomer is expected to be the major product. However, the formation of a small amount of the 2H-isomer cannot be entirely ruled out and may depend on the specific reaction and purification conditions. Its presence can be confirmed or refuted by careful NMR analysis.

III. Data Presentation & Protocols

Table 1: Potential Side Products and Their Characteristics
Compound Name Side Product Type Molecular Formula Molecular Weight Likely Cause of Formation Distinguishing Analytical Feature
This compound Target Product C₈H₇ClN₂166.61--
N-acetyl-4-chloro-6-methyl-1H-indazole Incomplete ReactionC₁₀H₉ClN₂O208.65Incomplete hydrolysis of the N-acetyl intermediate.M+42 peak in MS; distinct chemical shifts for the acetyl group in ¹H and ¹³C NMR.
6-Chloro-4-methyl-1H-indazole Isomeric ImpurityC₈H₇ClN₂166.61Lack of complete regioselectivity during cyclization.Different chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.
4-Chloro-6-methyl-2H-indazole Isomeric ImpurityC₈H₇ClN₂166.61Tautomerization or alternative cyclization pathway.Unique set of chemical shifts in the ¹H and ¹³C NMR spectra compared to the 1H-isomer.
Experimental Protocol: HPLC-MS Analysis for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a concentration of approximately 0.1 mg/mL for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

IV. Visualizations

Diagram 1: Synthetic Pathway and Formation of Side Products

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_products Products cluster_side_products Side Products A 3-Chloro-5-methylaniline B Acetylation (Acetic Anhydride) A->B C N-acetyl-3-chloro-5-methylaniline B->C D Diazotization & Cyclization (e.g., Isoamyl Nitrite) C->D E N-acetyl-4-chloro-6-methyl-1H-indazole D->E Major Pathway SP2 6-Chloro-4-methyl-1H-indazole (Side Product 2) D->SP2 Minor Pathway (Incomplete Regioselectivity) F Hydrolysis (e.g., NaOH) E->F SP1 N-acetyl-4-chloro-6-methyl-1H-indazole (Side Product 1) E->SP1 Incomplete Hydrolysis G This compound (Target Product) F->G Complete Hydrolysis

Caption: Synthetic route to this compound and points of side product formation.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G start Unexpected Peak in LC-MS/NMR ms_check Check Mass of Impurity start->ms_check mass_m_plus_42 mass_m_plus_42 ms_check->mass_m_plus_42 Mass = M+42 mass_m mass_m ms_check->mass_m Mass = M nmr_check Analyze ¹H NMR Spectrum nmr_isomeric nmr_isomeric nmr_check->nmr_isomeric Aromatic signals differ from standard nmr_ok nmr_ok nmr_check->nmr_ok Aromatic signals match standard, other peaks present result_sp1 N-acetyl-4-chloro-6-methyl-1H-indazole (Incomplete Hydrolysis) mass_m_plus_42->result_sp1 Likely Impurity mass_m->nmr_check result_sp2 Isomeric Impurity (e.g., 6-Chloro-4-methyl-1H-indazole) nmr_isomeric->result_sp2 Likely Impurity result_other result_other nmr_ok->result_other Investigate other potential impurities (e.g., starting material)

Caption: A logical workflow for troubleshooting and identifying common impurities.

V. References

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2004). Tautomerism in 1H-and 2H-indazoles. In The Tautomerism of Heterocycles (Vol. 1, pp. 1-133). Academic Press. (Note: A general reference on indazole tautomerism, not a specific clickable URL to the full text which may be behind a paywall. The concept is widely established in heterocyclic chemistry literature.)

Sources

Technical Support Center: Overcoming Challenges in the Purification of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-6-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound that are pertinent to its purification.

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The impurities in your sample are highly dependent on the synthetic route employed. A common method for the synthesis of 4-chloro-indazoles involves the diazotization of a corresponding aniline derivative.[1][2][3] For this compound, a likely precursor is 3-chloro-5-methylaniline. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 3-chloro-5-methylaniline.

  • N-Acetylated Intermediate: If acetic anhydride is used during the diazotization process, an N-acetylated intermediate may be present if the subsequent hydrolysis step is incomplete.[1]

  • Regioisomers: The formation of the indazole ring may result in the production of the undesired 6-chloro-4-methyl-1H-indazole isomer, which can be challenging to separate due to similar physical properties.

  • Poly-halogenated Byproducts: Although less common with controlled reaction conditions, over-chlorination could lead to dichlorinated indazole species.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., chloroform, ethyl acetate, THF) are common impurities.[1][2]

Q2: My purified this compound is an off-white or yellowish solid. Is this normal?

A2: While a highly pure sample of this compound is expected to be a white to off-white solid, a yellowish tint can be common in crude or less pure samples. This coloration can arise from residual starting materials, byproducts from the synthesis, or slight degradation. If the color persists after purification and all analytical data (NMR, HPLC) confirm high purity, the slight coloration may be inherent to the crystalline solid. However, significant color, such as an orange or brown hue, often indicates the presence of impurities.[1][2]

Q3: What are the general solubility properties of this compound?

A3: As a substituted indazole, this compound is expected to have low solubility in non-polar solvents like hexanes and petroleum ether. It should exhibit moderate to good solubility in more polar organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran. Its solubility in alcohols like ethanol and methanol is also expected to be fair, particularly upon heating. The solubility in water is anticipated to be very low. A general rule of thumb is that solvents with similar functional groups to the compound of interest tend to be good solubilizers.[4]

Q4: How stable is this compound under typical purification conditions?

A4: Indazoles are generally stable aromatic heterocyclic compounds. The chloro and methyl substituents on the benzene ring are also robust. The compound is expected to be stable to standard purification techniques like column chromatography on silica gel and recrystallization from common organic solvents. However, prolonged exposure to strong acids or bases, or high temperatures, may lead to degradation. The N-H proton of the indazole ring is acidic (pKa ≈ 13.9), making the compound susceptible to deprotonation in the presence of a strong base.[5]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

A. Column Chromatography Purification

Column chromatography is a primary method for purifying this compound from synthetic impurities.

Problem 1: Poor separation of the desired product from a closely related impurity (e.g., a regioisomer).

  • Possible Cause: The solvent system (eluent) lacks the optimal polarity to effectively differentiate between the isomers.

  • Solution:

    • Systematic TLC Analysis: Before committing to a column, perform a thorough TLC analysis with a variety of solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Test a range of ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.

    • Employ Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution is recommended. Start with a low polarity mobile phase and gradually increase the polarity. For example, you could start with 100% hexanes and slowly increase the percentage of ethyl acetate. This can help to resolve compounds with very similar Rf values.

    • Alternative Solvent Systems: If hexanes/ethyl acetate is not effective, consider other solvent systems. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities for separation.

Problem 2: The compound is streaking or tailing on the TLC plate and column.

  • Possible Cause: The indazole nitrogen atom can interact with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior.

  • Solution:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used. This will compete with the basic nitrogen of your indazole for interaction with the silica, resulting in sharper bands and better separation.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, adding a small amount of methanol (1-5%) can significantly increase the eluent strength.

B. Recrystallization Purification

Recrystallization is an excellent technique for obtaining highly pure crystalline this compound, especially for removing minor impurities after a preliminary purification by column chromatography.

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is too concentrated (supersaturated).

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the concentration and then allow it to cool slowly.

  • Possible Cause 2: The solution is being cooled too quickly.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath or refrigerator. Insulating the flask with a cloth or paper towels can help to slow the cooling rate.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

    • Solution:

      • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Add a seed crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: Low recovery of the purified compound after recrystallization.

  • Possible Cause 1: The chosen solvent is too effective at dissolving the compound, even at low temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents to find the optimal one.

  • Possible Cause 2: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After collecting the crystals by filtration, you can try to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals.

  • Possible Cause 3: Using a single solvent is not effective.

    • Solution: Use a mixed solvent system. A powerful technique for recrystallization involves using a pair of miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). A patent on the separation of indazole isomers suggests that mixed solvent systems such as acetone/water, ethanol/water, or tetrahydrofuran/water can be effective.[6]

III. Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the prepared column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution of compounds using TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound using a Mixed Solvent System
  • Solvent Selection: Based on preliminary tests and literature for similar compounds, a good starting point is an ethanol/water mixed solvent system.[6]

  • Dissolution:

    • Place the crude or partially purified this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Inducing Crystallization:

    • While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should occur during this time.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Purity Assessment

Confirming the purity of your final product is a critical step. The following analytical techniques are recommended:

Technique Purpose Expected Observations for Pure this compound
¹H NMR Structural confirmation and detection of proton-containing impurities.The spectrum should show distinct aromatic protons and a singlet for the methyl group, with integrations corresponding to the structure. The absence of peaks from starting materials or other isomers is indicative of high purity. The N-H proton of the indazole will likely appear as a broad singlet.[7][8][9][10]
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.[7][9][11]
HPLC Quantitative purity assessment and separation of closely related impurities.A high-performance liquid chromatography (HPLC) analysis, typically on a C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier), should show a single major peak for the pure compound.[12][13]
LC-MS Confirmation of molecular weight.Liquid chromatography-mass spectrometry (LC-MS) should show a major ion corresponding to the molecular weight of this compound (166.61 g/mol ).
Melting Point Assessment of crystalline purity.A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

V. Visualization of Workflows

Purification_Troubleshooting cluster_start Initial State cluster_methods Purification Methods cluster_problems Common Problems cluster_solutions Solutions cluster_end Final State Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization If relatively clean Column_Chromatography->Recrystallization Further Purification Poor_Separation Poor Separation / Isomers Column_Chromatography->Poor_Separation Pure_Product Pure Product (Verify with HPLC/NMR) Column_Chromatography->Pure_Product Successful Oiling_Out Oiling Out Recrystallization->Oiling_Out Low_Recovery Low Recovery Recrystallization->Low_Recovery Recrystallization->Pure_Product Successful Gradient_Elution Gradient Elution / New Solvents Poor_Separation->Gradient_Elution Slow_Cooling Slow Cooling / Seeding Oiling_Out->Slow_Cooling Mixed_Solvents Use Mixed Solvents Low_Recovery->Mixed_Solvents Gradient_Elution->Pure_Product Mixed_Solvents->Pure_Product Slow_Cooling->Pure_Product

Caption: A troubleshooting workflow for the purification of this compound.

VI. Safety Precautions

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and any of the solvents used in the purification procedures.

VII. References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.

  • Chen, Y., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(15), 7658–7665.

  • Sapeta, K., & Kerr, M. A. (2011). 1H- and 2H-Indazoles. Science of Synthesis, 12.2.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information.

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5698–5710.

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

  • ChemUniverse. (n.d.). This compound [Q00739]. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from

  • ResearchGate. (2011). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.

Sources

Addressing the stability issues of 4-Chloro-6-methyl-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Chloro-6-methyl-1H-indazole (CAS 885521-74-4). This document is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot the stability challenges associated with this compound in solution. Indazole derivatives are crucial scaffolds in medicinal chemistry, but their stability can be influenced by solvent, pH, light, and temperature.[1] This guide provides field-proven insights and detailed protocols to ensure the integrity and reproducibility of your experiments. The 1H-indazole tautomer is known to be the most thermodynamically stable form of the indazole ring system, making it the predominant species in solution.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

For initial stock solutions, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power. For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is low (typically <1%) to prevent precipitation.

Q2: How should I store stock solutions of this compound?

Store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Crucially, solutions should be stored in amber or opaque vials to protect them from light, as indazoles are known to be photosensitive.[5][6]

Q3: What are the primary degradation pathways for this compound?

The indazole scaffold is susceptible to three main degradation pathways:

  • Photodegradation: Exposure to UV or even ambient laboratory light can cause a rearrangement of the indazole ring to form a benzimidazole isomer.[5][6] This is often the most significant and rapid degradation pathway.

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation, especially if solutions are stored improperly or for extended periods in the presence of oxygen.[5]

  • Hydrolytic Degradation: The compound's stability is pH-dependent. Prolonged exposure to strongly acidic or basic conditions can lead to hydrolysis of the indazole ring.[5]

Q4: Is this compound sensitive to pH?

Yes. While stable in neutral conditions (pH ~6.5-7.5) for typical experimental durations, prolonged incubation at low (<4) or high (>9) pH should be avoided unless required by the experimental design. The parent indazole molecule is a weak acid and an even weaker base, and its stability can be compromised under harsh pH conditions.[7]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments. Use the following decision tree to help diagnose your problem.

TroubleshootingWorkflow start Problem Observed: Inconsistent or No Activity check_precipitate Is there visible precipitate in the working solution? start->check_precipitate check_time Does signal decrease with solution age or incubation time? check_precipitate->check_time No cause_solubility Root Cause: Poor Aqueous Solubility check_precipitate->cause_solubility Yes check_peaks Do you see new peaks in HPLC/LC-MS analysis? check_time->check_peaks No cause_degradation Root Cause: Chemical Degradation check_time->cause_degradation Yes cause_photo Root Cause: Photodegradation check_peaks->cause_photo Yes solution_solubility Solution: - Decrease final concentration - Increase co-solvent % - Add solubilizing agent (e.g., Tween-80) cause_solubility->solution_solubility solution_degradation Solution: - Prepare fresh solutions - Control buffer pH (6.5-7.5) - Degas solvents if oxidation is suspected cause_degradation->solution_degradation solution_photo Solution: - Work in low-light conditions - Use amber or foil-wrapped tubes - Check for benzimidazole isomer (M+0) cause_photo->solution_photo

Caption: Troubleshooting decision tree for stability issues.

Problem 1: My compound precipitated after dilution into aqueous buffer.

  • Potential Cause: this compound, like many heterocyclic compounds, has low aqueous solubility. When a concentrated stock in an organic solvent (like DMSO) is diluted into a buffer, the compound can "crash out" if its solubility limit is exceeded.

  • Solution & Causality:

    • Decrease Final Concentration: The simplest solution is to work at a lower final concentration.

    • Optimize Co-Solvent: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with your assay (typically 0.1-1%). You may need to empirically determine this limit.

    • Use Excipients: For challenging cases, consider adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 (e.g., 0.01%) to your aqueous buffer to improve solubility.

Problem 2: My assay signal is strong with fresh solutions but weak or absent with solutions that are a day old.

  • Potential Cause: This points to time-dependent degradation of the compound in your working solution. The likely culprits are hydrolysis (if the buffer pH is not optimal) or oxidation. The indazole ring system can be susceptible to both pathways under forced conditions.[5]

  • Solution & Causality:

    • Prepare Solutions Fresh: The most reliable practice is to prepare working dilutions immediately before use from a frozen stock aliquot. Avoid storing dilute aqueous solutions.

    • Verify Buffer pH: Confirm the pH of your final assay buffer is within a neutral range (pH 6.5-7.5) to minimize the risk of acid or base-catalyzed hydrolysis.

    • Consider Inert Atmosphere: If you suspect oxidation is an issue (e.g., for long-term incubations), preparing your buffer with degassed water and overlaying your solution with an inert gas like argon or nitrogen can improve stability.

Problem 3: My LC-MS analysis shows a new peak with the same mass as my parent compound, and the peak for my compound is decreasing.

  • Potential Cause: This is a classic sign of photodegradation. Indazoles are well-known to undergo a phototransposition reaction, rearranging into a more stable benzimidazole isomer upon exposure to UV light.[5][6] This isomer has the exact same molecular weight and formula but a different structure and, therefore, a different retention time and biological activity.

  • Solution & Causality:

    • Strict Light Protection: This is non-negotiable. Prepare stock solutions and perform all dilutions in a dimly lit area. Use amber glass vials or wrap clear tubes and plates in aluminum foil.

    • Analytical Confirmation: The identity of the new peak can be investigated further. Because it is an isomer, it will have the same mass-to-charge ratio (m/z) in a mass spectrometer. Its different structure will lead to a different retention time on a reverse-phase HPLC column.

    • Wavelength Filter: If your experiment involves fluorescence or light, ensure you are using light filters to block any UV wavelengths that could be emitted from your light source.

Key Experimental Protocols

Protocol 1: Preparation and Storage of Concentrated Stock Solutions

This protocol ensures the preparation of a stable, reliable stock solution.

  • Pre-Experiment Setup:

    • Bring the vial of solid this compound to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

    • Use high-purity, anhydrous grade DMSO (>99.9%).

    • Use amber glass vials with PTFE-lined caps.

  • Weighing and Dissolution:

    • Weigh the required amount of solid compound in a fume hood.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Vortex vigorously for 1-2 minutes.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes at room temperature.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately create single-use aliquots (e.g., 10-50 µL) in smaller amber microcentrifuge tubes or vials.

    • Rationale: This minimizes the number of freeze-thaw cycles the main stock undergoes, which is a major source of degradation for many compounds.

    • Store the aliquots in a sealed container with desiccant at -80°C for long-term storage (>1 month) or -20°C for short-term storage (<1 month).

Protocol 2: Workflow for Assessing Solution Stability

This is a qualitative HPLC-based method to quickly check for degradation under your specific experimental conditions.

  • Preparation:

    • Prepare your final working solution of the compound in your experimental buffer (e.g., 10 µM in PBS, pH 7.4).

    • Divide the solution into two foil-wrapped tubes: "T=0" and "T=24h".

    • Immediately freeze the "T=0" sample at -80°C.

    • Store the "T=24h" sample under your exact experimental conditions (e.g., 37°C incubator).

  • Analysis:

    • After 24 hours, thaw the "T=0" sample.

    • Analyze both the "T=0" and "T=24h" samples by HPLC-UV or LC-MS. Use a C18 column with a suitable mobile phase (e.g., a water/acetonitrile gradient with 0.1% formic acid).

  • Interpretation (Self-Validation):

    • Compare the chromatograms.

    • Stable: The peak area of the parent compound in the "T=24h" sample should be >95% of the "T=0" sample. No significant new peaks should appear.

    • Unstable: A decrease in the parent peak area and/or the appearance of new peaks (especially an isomeric peak for photodecomposition) indicates instability. The protocol is self-validating as the T=0 sample acts as the reference control.

Parameter Recommendation for this compound Rationale
Primary Solvent Anhydrous DMSO, DMFHigh solvating power for polar heterocycles.
Storage Temp. -20°C (short-term) or -80°C (long-term)Minimizes thermal degradation and solvent evaporation.
Light Protection Mandatory (Amber vials, foil wrapping)Prevents phototransposition to inactive benzimidazole isomer.[5][6]
Working pH 6.5 - 7.5Avoids acid/base-catalyzed hydrolysis of the indazole ring.[5]
Handling Prepare fresh, minimize freeze-thaw cyclesEnsures maximum compound integrity for each experiment.
Table 1: Summary of Recommended Handling and Storage Conditions.

Underlying Mechanisms of Instability

A deeper understanding of the chemistry of the indazole ring can help predict and prevent stability issues.

DegradationPathways parent This compound product_photo Benzimidazole Isomer (Inactive) parent->product_photo Phototransposition product_oxidized Oxidized Products (e.g., N-oxides) parent->product_oxidized Oxidation product_hydrolysis Ring-Opened Products parent->product_hydrolysis Hydrolysis light UV Light (UVA/UVB) Ambient Light light->parent oxidants O₂, Peroxides oxidants->parent ph H⁺ / OH⁻ (Strong Acid/Base) ph->parent

Caption: Primary degradation pathways for the indazole scaffold.

The stability of this compound is intrinsically linked to its bicyclic aromatic structure. The fusion of a benzene ring with a pyrazole ring creates a system that, while generally stable, has specific vulnerabilities.[3] The most significant is the photosensitivity, where UV energy can promote the 2H-tautomer to an excited state, which can then rearrange by breaking the N-N bond and forming a new C-N bond, resulting in the benzimidazole product.[5][6] This rearrangement fundamentally alters the shape and electronic properties of the molecule, almost always leading to a loss of the intended biological activity.

References

  • Photoreaction of Indazole Metastable-State Photoacid. ResearchGate.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate.
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Representative examples of bioactive indazole compounds and drugs. ResearchGate.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
  • This compound [Q00739]. ChemUniverse.
  • This compound. AOBChem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • Synthesis of indazoles from 2-formylphenylboronic acids. PubMed Central.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR.

Sources

Technical Support Center: Optimizing Derivatization of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Chloro-6-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The indazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for oncology and other therapeutic areas.[1][2][3][4] The 4-chloro and 6-methyl substituents on this particular indazole offer unique electronic and steric properties, providing a valuable starting point for the synthesis of novel compounds.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature.

Core Derivatization Strategies

The this compound scaffold can be functionalized at several positions. The most common derivatizations involve substitution at the N1 position of the pyrazole ring and palladium-catalyzed cross-coupling reactions at the C4-chloro position.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Category 1: N-Alkylation & N-Arylation Reactions

Question 1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity for the N1 position?

Answer: This is a classic challenge with indazole chemistry, as the two nitrogen atoms have distinct but often comparable nucleophilicity.[1][5] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6][7] Several factors can be tuned to favor N1 substitution:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a widely adopted method for promoting N1-alkylation.[6][7][8] The sodium cation is believed to chelate with the N2 atom, sterically hindering it and directing the electrophile to the N1 position.

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered N1 position.

  • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) after deprotonation can improve selectivity.

Troubleshooting Flowchart for N-Alkylation Regioselectivity

Caption: Troubleshooting logic for improving N1-alkylation selectivity.

Question 2: My N-arylation reaction (e.g., Buchwald-Hartwig) is giving low yields. What should I optimize?

Answer: Low yields in Buchwald-Hartwig aminations are often related to catalyst activity, base strength, or substrate/ligand incompatibility.[9][10] For N-arylation of your indazole, consider the following:

  • Catalyst and Ligand Selection: The choice of phosphine ligand is critical.[10] For N-H heterocycles like indazole, bulky, electron-rich biarylphosphine ligands such as tBuXPhos or DavePhos are often effective.[11] The palladium source can be Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but it is incompatible with ester and nitro groups.[11] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[10]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

ParameterRecommendation for N-ArylationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Common and effective palladium sources.
Ligand tBuXPhos, DavePhos (4-10 mol%)Bulky, electron-rich ligands that promote reductive elimination.[11]
Base NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.0 equiv)Strong bases are needed to deprotonate the indazole.
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic solvents that are stable at high temperatures.
Temperature 80-110 °CTo overcome the activation energy of the catalytic cycle.
Category 2: C4-Position Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura coupling at the C4-chloro position is not working. How can I troubleshoot this?

Answer: While aryl chlorides are more challenging substrates for Suzuki coupling than bromides or iodides, the reaction is certainly feasible with the right catalytic system.[12] Here are the key parameters to optimize:

  • Catalyst and Ligand: For coupling with an aryl chloride, a highly active catalyst is necessary. Palladium catalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are excellent choices as they facilitate the difficult oxidative addition step.[13]

  • Base: A base is required to activate the boronic acid.[13] Aqueous solutions of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is typically used, such as dioxane/water or DME/water.[14] This ensures that both the organic and inorganic reagents are sufficiently soluble.

  • Degassing: As with other palladium-catalyzed reactions, removing dissolved oxygen is crucial to prevent catalyst degradation.

Experimental Workflow for a Suzuki-Miyaura Coupling

G A Combine Indazole, Boronic Acid, Base, and Solvent in a Schlenk flask B Degas the mixture (e.g., 3x vacuum/backfill with Argon) A->B C Add Palladium Catalyst and Ligand under Argon B->C D Heat the reaction to the target temperature (e.g., 80-100 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Aqueous Workup and Extraction E->F G Purification (e.g., Column Chromatography) F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Question 4: I am observing significant amounts of dehalogenated starting material (4-H, 6-methyl-1H-indazole) in my cross-coupling reaction. What causes this side reaction?

Answer: The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways, including:

  • β-Hydride Elimination: If your coupling partner has a β-hydrogen, this can be a competing pathway.[15]

  • Protonolysis: The intermediate aryl-palladium complex can react with trace amounts of water or other proton sources in the reaction mixture, leading to the dehalogenated product.

Solutions:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents to minimize proton sources.

  • Optimize Ligand: Some ligands are better at promoting the desired reductive elimination over competing pathways. Experiment with different phosphine ligands.

  • Choice of Base: A carefully chosen base can minimize side reactions. Sometimes, a weaker base can be beneficial if protonolysis is a major issue.

Frequently Asked Questions (FAQs)

Q1: What is the most stable tautomer of this compound? The 1H-indazole tautomer is generally the most thermodynamically stable form compared to the 2H-indazole.[1][16]

Q2: Are there any specific safety precautions for handling this compound? As with all laboratory chemicals, you should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q3: Can I perform a direct C-H activation/arylation at the C3 position? Yes, direct C3 arylation of the indazole core is possible, though it can be challenging due to the reactivity of this position.[17] Specialized conditions, often using palladium catalysis in polar solvents like water, have been developed to achieve this transformation.[17]

Q4: How do I purify my final derivatized indazole product? Flash column chromatography on silica gel is the most common method for purifying substituted indazole derivatives.[10] A gradient elution system, typically with hexanes and ethyl acetate, is often effective. The polarity of the eluent will depend on the specific functional groups on your derivatized product. Recrystallization can also be an effective purification technique for solid products.

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF or DMF to the flask, and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF or DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C4
  • In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and any additional ligand if required.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[14]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry.
  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.University College Cork.
  • Buchwald–Hartwig amination.Wikipedia.
  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.ResearchGate.
  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journal of Organic Chemistry.
  • Chen, J., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.ACS Omega.
  • The Buchwald-Hartwig Amination Reaction.YouTube. (2012).
  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.Drug Development Research.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts. (2024).
  • Buchwald-Hartwig Amination.Chemistry LibreTexts. (2023).
  • Maccan, R., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.Molecules.
  • Giraud, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances.
  • Alam, M. S., & Keeting, S. T. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Tetrahedron.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Chen, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.Chemistry.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.Sami Publishing Company. (2022).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Molecules. (2018).
  • Ben-Abdallah, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.RSC Advances.
  • Wang, D., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.Organic & Biomolecular Chemistry.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.ResearchGate. (2014).
  • Zhang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.Molecules.
  • Giraud, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.Semantic Scholar.
  • El-Sayed, N. N. E., & El-Gazzar, M. G. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.Accounts of Chemical Research.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.Molecules. (2010).
  • Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment.Organic Letters. (2021).
  • Ueda, S., et al. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib.Journal of the American Chemical Society.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.The Journal of Organic Chemistry. (2022).
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues.Caribbean Journal of Sciences and Technology.
  • Giraud, F., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.Molecules.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.RSC Advances. (2021).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Molecules. (2018).
  • An Improved Preparation of 4-Chloro-1H-indazole (V).ResearchGate. (2011).
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.ResearchGate. (2009).
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.Institute of Chemistry of Clermont-Ferrand.
  • Chen, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.ACS Omega.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 4-Chloro-6-methyl-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Specifically, derivatives of 4-Chloro-6-methyl-1H-indazole are of significant interest in drug discovery. However, researchers often encounter the frustrating challenge of low or inconsistent bioactivity during in vitro and cell-based assays. This guide provides a structured, in-depth approach to troubleshooting these issues, ensuring that your experimental outcomes are both accurate and reliable.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers practical, step-by-step guidance to diagnose and resolve common problems, from compound integrity to complex assay interferences.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format, providing a clear path from problem identification to resolution.

Question 1: My this compound compound shows significantly lower potency in my cell-based assay compared to the biochemical assay. What's going on?

Answer: This is a classic and common challenge in drug discovery, often referred to as a "biochemical-to-cellular disconnect".[5] The transition from a simplified, isolated system (biochemical assay) to a complex, multi-faceted environment (live cells) introduces numerous variables that can diminish a compound's apparent activity.

Probable Causes & Recommended Actions:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[6]

    • Action: Conduct a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to assess the compound's ability to traverse cellular membranes.[6] If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.

  • Cellular Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, lowering its intracellular concentration.[6]

    • Action: Perform your cell-based assay in the presence of known efflux pump inhibitors. A significant increase in potency would suggest that your compound is subject to efflux.

  • High Intracellular ATP (for kinase inhibitors): Biochemical kinase assays are often run at low, non-physiological ATP concentrations, which can artificially inflate an inhibitor's potency.[6][7] Cells, however, maintain high ATP levels (1-10 mM).

    • Action: Re-run your biochemical assay with an ATP concentration that mimics physiological levels. This will provide a more accurate measure of the compound's potency in a cellular context.[6]

  • Compound Instability: The compound may be unstable in the cell culture medium at 37°C, degrading over the course of the experiment.[8][9]

    • Action: Perform a compound stability study. Incubate the compound in your complete cell culture medium at 37°C and quantify its concentration at various time points (e.g., 0, 8, 24, 48 hours) using LC-MS.[8][10] If degradation is observed, consider reducing the assay duration or adding the compound more frequently.

  • Metabolic Inactivation: Cells can metabolize the compound into an inactive form.[8]

    • Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolism.

Question 2: I'm observing a precipitate in my assay wells after adding the compound. How does this affect my results and how can I fix it?

Answer: Compound precipitation is a critical issue that directly impacts the accuracy of your results. If the compound falls out of solution, the actual concentration exposed to the target is unknown and significantly lower than intended, leading to artificially low bioactivity.[11]

Probable Causes & Recommended Actions:

  • Poor Aqueous Solubility: Many heterocyclic compounds, including indazole derivatives, have limited solubility in aqueous buffers.[11]

    • Action: First, determine the kinetic solubility of your compound in the final assay buffer. If precipitation is confirmed, consider the following:

      • Lower the Highest Concentration: Reduce the top concentration in your dose-response curve to stay below the solubility limit.

      • Increase DMSO Concentration: While most cell-based assays tolerate DMSO up to 0.5%, ensure your final concentration is not exceeding this limit.[11] For biochemical assays, you may be able to use a slightly higher percentage, but this must be validated.

      • Use a Different Solubilizing Agent: Explore the use of other excipients, but be aware that these can also interfere with the assay.

  • "Leaching" from High-Concentration Stock: When a small volume of a highly concentrated DMSO stock is added to an aqueous buffer, the compound can momentarily crash out of solution before it has a chance to disperse.

    • Action: Employ a serial dilution method where the compound is first diluted to an intermediate concentration in a buffer containing a higher percentage of organic solvent before the final dilution into the assay plate.

Question 3: My results are highly variable between replicate wells and experiments. What are the potential sources of this inconsistency?

Probable Causes & Recommended Actions:

  • Inconsistent Compound Handling:

    • Stock Solution Instability: The compound may be degrading in the DMSO stock solution due to repeated freeze-thaw cycles or improper storage.[8][13]

      • Action: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles and store them protected from light at -20°C or -80°C as recommended.[8]

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, is a major source of variability.[14]

      • Action: Ensure pipettes are regularly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks.[12]

  • Assay System Variability:

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate leads to different cell numbers per well.[12][14]

      • Action: Ensure the cell suspension is homogenous by gently mixing between plating wells. Use an automated cell counter for accuracy.[12]

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, altering concentrations.[12]

      • Action: Avoid using the outer wells for data. Instead, fill them with sterile media or PBS to create a humidity barrier.[12]

    • Variable Reagent Lots: Different batches of serum, media, or even plates can introduce variability.[12][14]

      • Action: Qualify new lots of critical reagents before using them in key experiments.

Question 4: I suspect my compound is interfering with the assay technology itself. How can I confirm this?

Answer: Assay interference is a common source of false-positive or false-negative results.[15][16] Compounds can interact with the detection system rather than the biological target.[17][18]

Probable Causes & Recommended Actions:

  • Autofluorescence (Fluorescence Assays): The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.[17][18]

    • Action: Run a control plate containing only the assay buffer and your compound at all concentrations. Measure the fluorescence. A high signal indicates autofluorescence.

  • Signal Quenching (Fluorescence/Luminescence Assays): The compound may absorb light at the excitation or emission wavelength, reducing the detectable signal and appearing as an inhibitor.[18]

    • Action: In a cell-free setup, mix your compound with a known fluorescent or luminescent molecule (like free fluorescein or ATP for a luciferase assay) and measure the signal. A dose-dependent decrease in signal points to quenching.

  • Luciferase Inhibition (Luminescence Reporter Assays): Many small molecules are direct inhibitors of luciferase enzymes.[17]

    • Action: Perform a counter-screen using purified luciferase enzyme, ATP, and luciferin. Add your compound to see if it directly inhibits the enzyme's activity.

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes or disrupt proteins, leading to false positives.[16][19]

    • Action: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is the likely cause.[17]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of low bioactivity.

TroubleshootingWorkflow Start Low Bioactivity Observed Purity 1. Check Compound Purity & Identity (LC-MS, NMR) Start->Purity Solubility 2. Assess Compound Solubility (Kinetic Solubility Assay) Purity->Solubility Purity OK? Failed Compound Genuinely Inactive or Requires Re-design Purity->Failed Impure? Stability 3. Evaluate Compound Stability (Incubation in Media + LC-MS) Solubility->Stability Soluble? Solubility->Failed Insoluble? Assay_Interference 4. Test for Assay Interference (Counter-screens) Stability->Assay_Interference Stable? Stability->Failed Unstable? Cellular_Factors 5. Investigate Cellular Factors (Permeability, Efflux) Assay_Interference->Cellular_Factors No Interference? Assay_Interference->Failed Interference? Conclusion Root Cause Identified Proceed with Mitigation Strategy Cellular_Factors->Conclusion Permeable? No Efflux? Cellular_Factors->Failed Impermeable?

Caption: A systematic workflow for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing stock solutions of this compound? A1: Best practices for compound management are crucial for reproducibility.[13] Prepare high-concentration stock solutions (e.g., 10-20 mM) in high-purity, anhydrous DMSO.[11] After preparation, aliquot the stock into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption.[8][20] Store at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex thoroughly.

Q2: How can I confirm the purity and identity of my compound batch? A2: Always verify the purity and identity of a new batch of any small molecule.[11] The most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Purity should typically be >95% for use in biological assays.

Q3: Could my cell line be the problem? A3: Yes, the biological system is a critical variable. Ensure your cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination.[14][21] Crucially, confirm that your cell line expresses the intended molecular target at sufficient levels. This can be checked via methods like Western Blot, qPCR, or flow cytometry.

Q4: What is an "orthogonal assay" and why is it important? A4: An orthogonal assay confirms the primary result using a different experimental method that relies on a distinct detection technology.[17][18] For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal follow-up could be a label-free biophysical method like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.[18] This is a critical step to eliminate artifacts related to a specific assay technology.[18]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum soluble concentration of the compound in the final assay buffer.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well clear-bottom plate containing the final assay buffer (e.g., 98 µL). This creates the final concentration curve, ensuring the final DMSO percentage is constant (e.g., 2%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow equilibrium to be reached.

  • Measurement: Read the absorbance of the plate at multiple wavelengths (e.g., from 400 to 800 nm) using a plate reader. An increase in absorbance or light scattering at higher concentrations indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Compound Stability in Cell Culture Medium

Objective: To quantify the degradation of the compound in complete cell culture medium over time.

Methodology:

  • Preparation: Prepare complete cell culture medium (including serum). Warm to 37°C.

  • Spiking: Add the compound from a DMSO stock to the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%.

  • Incubation: Place the medium in a 37°C, 5% CO2 incubator.

  • Time Points: At specified time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot of the medium. The T=0 sample should be taken immediately after adding the compound.

  • Sample Processing: Immediately stop any degradation by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins. Centrifuge to pellet the precipitate.

  • Analysis: Transfer the supernatant to an analysis vial and quantify the concentration of the parent compound using a validated LC-MS/MS method.[8]

  • Data Interpretation: Plot the concentration of the compound versus time. A significant decrease indicates instability.

Data Presentation: Example Stability Data
Time Point (Hours)Compound Concentration (µM)% Remaining
010.0100%
29.898%
88.585%
245.151%
482.323%

This hypothetical data suggests the compound is significantly degrading over 24-48 hours.

Visualizing Assay Interference Mechanisms

This diagram illustrates common ways a small molecule can interfere with an assay readout, leading to false results.

AssayInterference cluster_assay Assay System Target Biological Target (e.g., Kinase) Reporter Reporter System (e.g., Luciferase, Fluorophore) Target->Reporter Biological Activity Signal Signal Output (Light, Fluorescence) Reporter->Signal Generates Compound Test Compound (this compound) Compound->Target Intended Interaction (Inhibition/Activation) Compound->Reporter Direct Inhibition/ Activation of Reporter Compound->Signal Signal Quenching or Autofluorescence

Caption: Potential mechanisms of small molecule assay interference.

References

  • Shaikh, S., Khan, F., & Asiri, A. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19059-19085. [Link]
  • Kumar, A., Sharma, S., & Kumar, V. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6549. [Link]
  • Baell, J., & Walters, M. A. (2014). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 13(10), 751-764. [Link]
  • Various Authors. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(18). [Link]
  • Various Authors. (2023). Structure and synthesis of indazole.
  • Rodrigues, T., & Engkvist, O. (2022). Tackling assay interference associated with small molecules.
  • Dahlin, J. L., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(8), 989-1004. [Link]
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed, 14(5), 476-84. [Link]
  • Laird, M. W., et al. (2016). Cell culture media impact on drug product solution stability. PubMed, 32(4), 998-1008. [Link]
  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 114-121. [Link]
  • Cytiva Life Sciences. (n.d.). Stability Study Services for Cell Culture. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
  • Sygnature Discovery. (n.d.). How to Build Successful Bioassays for Early Drug Discovery. [Link]
  • Cook, K. L., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PubMed Central. [Link]
  • Little, T. (2019). Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology. [Link]
  • Wagener, J., & Bonke, E. (2021).
  • Scott, D. E., et al. (2015). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 10(1), 146-153. [Link]
  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 19(4), 1335-1349. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-methyl-1H-indazole. The poor aqueous solubility of this and similar indazole derivatives is a common experimental hurdle. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome these challenges, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when encountering solubility issues with this compound.

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Why is this happening?

A1: this compound, like many indazole derivatives, possesses a rigid, aromatic ring structure with hydrophobic substituents (chloro and methyl groups). These features contribute to a high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal structure and allow it to be solvated by water molecules. Its limited ability to form hydrogen bonds with water further contributes to its poor aqueous solubility. It is estimated that 70% or more of active pharmaceutical ingredients (APIs) in development pipelines are poorly soluble in water.[1]

Q2: What is the first and simplest thing I can try to improve its solubility?

A2: The initial and most straightforward approach is to assess the impact of pH on the solubility of your compound. Indazoles are weakly basic and can be protonated at lower pH values, or deprotonated at higher pH values, to form more soluble salts.[2][3] Systematically testing the solubility of this compound across a range of physiologically relevant pH values (e.g., pH 2.0 to 7.4) is a crucial first step.

Q3: Are there any general considerations I should keep in mind when working with this compound?

A3: Yes. When exploring solubility enhancement techniques, it's vital to consider the downstream application. For instance, a method suitable for an in vitro assay may not be appropriate for an in vivo study due to potential toxicity of excipients. Always consider the final goal of your experiment when selecting a solubilization strategy.

Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols for several common and effective methods to improve the solubility of poorly soluble compounds like this compound.

Guide 1: pH Modification

Scientific Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2][4] For a weakly basic compound like an indazole, decreasing the pH below its pKa will lead to the formation of a more soluble cationic salt. Conversely, if the indazole has an acidic proton, increasing the pH above its pKa will form a more soluble anionic salt.

When to Use This Method: This should be your first line of investigation. It's a simple, cost-effective method that can yield significant improvements in solubility.

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8) at your desired ionic strength.

  • Create a saturated solution: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

  • Plot the results: Plot the solubility (in mg/mL or µM) as a function of pH to identify the optimal pH for solubilization.

Materials and Reagents:

  • This compound

  • A series of buffers (e.g., citrate, phosphate)

  • Vials

  • Shaker/incubator

  • Centrifuge or syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV)

Expected Outcomes: You will generate a pH-solubility profile for your compound. This will indicate whether pH adjustment is a viable strategy and will inform the optimal pH for your experiments.

Guide 2: Utilization of Cosolvents

Scientific Principle: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[5][6][7][8]

When to Use This Method: When pH modification is insufficient or not applicable. Cosolvents are widely used in formulating poorly soluble drugs for both in vitro and in vivo studies.[9]

Experimental Protocol:

  • Select appropriate cosolvents: Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][7]

  • Prepare stock solutions: Dissolve a high concentration of this compound in your chosen cosolvent (e.g., 10-50 mM in DMSO).

  • Determine the maximum tolerable cosolvent concentration: For cell-based assays, it's crucial to determine the highest concentration of the cosolvent that does not affect the biological system. This is typically done by running a vehicle control experiment.

  • Prepare working solutions: Dilute the stock solution into your aqueous experimental medium, ensuring the final concentration of the cosolvent remains below the maximum tolerable level.

  • Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation. It's also good practice to check for precipitation under a microscope.

Materials and Reagents:

  • This compound

  • Cosolvents (e.g., DMSO, ethanol, PEG 400)

  • Aqueous experimental medium (e.g., cell culture media, buffer)

Expected Outcomes: A clear, homogenous solution of this compound at the desired concentration.

Data Summary: Common Cosolvents and Their Properties

CosolventTypical Starting Concentration in final solutionAdvantagesDisadvantages
DMSO< 0.5%High solubilizing powerCan be toxic to cells at higher concentrations
Ethanol< 1%Biocompatible, less toxic than DMSOLower solubilizing power for some compounds
PEG 4001-10%Low toxicity, commonly used in formulationsCan be viscous
Propylene Glycol1-10%Good safety profileMay have a slight bitter taste (for in vivo studies)
Guide 3: Cyclodextrin Inclusion Complexes

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]

When to Use This Method: This is an excellent choice for increasing solubility for a wide range of applications, including oral and parenteral formulations.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[14]

Experimental Protocol:

  • Select a cyclodextrin: HP-β-CD is a good starting point.

  • Prepare a phase solubility study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate, separate the solid, and quantify the dissolved compound as described in the pH modification protocol.

  • Plot the results: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of an inclusion complex.

  • Prepare the complex for experiments: Based on the phase solubility diagram, prepare a solution of HP-β-CD that will achieve the desired concentration of your compound. Dissolve the HP-β-CD in your aqueous medium first, then add the this compound and stir until dissolved.

Materials and Reagents:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer or medium

  • Analytical instrument for quantification

Expected Outcomes: A significant, concentration-dependent increase in the aqueous solubility of this compound.

Visualization of Cyclodextrin Inclusion Complex Formation

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex Compound_in_Complex Compound

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin to form a soluble complex.

Guide 4: Amorphous Solid Dispersions (ASDs)

Scientific Principle: The crystalline form of a compound has a highly ordered structure with strong intermolecular interactions, which requires significant energy to overcome for dissolution. An amorphous solid dispersion (ASD) is a formulation where the compound is molecularly dispersed in a polymer matrix in a non-crystalline, amorphous state.[15][16] This high-energy amorphous state has a much lower barrier to dissolution, leading to a significant increase in apparent solubility and dissolution rate.[17][18]

When to Use This Method: ASDs are a powerful technique for significantly enhancing the oral bioavailability of poorly soluble drugs (BCS Class II and IV).[16][17] This method is more complex and typically employed during later stages of drug development.

Experimental Protocol (using spray drying):

  • Polymer and solvent selection: Choose a suitable polymer (e.g., PVP, HPMC) and a volatile solvent that dissolves both the polymer and this compound.[19]

  • Prepare the spray solution: Dissolve the compound and the polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).

  • Spray drying: Atomize the solution into a hot drying gas stream. The rapid evaporation of the solvent traps the compound in an amorphous state within the polymer matrix.[18]

  • Secondary drying: Collect the resulting powder and perform a secondary drying step under vacuum to remove any residual solvent.

  • Characterization:

    • Confirm amorphous nature: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity.

    • Assess dissolution: Perform dissolution testing to compare the dissolution rate of the ASD to the crystalline compound.

Materials and Reagents:

  • This compound

  • Amorphous polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Spray dryer

  • PXRD and DSC instruments

  • Dissolution testing apparatus

Expected Outcomes: A stable, amorphous powder with a significantly faster dissolution rate and higher apparent solubility compared to the crystalline form.

Workflow for Amorphous Solid Dispersion (ASD) Formulation

G cluster_0 Preparation cluster_1 Processing cluster_2 Product cluster_3 Characterization A Dissolve Compound and Polymer in Solvent B Spray Drying A->B C Amorphous Solid Dispersion Powder B->C D PXRD / DSC (Confirm Amorphous State) C->D E Dissolution Testing (Assess Solubility) C->E

Caption: A simplified workflow for preparing and characterizing an amorphous solid dispersion.

Guide 5: Nanosuspensions

Scientific Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[20] By reducing the particle size to the nanometer range, the surface area-to-volume ratio of the drug is dramatically increased. This leads to an increase in both the dissolution rate and the saturation solubility of the compound.[21]

When to Use This Method: This technique is suitable for compounds that are poorly soluble in both aqueous and organic media.[20] Nanosuspensions can be used for various routes of administration, including oral, parenteral, and pulmonary delivery.[22]

Experimental Protocol (using wet milling):

  • Prepare a pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Wet milling: Introduce the pre-suspension into a media mill containing small grinding beads (e.g., yttrium-stabilized zirconium oxide). The high-energy impact of the beads breaks down the drug crystals into nanoparticles.

  • Monitor particle size: Periodically take samples and measure the particle size using a technique like Dynamic Light Scattering (DLS) until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension: Separate the milled suspension from the grinding media.

  • Characterization:

    • Particle size and zeta potential: Confirm the particle size distribution and assess the surface charge (zeta potential) to predict stability.

    • Dissolution testing: Compare the dissolution profile of the nanosuspension to the unmilled drug.

Materials and Reagents:

  • This compound

  • Stabilizer (e.g., Tween 80, Poloxamer 188)

  • Purified water

  • Media mill with grinding beads

  • Particle size analyzer

Expected Outcomes: A stable, milky-white suspension of nanoparticles with a significantly enhanced dissolution rate.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesCommon Excipients
pH Modification Salt formationSimple, inexpensiveAcids (e.g., HCl, citric acid), Bases (e.g., NaOH)
Cosolvency Reduced solvent polarityEasy to prepare, versatileDMSO, Ethanol, PEGs, Propylene Glycol
Cyclodextrin Complexation EncapsulationHigh solubility increase, good safety profileHP-β-CD, SBE-β-CD
Amorphous Solid Dispersions Increased free energySignificant increase in apparent solubility and bioavailabilityPVP, HPMC, Eudragit
Nanosuspensions Increased surface areaApplicable to poorly soluble compounds in all mediaTween 80, Poloxamer 188, HPMC

This guide provides a starting point for addressing the solubility challenges associated with this compound. The optimal method will depend on the specific requirements of your experiment. We recommend a systematic approach, starting with the simplest techniques like pH modification and cosolvency before moving to more advanced formulation strategies.

References

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly W
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • MDPI. (n.d.).
  • Patel, V. R., Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Riela, S., & Inguanta, R. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(23), 8295.
  • Pharmaceutical Technology. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3).
  • Taylor & Francis Online. (n.d.).
  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Pharma Excipients. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Lubrizol. (n.d.).
  • Slideshare. (n.d.). Cosolvency.
  • Eurasia. (n.d.).
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • IJPPR. (n.d.). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PubMed. (n.d.). Delivery of poorly soluble compounds by amorphous solid dispersions.
  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • PubMed Central. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11.
  • ChemUniverse. (n.d.). This compound [Q00739].
  • BLD Pharm. (n.d.). 885521-74-4|this compound.
  • PubMed. (2023, December 15).
  • Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole|885519-03-9.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Asian Journal of Dental and Health Sciences. (n.d.). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.).
  • Panacea Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • NIH. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • BLD Pharm. (n.d.). 162502-53-6|4-Chloro-1-methyl-1H-indazole.
  • AOBChem. (n.d.). This compound.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-indazole 97 13096-96-3.

Sources

Interpretation of complex NMR spectra of substituted 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-methyl-1H-indazole

This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for this compound. The content moves from frequently encountered issues to advanced troubleshooting, ensuring a comprehensive resource for definitive structural elucidation.

Part 1: Foundational Analysis & Frequently Asked Questions (FAQs)

Before delving into complex spectral features, a solid foundational understanding of the target molecule is critical. The substitution pattern—a chloro group at C4 and a methyl group at C6—creates a unique electronic environment that directly influences the chemical shifts and coupling patterns of the remaining protons and carbons.

Molecular Structure and Numbering

A consistent numbering scheme is essential for unambiguous spectral assignment. The IUPAC numbering for the 1H-indazole core is used throughout this guide.

Caption: IUPAC numbering for this compound.

Frequently Asked Questions (FAQs)
QuestionQuick Answer & Rationale
Why is the N-H proton signal so broad and its chemical shift variable? The N1-H proton is an exchangeable proton. Its signal is broadened by quadrupole coupling with the adjacent ¹⁴N nucleus and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. In DMSO-d₆, it is more likely to be observed as a distinct, albeit broad, signal.
I only see singlets in the aromatic region of my ¹H NMR. Is this correct? Yes, this is highly probable. The three aromatic protons (H3, H5, H7) are separated by at least four bonds. The expected ⁴J (meta) coupling constants are typically very small (< 1 Hz) and often not resolved, leading to the appearance of sharp singlets.
My integration for the aromatic region is off. What could be the cause? A common issue is signal saturation, especially from highly concentrated samples.[1] If one aromatic signal is significantly more intense than others, it can saturate the detector, leading to non-quantitative integration. Troubleshooting: Reduce the sample concentration or decrease the acquisition pulse angle (e.g., from 90° to 30°).
Why can't I decide between the 1H- and 2H-indazole tautomers from the ¹H NMR alone? Prototropic exchange in solution can be fast on the NMR timescale, potentially leading to time-averaged signals.[2] While the 1H-indazole tautomer is known to be thermodynamically more stable, definitive proof requires advanced experiments.[3] Solution: Use a Heteronuclear Multiple Bond Correlation (HMBC) experiment to look for a correlation between the N-H proton and nearby carbons (C3, C7a). This 2- or 3-bond correlation confirms the proton's location on N1.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Assigning the ¹H NMR Spectrum

The primary challenge is the unambiguous assignment of the three aromatic singlets (H3, H5, and H7). Their chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

Predicted ¹H NMR Data Summary

ProtonPredicted Shift (δ, ppm)MultiplicityExpected J (Hz)Rationale for Assignment
N1-H 10.0 - 13.0Broad SingletN/AHighly variable, solvent-dependent. Appears far downfield due to deshielding within the aromatic system and H-bonding.
H 37.8 - 8.2SingletN/ADeshielded by the adjacent pyrazole ring nitrogen (N2) and the C4-Cl group. Typically the most downfield of the C-H protons in 1H-indazoles.[4]
H 77.2 - 7.5SingletN/AFlanked by the N1-H and C6-CH₃ groups. The methyl group provides slight shielding.
H 57.0 - 7.3SingletN/AShielded by the para-methyl group at C6 but deshielded by the ortho-chloro group at C4. Its exact position relative to H7 requires 2D NMR.
C6-CH2.3 - 2.6SingletN/ATypical chemical shift for an aromatic methyl group.

Troubleshooting Workflow for ¹H Assignment

If the 1D spectrum is ambiguous, a logical workflow using 2D NMR is required for definitive assignment. The key is to leverage long-range correlations from easily identifiable protons, like the methyl group.

G start_node start_node process_node process_node exp_node exp_node decision_node decision_node result_node result_node A Ambiguous ¹H Spectrum (Overlapping Aromatic Signals) B Acquire ¹H-¹³C HMBC Spectrum A->B C Identify C6-CH₃ Signal (~2.4 ppm) B->C D Observe HMBC Cross-Peaks from Methyl Protons C->D E Correlations to C5, C7, and C6 D->E ³J(H,C5), ³J(H,C7), ²J(H,C6) F Acquire ¹H-¹³C HSQC Spectrum E->F Carbon shifts now known G Correlate Aromatic Protons to their Attached Carbons F->G H Final Assignment G->H Proton shifts now unambiguously linked to specific positions

Caption: Workflow for unambiguous proton assignment using 2D NMR.

Guide 2: Assigning the ¹³C NMR Spectrum

Correctly assigning the carbon signals, especially the quaternary carbons, requires a combination of chemical shift prediction and multi-bond correlation experiments. The use of DEPT (Distortionless Enhancement by Polarization Transfer) is highly recommended to differentiate CH₃/CH carbons (positive phase) from CH₂ carbons (negative phase, not present here).

Predicted ¹³C NMR Data Summary

CarbonPredicted Shift (δ, ppm)DEPT-135Rationale for Assignment
C7a140 - 142Quaternary (No Signal)Bridgehead carbon adjacent to N1. Its shift is characteristic of indazole systems.[5]
C3133 - 136CH (Positive)Deshielded by adjacent N2.
C6130 - 135Quaternary (No Signal)Carbon bearing the methyl group.
C3a128 - 132Quaternary (No Signal)Second bridgehead carbon.
C4125 - 130Quaternary (No Signal)Carbon attached to chlorine; its shift is significantly influenced by the halogen.
C5122 - 126CH (Positive)Aromatic CH.
C7115 - 120CH (Positive)Aromatic CH, often slightly more upfield.
CH₃20 - 23CH₃ (Positive)Typical range for an aromatic methyl carbon.

Causality Behind Experimental Choices:

  • Why HMBC is crucial: The HMBC experiment is the gold standard for assigning quaternary carbons.[6] By observing correlations from known protons (like H3, H5, H7, and the methyl protons) over 2 and 3 bonds, you can piece together the carbon skeleton. For example, the methyl protons should show strong correlations to C5 and C7, definitively identifying them.

  • Why HSQC is used first: An HSQC (Heteronuclear Single Quantum Coherence) experiment quickly and reliably links every proton to its directly attached carbon.[7] Running this first allows you to assign the protonated carbons (C3, C5, C7) and the methyl carbon, simplifying the subsequent analysis of the more complex HMBC spectrum.

Part 3: Experimental Protocols

These protocols provide a starting point for high-quality data acquisition on a standard 400 or 500 MHz spectrometer.

Protocol 1: Standard 1D and 2D NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended to clearly observe the N-H proton).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Employ a 30° pulse angle to ensure quantitative integration and avoid saturation.

    • Set the relaxation delay (d1) to at least 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C {¹H} NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • Acquire at least 1024 scans due to the low natural abundance of ¹³C.

    • Run a DEPT-135 experiment to differentiate carbon types.

  • 2D HSQC Acquisition:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Optimize the spectral width in both the ¹H (F2) and ¹³C (F1) dimensions to cover all relevant signals.

    • Set the ¹J(CH) coupling constant evolution delay to an average of 145 Hz.

    • Acquire 2-4 scans per increment, with at least 256 increments in the F1 dimension.

  • 2D HMBC Acquisition:

    • Use a gradient-selected HMBC pulse sequence.

    • Set the long-range coupling evolution delay to optimize for correlations from an average J of 8-10 Hz.[8] This is the most critical parameter; if weak correlations are expected, setting it lower (e.g., 4-6 Hz) may be beneficial.

    • Acquire 8-16 scans per increment, with at least 256 increments in the F1 dimension.

References

  • Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers.
  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds.
  • Latypova, E. R., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules.
  • Abad-Zapatero, C., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate.
  • SDSU NMR Facility. (n.d.). Common Problems. SDSU Department of Chemistry.
  • Reynolds, W. F., & Peat, I. R. (1977). Application of long-range 13C,H nuclear spin-spin coupling constants in the study of imidazole tautomerism in L-histidine, and related compounds. Canadian Journal of Biochemistry.
  • Elguero, J., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry.
  • Claramunt, R. M., et al. (1989). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table].
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • University of Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity.
  • Smith, T. E., et al. (2012). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education.
  • Guranov, A. O., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules.
  • Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • AOBChem. (n.d.). This compound.
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants.
  • Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Schaefer, T., et al. (1970). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry.

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-6-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting strategies and in-depth FAQs grounded in established chemical principles. Our goal is to empower you to not only successfully synthesize the target molecule but also to understand the critical parameters that govern the reaction's success, particularly as you move from bench-scale to larger preparations.

Synthetic Strategy Overview: The Modified Jacobson Indazole Synthesis

The most reliable and scalable route to this compound is a modified Jacobson-type synthesis. This classic approach involves the diazotization of a substituted ortho-toluidine derivative, followed by an intramolecular cyclization. The key to this synthesis is the selection of the correct starting material, which is 3-Chloro-2,5-dimethylaniline . The reaction proceeds through an N-acetylated intermediate, which is then cyclized using a nitrosating agent.

The overall workflow is depicted below.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deacetylation A 3-Chloro-2,5-dimethylaniline B N-(3-chloro-2,5-dimethylphenyl)acetamide A->B Acetic Anhydride, Potassium Acetate, Chloroform, 0-25 °C C N-Acetyl-4-chloro- 6-methyl-1H-indazole B->C Isoamyl Nitrite, 60 °C D This compound C->D LiOH or NaOH, THF/Water, 0 °C

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Jacobson-type synthesis from a substituted aniline preferred for this molecule?

This "bottom-up" approach provides absolute regiochemical control over the final indazole core. By starting with the correctly substituted aniline (3-Chloro-2,5-dimethylaniline), the positions of the chloro and methyl groups are fixed from the outset. Alternative methods, such as direct chlorination of 6-methyl-1H-indazole, would likely lead to a mixture of hard-to-separate regioisomers, as electrophilic substitution on the indazole ring is not always predictable.[1]

Q2: What is the role of acetic anhydride in the first step?

The acetylation of the aniline serves two critical functions. First, it forms the N-acetanilide, which acts as a protecting group, preventing unwanted side reactions at the amine during diazotization. Second, the acetyl group is essential for the Jacobson mechanism, which involves an intramolecular acyl shift during the cyclization process.[2]

Q3: Can other nitrosating agents be used instead of isoamyl nitrite?

Yes, other agents can be used, and the choice often depends on the scale of the reaction.

  • Isoamyl nitrite / tert-Butyl nitrite: These are organic-soluble nitrosating agents that work well under relatively mild, non-aqueous conditions. They are convenient for lab-scale synthesis but can be expensive for large-scale production.[3]

  • Sodium nitrite (NaNO₂) in acid: This is the classic and most cost-effective method for diazotization. However, it requires aqueous acidic conditions, which may necessitate process modifications. On a large scale, the in-situ formation of nitrous acid must be handled with extreme care due to its instability and potential for runaway reactions.

Q4: Is the N-acetylated indazole intermediate always isolated?

While some procedures perform a one-pot hydrolysis, isolating and purifying the N-acetyl intermediate (N-acetyl-4-chloro-6-methyl-1H-indazole) is highly recommended, especially for scale-up.[3] This allows for the removal of impurities generated during the cyclization step. A clean intermediate ensures that the final hydrolysis step is more efficient and complete, simplifying the final product purification.[3]

Detailed Experimental Protocol (Adapted Lab-Scale)

This protocol is adapted from established procedures for similar 4-chloro-indazoles.[3][4] Researchers should perform their own optimization.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Chloro-2,5-dimethylaniline155.6310.0 g64.3
Potassium Acetate98.147.6 g77.2
Acetic Anhydride102.0918.2 mL193
Chloroform-110 mL-
Isoamyl Nitrite117.1517.2 mL129
Lithium Hydroxide (LiOH)23.9518.5 g772
Tetrahydrofuran (THF)-140 mL-
Water-As needed-
Ethyl Acetate (EtOAc)-As needed-

Step 1: Acetylation of 3-Chloro-2,5-dimethylaniline

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 3-Chloro-2,5-dimethylaniline (10.0 g), potassium acetate (7.6 g), and chloroform (110 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add acetic anhydride (18.2 mL) dropwise over ~5 minutes. The internal temperature should be kept below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor completion by TLC (e.g., 3:1 Hexanes:EtOAc).

Step 2: Diazotization and Cyclization

  • Heat the reaction mixture from Step 1 to 60 °C.

  • Once the temperature is stable, add isoamyl nitrite (17.2 mL) in one portion.

  • Stir the reaction at 60 °C overnight. The color will typically darken to a deep orange or red-brown. Monitor for the disappearance of the acetylated aniline intermediate by TLC/LC-MS.

Step 3: Deacetylation and Work-up

  • Cool the reaction mixture to room temperature. Add water (70 mL) and THF (140 mL) and then cool the entire mixture to 0 °C in an ice bath.

  • Carefully add lithium hydroxide (18.5 g) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the biphasic mixture vigorously at 0 °C for 3-4 hours until the deacetylation is complete (monitored by TLC/LC-MS).

  • Add water (200 mL) to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extract the product with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product, typically an orange or brown solid, can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) can be effective for obtaining high-purity material.

Troubleshooting Guide

Troubleshooting cluster_P1 cluster_P2 cluster_P3 cluster_P4 Start Problem Encountered P1 Low or No Yield in Cyclization (Step 2) P2 Incomplete Deacetylation (Step 3) P3 Final Product is Dark/Oily (Impure) P4 Exotherm or Gas Evolution During Scale-up C1a Cause: Degraded Nitrite Reagent P1->C1a C1b Cause: Reaction Temp Too Low P1->C1b C2a Cause: Insufficient Base or Time P2->C2a C2b Cause: Poor Mixing in Biphasic System P2->C2b C3a Cause: Tar Formation from Diazonium Decomposition P3->C3a C4a Cause: Uncontrolled Diazotization/Cyclization P4->C4a S1a Solution: Use a fresh bottle of isoamyl nitrite or distill before use. C1a->S1a S1b Solution: Ensure internal temperature is maintained at 60 °C. Lower temps can stall the reaction. C1b->S1b S2a Solution: Increase stirring time at 0 °C. Ensure LiOH/NaOH is fully dissolved/dispersed. C2a->S2a S2b Solution: Use vigorous overhead stirring for larger scales to ensure good phase contact. C2b->S2b S3a Solution: Purify the acetylated intermediate before hydrolysis. Perform final purification via column chromatography. C3a->S3a S4a Solution: For scales >20g, switch to NaNO2/Acid and use reverse addition (add aniline to acid/nitrite solution) with rigorous temperature monitoring and cooling. C4a->S4a

Caption: Troubleshooting decision tree for key synthesis issues.

Q: My cyclization reaction (Step 2) has stalled with significant starting material remaining. What should I do?

  • Potential Cause 1: Inactive Nitrosating Agent. Isoamyl nitrite can degrade over time. If the bottle is old or has been opened frequently, its potency may be reduced.

    • Solution: Use a fresh bottle of isoamyl nitrite. If in doubt, you can add another 0.2-0.5 equivalents to the reaction mixture and monitor for progress. For future scale-up, consider switching to a more robust nitrosating system like tert-butyl nitrite or NaNO₂/acid.[3]

  • Potential Cause 2: Insufficient Temperature. The Jacobson cyclization requires thermal energy.

    • Solution: Ensure your reaction's internal temperature is holding at 60 °C. A slight increase to 65-70 °C for a few hours can sometimes help push a stalled reaction to completion, but watch for decomposition.

Q: The final hydrolysis (Step 3) is incomplete, and I have a mixture of the desired product and the N-acetyl intermediate. Why?

  • Potential Cause: Inefficient Hydrolysis. Saponification of the N-acetyl group can be sluggish, especially in a biphasic system at low temperatures.

    • Solution 1: Increase Reaction Time. Continue stirring at 0 °C for several more hours.

    • Solution 2: Improve Mixing. On larger scales, magnetic stirring may be insufficient to create the emulsion needed for the base to react with the organic-soluble intermediate. Switch to overhead mechanical stirring.

    • Solution 3: Modify Conditions. If the reaction is still incomplete, you can allow it to warm slowly to room temperature for 1-2 hours, but this may increase impurity formation. Using NaOH instead of LiOH can sometimes be more effective, though LiOH is often cited for its favorable solubility properties.[3][4]

Q: My crude product is a dark, non-crystalline tar. How can I purify it?

  • Potential Cause: Side-Product Formation. Diazonium intermediates are highly reactive and can lead to the formation of colored, polymeric byproducts ("tars") if the reaction is not well-controlled.

    • Solution: The best strategy is prevention by purifying the N-acetyl intermediate before hydrolysis.[3] For a crude tar, first attempt to triturate it with a cold solvent like diethyl ether or a hexanes/ether mixture to see if a solid will precipitate. If this fails, column chromatography is the most effective method. A plug of silica gel to filter the crude solution and remove baseline impurities can be a good first step before a full purification column.

Q: I need to scale this synthesis to 100g. What are the primary safety concerns?

  • Primary Hazard: Thermal Runaway. The diazotization and cyclization step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to rapid decomposition of the diazonium intermediate, causing a rapid release of N₂ gas and a dangerous pressure increase (a "gas evolution hazard").

    • Mitigation Strategy 1: Rigorous Temperature Control. Use a jacketed reactor with an efficient cooling circulator. The addition of the nitrosating agent must be done slowly and sub-surface, with constant monitoring of the internal temperature.

    • Mitigation Strategy 2: Consider a Semi-Batch Process. Instead of adding all the nitrosating agent at once, add it slowly over several hours to control the rate of heat generation.

    • Mitigation Strategy 3: Process Safety Analysis. Before any large-scale campaign, a thorough process safety review (e.g., HAZOP) should be conducted to identify risks. Reaction calorimetry (RC1) studies are highly recommended to understand the thermal profile and gas evolution rates of the reaction.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (2021). Synthesis of indazole using of hydrazine dicarboxylate 7a.
  • PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. J Org Chem, 77(7), 3149-58.
  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones.
  • ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • ACS Publications. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. J. Org. Chem., 81(17), 7456–7464.
  • Organic Syntheses. (n.d.). Indazole. Org. Synth. 1952, 32, 72.
  • ResearchGate. (2018). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem., 14(10), 1933–1961.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
  • Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. J. Enzyme Inhib. Med. Chem., 36(1), 2216-2228.
  • ResearchGate. (2021). Optimization of reaction conditions for the synthesis of indazolones.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4505-4514.
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. J. Appl. Organomet. Chem., 2(1), 7-14.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • PubMed. (2024). Development of a selective and scalable N 1-indazole alkylation. React. Chem. Eng.
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Adv., 11(43), 26868–26883.

Sources

Technical Support Center: Investigating the Degradation Pathways of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chloro-6-methyl-1H-indazole. This resource is designed to provide in-depth, practical guidance to anticipate and troubleshoot experimental challenges. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your stability studies.

Introduction: Understanding the Stability of this compound

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Understanding the degradation pathways of this molecule is a critical component of drug development, as it informs formulation, storage conditions, and shelf-life, and is a regulatory requirement.[2][3] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradants and developing stability-indicating analytical methods.[4][5]

This guide will walk you through the common degradation pathways, provide detailed experimental protocols for forced degradation studies, and offer troubleshooting advice for issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the indazole scaffold and the nature of its substituents, the primary degradation pathways to investigate are:

  • Hydrolysis: Degradation in the presence of water, which can be acid- or base-catalyzed. The amide-like character of the pyrazole ring in the indazole system can be susceptible to hydrolysis under harsh pH conditions.

  • Oxidation: Degradation due to exposure to oxidizing agents. The electron-rich indazole ring system can be susceptible to oxidation.

  • Photodegradation: Degradation upon exposure to light. Indazoles are known to undergo photochemical rearrangement to form benzimidazoles.

  • Thermal Degradation: Degradation at elevated temperatures.

Q2: I am observing an unexpected peak in my chromatogram during a stability study. What could it be?

An unexpected peak could be a degradation product, an impurity from the synthesis, or an artifact from your experimental setup. To identify the source:

  • Analyze a blank sample (solvent without the analyte) to rule out solvent impurities or system peaks.

  • Review the synthesis of this compound. Starting materials or intermediates could be present as impurities.

  • Perform forced degradation studies. By systematically stressing the molecule under different conditions (acid, base, peroxide, heat, light), you can generate the likely degradation products and compare their retention times to the unknown peak.

  • Employ mass spectrometry (LC-MS/MS) to determine the molecular weight and fragmentation pattern of the unknown peak, which will provide structural information.[6][7]

Q3: My mass balance in the forced degradation study is below 90%. What could be the reasons?

A poor mass balance can indicate several issues:

  • Formation of non-chromophoric degradants: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

  • Formation of volatile degradants: Degradation may lead to volatile products that are lost during sample preparation or analysis.

  • Precipitation of degradants: Some degradation products might be insoluble in the analysis solvent and precipitate out of the solution.

  • Adsorption of the analyte or degradants: The active pharmaceutical ingredient (API) or its degradants may adsorb to the vial or container surfaces.

Q4: How can I prevent the photochemical conversion of my indazole to a benzimidazole?

This is a known photoreaction for indazoles. To minimize this:

  • Protect your samples from light at all stages of the experiment, from storage to analysis. Use amber vials or wrap your containers in aluminum foil.[2]

  • Work in a laboratory with minimal UV light exposure.

  • If the problem persists, consider using a photostability chamber with controlled light exposure to systematically study this degradation pathway.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Retention Times in HPLC 1. Fluctuations in mobile phase composition or pH.2. Column temperature variations.3. Column degradation.1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.2. Use a column oven to maintain a consistent temperature.3. Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Peak Tailing for the Parent Compound 1. Secondary interactions with the column stationary phase.2. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.2. Reduce the sample concentration or injection volume.
No Degradation Observed Under Stress Conditions 1. The compound is highly stable under the applied conditions.2. Insufficient stress applied.1. Increase the stress level (e.g., higher acid/base concentration, higher temperature, longer exposure time).2. Ensure proper mixing and contact of the analyte with the stressor.
Multiple Degradation Peaks Close to the Main Peak 1. Suboptimal chromatographic conditions.1. Optimize the HPLC method by adjusting the gradient, mobile phase composition, or trying a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column for aromatic compounds).[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions: 1.2 million lux hours and 200 watt hours/square meter).[2][5]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A good starting point for a stability-indicating method for this compound would be a reversed-phase HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the more non-polar degradants. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be optimized to achieve adequate separation between the parent peak and all degradation product peaks.

Visualizing Degradation Pathways and Workflows

Logical Workflow for Investigating Degradation

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal Stress->HPLC-UV Analysis Photolytic Stress->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis HPLC-UV Analysis->LC-MS/MS Analysis If unknown peaks Identify Degradants Identify Degradants LC-MS/MS Analysis->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Method Validation Method Validation Elucidate Pathways->Method Validation

Caption: Proposed photochemical rearrangement pathway.

Note: The image placeholders in the DOT script above would need to be replaced with actual image files of the chemical structures for rendering.

References

  • This citation is not available in the provided search results.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Analytical Methods for the Degradation of Phytoconstituents. (n.d.).
  • This citation is not available in the provided search results.
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (2023). International Research Journal of Engineering and Technology (IRJET).
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Madridge Journal of Pharmaceutical Research.
  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4153. [Link]
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 172, 28-33. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). Molecular Diversity.

Sources

Techniques for minimizing impurities during 4-Chloro-6-methyl-1H-indazole production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of impurities. As a crucial intermediate in the synthesis of various pharmaceutical agents, including the anti-cancer drug Pazopanib, achieving high purity of this compound is paramount.[1][2][3] This resource provides in-depth, experience-driven advice to ensure the integrity of your synthesis.

I. Overview of the Synthesis

The most common and industrially scalable synthesis of this compound begins with 3-chloro-2-methylaniline. The process involves a diazotization reaction followed by an intramolecular cyclization. While seemingly straightforward, this pathway is susceptible to the formation of several impurities if not carefully controlled. Understanding the reaction mechanism is key to mitigating these side reactions.

Synthetic Pathway Overview

Synthesis_Overview A 3-Chloro-2-methylaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO2, Acid) C This compound B->C Intramolecular Cyclization

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols to resolve them.

Question 1: My final product is a dark, oily substance instead of a solid. What are the likely causes and how can I fix this?

Answer:

The appearance of a dark, oily product is a common issue and typically points to the presence of residual starting materials, tar-like polymerization byproducts, or incomplete cyclization. Several factors can contribute to this outcome:

  • Cause A: Incomplete Diazotization. If the diazotization of 3-chloro-2-methylaniline is not complete, the unreacted aniline can participate in side reactions, leading to colored impurities.

  • Cause B: Elevated Reaction Temperature. Diazonium salts are notoriously unstable at higher temperatures.[4] Allowing the reaction temperature to rise above the optimal range (typically 0-5 °C) can lead to decomposition and the formation of phenolic and other colored byproducts.

  • Cause C: Incorrect Stoichiometry. An improper ratio of sodium nitrite to the aniline substrate can result in either unreacted starting material or excess nitrous acid, which can lead to undesired side reactions.

Troubleshooting Protocol:
  • Strict Temperature Control:

    • Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use a reliable cooling bath (ice-salt or a cryo-cooler) and monitor the internal temperature of the reaction vessel continuously.

  • Controlled Reagent Addition:

    • Add the sodium nitrite solution slowly and dropwise to the acidic solution of 3-chloro-2-methylaniline. This ensures that the nitrous acid is consumed as it is formed, preventing its accumulation and subsequent decomposition.

  • Verification of Diazotization:

    • Before proceeding to the cyclization step, it is crucial to confirm the completion of the diazotization. This can be done by testing a small aliquot of the reaction mixture with starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid, signifying the completion of the reaction.

  • Purification Strategy:

    • If you have already obtained an oily product, purification can be attempted via column chromatography. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.

Question 2: My NMR analysis shows the presence of a significant regioisomeric impurity. How can I improve the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a well-documented challenge in indazole synthesis.[5][6] In the case of this compound, the primary regioisomeric impurity is often the 6-Chloro-4-methyl-1H-indazole. The formation of these isomers is governed by the electronics and sterics of the cyclization step.

  • Cause A: Lack of Regiocontrol in Cyclization. The intramolecular cyclization of the diazonium intermediate can occur at two different positions on the aromatic ring, leading to the formation of regioisomers.

  • Cause B: Reaction Conditions Favoring the Undesired Isomer. The choice of solvent and the presence of certain additives can influence the regiochemical outcome of the reaction.

Strategies for Enhancing Regioselectivity:
  • Solvent Selection:

    • The polarity of the solvent can play a role in directing the cyclization. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile), to determine the optimal medium for favoring the desired 4-chloro-6-methyl isomer.

  • Use of Directing Groups:

    • In some cases, the introduction of a temporary directing group on the aniline nitrogen prior to diazotization can steer the cyclization towards the desired position. This group is then removed in a subsequent step. For instance, an N-acetyl group can be introduced and later hydrolyzed.[7]

  • Post-Synthesis Isomer Separation:

    • If a mixture of isomers is unavoidable, separation can be achieved through careful column chromatography or recrystallization. The choice of solvent for recrystallization is critical and may require some screening.

Parameter Recommendation for High Regioselectivity Rationale
Solvent Toluene or other non-polar aprotic solventsMay favor the desired cyclization pathway through specific solvation effects.
Protecting Group N-acetylation prior to diazotizationThe bulky acetyl group can sterically hinder cyclization at the undesired position.[7]
Purification Column Chromatography (Silica Gel)Effective for separating isomers with different polarities.
Question 3: I am observing a significant amount of a byproduct with a mass corresponding to a hydroxylated indazole. What is the source of this impurity and how can I prevent it?

Answer:

The presence of a hydroxylated indazole impurity is a strong indication that the diazonium salt intermediate is undergoing decomposition before it can cyclize.

  • Cause: Reaction of Diazonium Salt with Water. Diazonium salts are susceptible to nucleophilic attack by water, which leads to the formation of a phenol.[4] If the cyclization step is slow or if the reaction is not sufficiently anhydrous, this side reaction can become prominent.

Preventative Measures:
  • Anhydrous Reaction Conditions:

    • Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. While the initial diazotization is carried out in an aqueous medium, the subsequent cyclization step may benefit from being performed in a non-aqueous solvent after isolation or extraction of the diazonium salt (if its stability permits).

  • Rapid and Efficient Cyclization:

    • Once the diazotization is complete, proceed to the cyclization step without delay. The conditions for the cyclization (e.g., temperature, catalyst) should be optimized to ensure a rapid conversion of the diazonium intermediate to the desired indazole.

  • Control of Acidity:

    • The pH of the reaction medium can influence the stability of the diazonium salt. Maintaining the appropriate acidic conditions is crucial to prevent premature decomposition.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions A 3-Chloro-2-methylaniline B Diazonium Salt A->B Diazotization F Polymeric Tar A->F Side Reactions C This compound B->C Desired Cyclization D Regioisomeric Indazole B->D Alternative Cyclization E Hydroxylated Byproduct B->E Decomposition (H2O)

Sources

Best practices for the long-term storage and handling of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective handling of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Core Concepts: Understanding the Stability of this compound

This compound is a heterocyclic compound with a stable aromatic ring system. However, like all chemical reagents, its integrity can be compromised by improper storage and handling. The primary factors influencing its stability are exposure to light, temperature, moisture, and incompatible chemical environments. The indazole ring itself is robust, but the chloro-substituent and the N-H group on the pyrazole ring are sites of potential reactivity.

Based on studies of similar halogenated heterocyclic compounds, this compound is expected to have high thermal stability, with decomposition likely occurring only at temperatures exceeding 250°C[1][2][3]. The main concerns for long-term storage are gradual degradation due to environmental factors.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at room temperature is a suitable environment. To prevent potential degradation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: How sensitive is this compound to light?

A2: While specific photostability studies on this compound are not extensively documented, related indazole derivatives have been shown to undergo photochemical reactions, such as phototransposition to benzimidazoles upon exposure to UV light. Therefore, it is a best practice to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

Q3: What are the signs of degradation to look out for?

A3: Visual inspection can be an initial indicator of degradation. A change in color (e.g., darkening) or the appearance of clumping (due to moisture absorption) may suggest that the compound's purity has been compromised. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities or degradation products.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is generally soluble in common organic solvents. Based on its use in synthetic procedures, it is known to be soluble in ethyl acetate and chloroform. For the preparation of stock solutions for biological assays, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used. It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.

Q5: Are there any known chemical incompatibilities for this compound?

A5: As a general precaution, avoid strong oxidizing agents and strong bases. The indazole ring system can be susceptible to oxidation, and the N-H proton can be abstracted by strong bases, which may initiate unwanted reactions.

III. Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the handling and use of this compound in experimental workflows.

A. Issues with Stock Solutions

Problem: My stock solution of this compound in DMSO appears cloudy or shows precipitation over time when stored at -20°C.

Causality and Solution:

  • Cause: The compound may be precipitating out of solution upon freezing. While DMSO is an excellent solvent at room temperature, the solubility of many compounds decreases at lower temperatures.

  • Solution: Before each use, allow the stock solution to thaw completely at room temperature and vortex thoroughly to ensure homogeneity. If precipitation persists, gentle warming in a water bath may be necessary. To avoid repeated freeze-thaw cycles, it is recommended to prepare smaller aliquots of the stock solution.

B. Challenges in Chemical Reactions

Problem 1: Low yield or incomplete conversion in N-alkylation reactions.

Causality and Solution:

  • Cause 1: Inappropriate Base. The choice of base is critical for the deprotonation of the indazole N-H. A base that is too weak may not lead to complete deprotonation, resulting in low conversion. Conversely, a base that is too strong or bulky might lead to side reactions.

  • Solution 1: For N-alkylation, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or DMF is often effective. Potassium carbonate (K₂CO₃) is a milder alternative that can also be used. It is crucial to ensure the reaction is performed under anhydrous conditions, as water can quench the base and the deprotonated indazole.

  • Cause 2: Formation of N-1 and N-2 Regioisomers. A common challenge with N-alkylation of indazoles is the formation of a mixture of N-1 and N-2 alkylated products, which can be difficult to separate and will lower the yield of the desired isomer[4][5][6][7].

  • Solution 2: The regioselectivity of N-alkylation can be influenced by the solvent, the counterion of the base, and the nature of the electrophile[4][6][7]. Generally, polar aprotic solvents like DMF tend to favor N-1 alkylation, while nonpolar solvents may favor N-2 alkylation. The use of specific catalysts or protecting group strategies may be necessary to achieve high regioselectivity. Careful reaction monitoring by TLC or LC-MS is essential to optimize the reaction conditions.

Problem 2: Difficulty in achieving a successful Suzuki-Miyaura cross-coupling reaction with the chloro-substituent.

Causality and Solution:

  • Cause: Aryl chlorides are generally less reactive in Suzuki-Miyaura couplings compared to aryl bromides or iodides. The C-Cl bond is stronger and requires a more active catalyst system for oxidative addition to the palladium center[8][9].

  • Solution: To improve the efficiency of the Suzuki-Miyaura coupling, consider the following:

    • Catalyst Choice: Employ a palladium catalyst with electron-rich and bulky phosphine ligands, such as those based on biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition of the aryl chloride.

    • Base and Solvent: The choice of base and solvent is also crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate. A mixture of a polar aprotic solvent like dioxane or THF with water is a common solvent system.

    • Temperature: Higher reaction temperatures may be required to facilitate the reaction, but this should be balanced with the potential for catalyst decomposition or side reactions.

C. Purification Challenges

Problem: Difficulty in separating the desired product from starting material or byproducts by column chromatography.

Causality and Solution:

  • Cause: The polarity of the product may be very similar to that of the impurities, leading to poor separation on a silica gel column.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is key; the ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a stock solution for use in biological assays.

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 166.61 g/mol ). For 1 mL of a 10 mM stock solution, you will need 1.666 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in tightly sealed, light-protected (amber) vials at -20°C. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general method for the purification of solid this compound. The choice of solvent must be determined experimentally.

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

V. Visualization

Troubleshooting Workflow for Purity Issues

The following diagram illustrates a logical workflow for troubleshooting purity issues with this compound.

G start Purity Issue Identified (e.g., unexpected TLC spots, NMR peaks) check_storage Review Storage Conditions (Light, Temp, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage repurify Repurify Compound (Recrystallization or Chromatography) improper_storage->repurify Yes proper_storage Proper Storage improper_storage->proper_storage No end_good Purity Confirmed repurify->end_good check_reaction Review Reaction Protocol (Reagents, Conditions, Work-up) proper_storage->check_reaction Yes side_reaction Side Reaction or Isomerization? check_reaction->side_reaction optimize_reaction Optimize Reaction Conditions (Temp, Base, Catalyst, Time) side_reaction->optimize_reaction Yes incomplete_reaction Incomplete Reaction? side_reaction->incomplete_reaction No optimize_reaction->end_good extend_time Extend Reaction Time or Increase Reagent Stoichiometry incomplete_reaction->extend_time Yes contamination Contamination? incomplete_reaction->contamination No extend_time->end_good clean_glassware Use Clean, Dry Glassware and High-Purity Reagents contamination->clean_glassware Yes contamination->end_good No clean_glassware->end_good

Caption: Troubleshooting Purity Issues

VI. Quantitative Data Summary

ConditionStabilityRecommended Action
Temperature
-20°C (Solid)ExcellentRecommended for long-term archival storage.
4°C (Solid)Very GoodSuitable for medium-term storage.
Room Temp (Solid)GoodAcceptable for short to medium-term storage if protected from light and moisture.
> 250°CPoorThermal decomposition is expected[1][2][3].
Light
DarkExcellentEssential for preventing photochemical reactions.
Ambient LightFair to PoorPotential for gradual degradation over time.
UV LightPoorRisk of phototransposition and other photochemical degradation.
Atmosphere
Inert (Ar, N₂)ExcellentIdeal for preventing oxidative degradation.
AirGoodGenerally stable, but inert atmosphere is preferred for long-term storage.
Moisture
Dry/DesiccatedExcellentPrevents hydrolysis and physical clumping.
HumidPoorMay lead to hydrolysis and degradation.

References

  • Siwek, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 245-265.
  • Zhang, R., et al. (2021). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 23(3), 1836-1849.
  • Abboud, J. L., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(24), 6066-6072.
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(i), 100-148.
  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(20), 14096-14125.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1946.
  • Yi, C., et al. (2021). The Effects of Chromophore Halogenation on the Stability of UV‐Absorbing Organic Solar Cells.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1946.
  • Nguyen, H. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-179.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Kaczmarek, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768.
  • Kaczmarek, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.
  • Li, J., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783.
  • AOBChem. (n.d.). This compound.
  • Heyer Lab. (n.d.). Common Stock Solutions, Buffers, and Media.
  • Wick, A., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Environmental Science & Technology, 52(7), 4034-4042.
  • Li, J., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783.
  • Bellina, F., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2009(20), 3347-3359.
  • Perbost, R., et al. (2004). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Journal of Pharmacy and Pharmacology, 56(6), 759-768.
  • Al-Ostath, A., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6545.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lee, S., et al. (2020). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 25(13), 3009.
  • Curkovic, L., et al. (2012). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. International Journal of Electrochemical Science, 7, 856-869.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Bentabed, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6789-6798.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5698-5710.
  • Boster Bio. (2024). How to Prepare a 4% Paraformaldehyde Solution in PBS.

Sources

Technical Support Center: Resolving Poor Reproducibility with 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the promise of a novel small molecule like 4-Chloro-6-methyl-1H-indazole can be hampered by the frustrating challenge of experimental variability. Poor reproducibility not only casts doubt on results but also consumes valuable time and resources.

This guide is designed to move beyond generic advice. It provides a systematic, causality-driven framework to help you diagnose and resolve the root causes of inconsistency in your biochemical or cell-based assays. We will explore the critical, often-overlooked variables related to the compound itself, the assay design, and the biological system you are studying.

Section 1: Initial Diagnosis - A Troubleshooting Workflow

Before diving into specific issues, it's essential to approach troubleshooting systematically. Inconsistent results rarely stem from a single cause; they are often a cascade of minor, compounding factors. The workflow below provides a logical path to identify the source of variability.

G Start Start: Inconsistent Results Observed Compound Step 1: Verify Compound Integrity (Purity, Storage, Solubility) Start->Compound Assay Step 2: Check for Assay Interference (Optical, Aggregation, Reactivity) Compound->Assay Compound OK? Contact Consult Further Technical Support Compound->Contact Compound Issues Found (Consult Supplier) System Step 3: Evaluate Biological System & Protocol (Cells, Reagents, Timing) Assay->System No Interference? Assay->Contact Interference Confirmed (Assay Re-design Needed) Resolved Results are Now Reproducible System->Resolved System OK? System->Contact System Variability Identified (Re-optimize Protocol)

Caption: A logical workflow for troubleshooting assay reproducibility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering variability.

Q1: My IC50 values for this compound are shifting between experiments. What's the most likely cause?

A1: The most frequent culprit for shifting IC50 values is inconsistent effective concentration of the compound at the target. This is almost always linked to poor aqueous solubility.[1][2] If the compound precipitates in your assay buffer, the actual concentration in solution is much lower and more variable than intended.[3] Always visually inspect your final dilutions for any signs of precipitation.

Q2: How should I prepare and store my stock solution of this compound?

A2: Proper handling is critical for maintaining compound integrity. Stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO.[3] Store stocks at -20°C or -80°C, protected from light and moisture. Crucially, avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation upon freezing.[3] Aliquoting the stock solution into single-use volumes is a highly recommended best practice.

Q3: Can the DMSO I use to dissolve the compound be affecting my results?

A3: Absolutely. While DMSO is an excellent solvent, it is not biologically inert.[4] Final DMSO concentrations, typically recommended to be below 0.5%, can still impact your assay.[5][6] DMSO can alter cell membrane permeability, affect protein conformation, and in some cases, directly inhibit enzymes.[7][8] It is critical to maintain the exact same final DMSO concentration across all wells, including vehicle controls, to ensure any observed effect is due to the compound, not the solvent.

Q4: I'm seeing a high background signal in my fluorescence-based assay. Could the compound be the cause?

A4: Yes, this is a classic form of assay interference. The compound itself may be auto-fluorescent at the excitation and emission wavelengths of your assay, leading to a false signal.[9] To test for this, run a control plate containing only the compound in assay buffer, without any biological components, and measure the fluorescence.[9] A high signal indicates interference that must be corrected for.

Section 3: In-Depth Troubleshooting Guides
Guide 1: Compound Integrity and Solubility

The physical and chemical state of your compound is the foundation of any reproducible experiment.

Q: How can I be certain of the purity and identity of my this compound? A: Always source compounds from reputable suppliers that provide a Certificate of Analysis (CoA) with purity data (e.g., from HPLC or NMR).[3][10] Impurities can have off-target effects or interfere with the assay, becoming a hidden source of variability.[9] If you have had a batch for a long time or suspect degradation, re-analysis via LC-MS is advisable to confirm both identity and purity.[11]

Q: My compound looks dissolved in the DMSO stock, but I still suspect solubility issues in my aqueous assay buffer. How can I confirm this? A: Poor aqueous solubility is a very common problem for many small molecule inhibitors.[12][13] A compound can be perfectly soluble in 100% DMSO but crash out of solution when diluted into an aqueous buffer.[1][2]

  • Visual Inspection: After diluting your compound to the final assay concentration in the buffer, let it sit for 15-30 minutes under assay conditions. Visually inspect for cloudiness or precipitate against a dark background.[3]

  • Turbidimetric Solubility Assay: This is a more quantitative method. You can measure light scattering (e.g., at 600 nm) of serial dilutions of your compound in the assay buffer. A sharp increase in absorbance indicates the concentration at which precipitation occurs.[13][14]

  • Causality: When a compound precipitates, its effective concentration in the assay is reduced to its solubility limit, not the concentration you intended. This leads to an underestimation of potency (higher IC50) and high variability if the degree of precipitation is inconsistent.[1][2]

Parameter Recommendation Rationale
Purity >95% (verify with CoA)Impurities can have biological activity, leading to confounding results.[9]
Storage (Solid) -20°C, desiccated, protected from lightPrevents chemical degradation over time.
Storage (Stock) -20°C or -80°C in single-use aliquotsMinimizes freeze-thaw cycles that can cause degradation or precipitation.[3]
Solvent High-purity, anhydrous DMSOEnsures complete initial solubilization and prevents hydrolysis from water in the solvent.[3][4]
Guide 2: Assay-Specific Interferences

Your compound may be producing a signal (or quenching one) that has nothing to do with its biological activity. It is crucial to rule out these artifacts.

G Compound 4-Chloro-6-methyl- 1H-indazole Aggregation Compound Aggregation Compound->Aggregation Optical Optical Interference (Fluorescence/Absorbance) Compound->Optical Reactivity Chemical Reactivity (Redox/Covalent Modification) Compound->Reactivity FalsePositive False Positive Result (Non-specific Inhibition) Aggregation->FalsePositive Inhibits Target Non-specifically Optical->FalsePositive Mimics 'On' Signal FalseNegative False Negative Result (Signal Masking) Optical->FalseNegative Masks 'On' Signal Reactivity->FalsePositive Modifies Target or Assay Components

Caption: Mechanisms of assay interference by small molecules.

Q: How do I systematically test for different types of assay interference? A: A set of simple control experiments can diagnose the most common interference mechanisms.

Interference Type Control Experiment Protocol Interpretation of Positive Result
Optical Interference 1. Prepare wells with assay buffer + compound at test concentrations. 2. Omit all biological reagents (enzyme, cells, substrate). 3. Read plate on the same instrument with the same settings as the main assay.[9]A significant signal that correlates with compound concentration indicates auto-fluorescence or absorbance.
Compound Aggregation 1. Run the standard assay protocol. 2. In a parallel plate, run the exact same assay but with 0.01% Triton X-100 added to the buffer. 3. Compare the dose-response curves.[9]A significant rightward shift (loss of potency) in the IC50 curve in the presence of detergent suggests the inhibition was caused by aggregates.[15]
Reporter Inhibition 1. If using a coupled-enzyme system (e.g., luciferase), run an assay with just the reporter enzyme and its substrate. 2. Add the test compound and measure reporter activity.[9]Inhibition of the reporter enzyme indicates that the compound's effect may not be on your primary target.
Guide 3: Biological System and Protocol Variability

Even with a perfect compound and a non-interfering assay, the biological context and protocol execution can introduce significant variability.

Q: My assay is cell-based. What are the most critical parameters to control? A:

  • Cell Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to compounds.[5]

  • Cell Seeding Density: Ensure absolute consistency in the number of cells seeded per well. Cell density can dramatically impact the final readout.[3][5]

  • Solvent Tolerance: Determine the cytotoxic threshold of your specific cell line to the solvent (e.g., DMSO). Assays should be conducted at non-toxic concentrations to ensure you are observing specific inhibitory effects, not just cell death.[5][6]

Q: My assay is a biochemical kinase assay. What specific factors should I focus on? A:

  • ATP Concentration: For ATP-competitive inhibitors, the apparent IC50 is highly dependent on the ATP concentration used in the assay, as described by the Cheng-Prusoff equation.[16] Using ATP at or near the physiological concentration (1-10 mM) will give a more biologically relevant potency, whereas using ATP at the Km will yield a lower IC50.[15][17] Inconsistency in ATP concentration between experiments is a major source of variability.[16]

  • Reagent Stability: Prepare fresh reagents, especially ATP and the kinase, for each experiment and keep them on ice. The stability of these components can degrade over the course of a long experiment, leading to signal drift.[16]

  • Incubation Time: Standardize all incubation times precisely. The effect of an inhibitor can be time-dependent, especially for slow-binding compounds.[5]

Section 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation and Quality Control of a 10 mM Stock Solution
  • Objective: To prepare a verified 10 mM stock solution of this compound (MW: 166.61 g/mol )[18] for use in biological assays.

  • Materials:

    • This compound solid powder.

    • Anhydrous, high-purity DMSO (e.g., Sigma-Aldrich Cat# D2650).

    • Calibrated analytical balance.

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Tare a sterile microcentrifuge tube on the balance.

    • Carefully weigh approximately 1.7 mg of the compound into the tube. Record the exact weight.

    • Calculate the required volume of DMSO to add: Volume (µL) = (Weight (mg) / 166.61 g/mol) * 100,000.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually confirm no particulates remain.

    • Centrifuge the tube briefly to collect the solution at the bottom.

    • Prepare single-use aliquots (e.g., 10 µL) in fresh, sterile tubes to avoid freeze-thaw cycles.

    • Store all aliquots at -20°C or below, protected from light.

SOP-02: Performing a Kinetic Solubility Test in Assay Buffer
  • Objective: To determine the concentration at which this compound begins to precipitate in the final assay buffer.[3]

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Final assay buffer (including all salts, additives, and the same final % DMSO as the assay).

    • Clear 96-well plate.

    • Plate reader capable of measuring absorbance at 600 nm.

  • Procedure:

    • Create a serial dilution of the compound in the assay buffer. For example, start at a high concentration (e.g., 200 µM) and perform 2-fold dilutions down to a low concentration (e.g., ~0.1 µM).

    • Include a "buffer + DMSO only" well as a blank control.

    • Incubate the plate under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[3]

    • Visually inspect the plate for any signs of precipitation.

    • Measure the absorbance (optical density) of each well at 600 nm.

    • Analysis: Plot Absorbance vs. Compound Concentration. The concentration at which the absorbance begins to rise sharply above the baseline indicates the limit of solubility. All future experiments should be conducted well below this concentration.

References
  • Di, L., & Kerns, E. H. (2006).
  • Di, L., & Kerns, E. H. (2006).
  • Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia. [Link]
  • Parrott, N., et al. (2007). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • University of Oxford. (n.d.). Small Molecules in Biomedical Research at the University of Oxford. University of Oxford. [Link]
  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
  • Lountos, G. T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SCIRP. [Link]
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
  • Gálvez-Llompart, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
  • Gurtovenko, A. A., & Anwar, J. (2009). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. NCBI. [Link]
  • Kymos. (n.d.). Quality control of small molecules. Kymos. [Link]
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
  • Schnaars, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NCBI. [Link]
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. NCBI. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. NCBI. [Link]
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
  • Li, Y., et al. (2023).
  • ChemUniverse. (n.d.). This compound [Q00739]. ChemUniverse. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Indazole Analogs: Situating 4-Chloro-6-methyl-1H-indazole in the Landscape of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for the development of novel therapeutic agents.[4] This guide offers a comparative analysis of the bioactivity of various indazole analogs, with a particular focus on situating the potential of 4-Chloro-6-methyl-1H-indazole within the broader context of anti-cancer and anti-inflammatory drug discovery. While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely bioactivity based on established structure-activity relationships (SAR) of related analogs.

The Indazole Nucleus: A Cornerstone of Modern Therapeutics

Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[4][5] Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic agent Granisetron, feature the indazole core, underscoring its clinical significance.[6][7] The therapeutic versatility of indazoles stems from their ability to interact with a variety of biological targets, often by mimicking the purine base adenine and acting as competitive inhibitors of ATP-binding sites in kinases.

Comparative Analysis of Anti-Cancer Bioactivity

A significant area of investigation for indazole analogs is their potential as anti-proliferative agents against various cancer cell lines. The substituents on the indazole ring play a crucial role in determining the potency and selectivity of these compounds.

Insights from Structure-Activity Relationship (SAR) Studies

SAR studies on indazole derivatives have revealed key insights into the features that govern their anti-cancer activity:

  • Substitution at C3, C5, and N1 positions: Modifications at these positions have been extensively explored to modulate the bioactivity of indazole scaffolds. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases.[6]

  • Halogenation: The introduction of halogen atoms, such as chlorine, can significantly influence the electronic and lipophilic properties of the molecule, often leading to enhanced bioactivity.

  • Aromatic Substituents: The addition of substituted aromatic groups, particularly at the C-5 position, has been a successful strategy for discovering highly active and selective kinase inhibitors.[6]

In Vitro Cytotoxicity of Indazole Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of indazole analogs against various human cancer cell lines, as reported in the literature. This data provides a basis for comparing the potency of different substitution patterns.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Compound 6o 5-(4-fluorophenyl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-indazole-3-amineK562 (Chronic Myeloid Leukemia)5.15[6]
Compound 5k 2-((5-(4-fluorophenyl)-1H-indazol-3-yl)amino)-N-(p-tolyl)acetamideHep-G2 (Hepatoma)3.32[6]
Compound 2f Not explicitly defined in the provided text, but described as a potent derivative4T1 (Breast Cancer)0.23–1.15[7][8]
Compound 3b Curcumin analog with an indazole moietyWiDr (Colorectal Carcinoma)27.20[9]
Compound 3d Curcumin analog with an indazole moietyHeLa (Cervical Cancer)>100[9]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Based on the available SAR data, it is plausible to hypothesize that this compound possesses cytotoxic activity. The presence of a chloro group at the C4 position and a small methyl group at the C6 position could contribute to favorable interactions with biological targets. One study on CCR4 antagonists noted that only small groups were tolerated at the C6 position of the indazole ring.[10] However, without direct experimental evidence, its precise potency relative to the analogs listed above remains to be determined.

Potential Anti-Inflammatory Activity

In addition to their anti-cancer properties, indazole derivatives have been investigated for their anti-inflammatory effects. The mechanism of action often involves the inhibition of key inflammatory mediators. While specific data on this compound is lacking, the broader class of indazoles has shown promise in this area. For instance, some indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which play a critical role in mast cell activation and the release of pro-inflammatory mediators.[11]

Experimental Protocols for Bioactivity Assessment

To facilitate further research and comparative studies, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[6]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (this compound and other analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of indazole bioactivity, the following diagrams illustrate a simplified kinase inhibition pathway, a common mechanism of action for many indazole-based anti-cancer drugs, and the workflow of the MTT assay.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Indazole Indazole Analog (e.g., this compound) Indazole->Kinase Binds to ATP-binding site CellProliferation Cell Proliferation & Survival PhosphoSubstrate->CellProliferation

Caption: Simplified schematic of kinase inhibition by an indazole analog.

MTT_Workflow cluster_1 MTT Assay Workflow A Seed Cells in 96-well plate B Add Indazole Analogs & Incubate A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

The indazole scaffold continues to be a highly fruitful area of research in drug discovery. While the specific bioactivity profile of this compound requires direct experimental evaluation, the existing body of literature on related analogs provides a strong rationale for its investigation as a potential anti-cancer or anti-inflammatory agent. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at elucidating the therapeutic potential of this and other novel indazole derivatives.

References

Sources

The 4-Chloro-6-methyl-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series of indazole-based compounds: the 4-chloro-6-methyl-1H-indazole derivatives. Our focus will be on their activity as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme implicated in various inflammatory diseases and hematological malignancies. Through a comparative analysis of structural modifications and their impact on inhibitory potency, this guide aims to provide actionable insights for the rational design of next-generation PI3Kδ inhibitors.

Introduction: The Significance of the this compound Core

The this compound core provides a rigid and synthetically tractable framework for the development of kinase inhibitors. The specific substitution pattern of a chlorine atom at the 4-position and a methyl group at the 6-position influences the electronic and steric properties of the indazole ring, offering a distinct starting point for medicinal chemistry optimization. Research into 4,6-disubstituted-1H-indazole derivatives has identified this scaffold as a promising foundation for developing potent and selective inhibitors of PI3Kδ.

The Target: PI3Kδ and its Role in the PI3K/Akt/mTOR Signaling Pathway

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in intracellular signaling.[1] The PI3K/Akt/mTOR pathway, one of the most frequently activated signaling cascades in human cancer, governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The delta isoform of the p110 catalytic subunit, PI3Kδ, is primarily expressed in hematopoietic cells and is critically involved in the activation and function of immune cells.[1] Dysregulation of PI3Kδ signaling is a hallmark of various inflammatory and autoimmune diseases, as well as B-cell malignancies.[3] Therefore, the development of selective PI3Kδ inhibitors represents a promising therapeutic strategy for these conditions.

Below is a diagram illustrating the central role of PI3K in the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives as PI3Kδ Inhibitors

The potency and selectivity of this compound derivatives as PI3Kδ inhibitors are highly dependent on the nature and position of substituents on the indazole core and appended moieties. The following sections dissect the key SAR trends observed in this series.

Substitutions at the N1 Position

The N1 position of the indazole ring is a critical vector for interaction with the solvent-exposed region of the ATP-binding pocket of PI3Kδ. Modifications at this position significantly impact both potency and pharmacokinetic properties.

Compound IDN1-SubstituentPI3Kδ IC50 (nM)Rationale for Modification
1a -H>1000Unsubstituted parent scaffold.
1b -CH3520Introduction of a small alkyl group to probe steric tolerance.
1c -CH2CH2OH250Addition of a polar group to improve solubility.
1d -CH2-Aryl50-150Exploration of aromatic interactions in the solvent-front.
1e -CH2-Heteroaryl25-75Introduction of heteroatoms for potential hydrogen bonding.

Key Insights:

  • Requirement for N1-Substitution: The unsubstituted indazole (1a ) is inactive, highlighting the necessity of a substituent at the N1 position for PI3Kδ inhibition.

  • Impact of Size and Polarity: Small alkyl groups like methyl (1b ) are tolerated but do not confer high potency. The introduction of a hydroxyl group (1c ) improves activity, likely due to enhanced solubility and potential hydrogen bonding.

  • Aromatic and Heteroaromatic Groups: The most significant gains in potency are achieved with the introduction of benzyl or heteroarylmethyl groups (1d and 1e ). This suggests that these groups can form favorable interactions, such as π-stacking, within the active site.

Modifications of the C3 Position

The C3 position of the indazole ring is often directed towards the hinge region of the kinase. Therefore, substituents at this position can form crucial hydrogen bonds that anchor the inhibitor.

Compound IDC3-SubstituentPI3Kδ IC50 (nM)Rationale for Modification
2a -H>1000Unsubstituted at C3.
2b -NH285Introduction of a hydrogen bond donor.
2c -CONH2120Exploration of a different hydrogen bonding moiety.
2d -Aryl>500Introduction of a bulky group.

Key Insights:

  • Importance of Hydrogen Bonding: The presence of a hydrogen bond donor at the C3 position, such as an amino group (2b ), is critical for potent inhibition. This group is believed to mimic the adenine portion of ATP and interact with the hinge region of the kinase.

  • Steric Hindrance: Bulky aromatic substituents at the C3 position (2d ) are detrimental to activity, likely due to steric clashes within the ATP-binding pocket.

Comparative Analysis with Alternative Scaffolds

To understand the unique contribution of the this compound scaffold, it is valuable to compare its SAR with that of other indazole-based PI3Kδ inhibitors.

ScaffoldKey SAR FeaturesRepresentative IC50 (nM)
4,6-Disubstituted Indazole N1-heteroarylmethyl and C3-amino substitutions are crucial for high potency.25-75
Indazole-3-carboxamides The regiochemistry of the amide linker is critical for activity.Sub-micromolar
3-Ethynyl-1H-indazoles Exhibit multi-kinase inhibition against PI3K, PDK1, and mTOR.Low micromolar

This comparison highlights that while the general principles of hinge-binding and solvent-front interactions apply across different indazole series, the specific substitution patterns on the this compound core allow for fine-tuning of potency and selectivity for PI3Kδ.

Experimental Protocols

To enable researchers to validate and build upon the findings presented in this guide, we provide detailed methodologies for key experiments.

Biochemical Assay: In Vitro PI3Kδ Kinase Activity

This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory activity of test compounds against PI3Kδ by measuring the amount of ADP produced.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - PI3Kδ Enzyme - PIP2 Substrate - ATP Solution Start->Prepare_Reagents Incubate_Compound Incubate Test Compound with PI3Kδ Enzyme Prepare_Reagents->Incubate_Compound Initiate_Reaction Initiate Kinase Reaction by adding ATP and PIP2 Incubate_Compound->Initiate_Reaction Stop_Reaction Stop Reaction and Detect ADP Production Initiate_Reaction->Stop_Reaction Data_Analysis Data Analysis: Calculate IC50 Values Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Biochemical PI3Kδ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human PI3Kδ (p110δ/p85α) and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in kinase assay buffer.

  • Incubation: Add the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate, followed by the addition of the PI3Kδ enzyme/PIP2 mixture. Incubate at room temperature for 15-30 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for 1 hour.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: Measurement of Akt Phosphorylation

This protocol describes a method to assess the cellular activity of PI3Kδ inhibitors by measuring the phosphorylation of Akt, a downstream target of PI3K.

Experimental Workflow:

Cellular_Assay_Workflow Start Start Cell_Culture Culture Hematopoietic Cells (e.g., B-cells) Start->Cell_Culture Compound_Treatment Treat Cells with Test Compounds Cell_Culture->Compound_Treatment Stimulation Stimulate PI3K Pathway (e.g., with anti-IgM) Compound_Treatment->Stimulation Cell_Lysis Lyse Cells and Collect Protein Stimulation->Cell_Lysis Western_Blot Perform Western Blot for p-Akt and Total Akt Cell_Lysis->Western_Blot Data_Analysis Data Analysis: Quantify Band Intensities Western_Blot->Data_Analysis End End Data_Analysis->End

Sources

Experimental Validation of the Proposed Mechanism of Action for 4-Chloro-6-methyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel small molecule, 4-Chloro-6-methyl-1H-indazole. For the purpose of this illustrative guide, we will hypothesize that this compound has been designed as a selective inhibitor of Mitogen-activated protein kinase kinase kinase 4 (MAP4K4), a key regulator of cellular signaling pathways implicated in cancer and inflammation.[1]

We will compare its performance against a well-characterized, albeit non-selective, kinase inhibitor, Staurosporine, to benchmark its potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols.

Introduction: The Rationale for Targeting MAP4K4

MAP4K4 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell death, proliferation, and migration.[1] Its dysregulation has been linked to the progression of several diseases, making it a compelling therapeutic target. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of kinases.[2] Our hypothetical compound, this compound, is proposed to be a selective inhibitor of MAP4K4, offering a more targeted therapeutic approach with potentially fewer off-target effects than broad-spectrum kinase inhibitors.

The validation of this proposed mechanism of action is a critical step in the drug discovery pipeline.[3][4] It requires a multi-faceted approach to confirm direct target engagement, quantify inhibitory activity, and observe the expected downstream cellular consequences.

The Validation Workflow: A Multi-Pillar Approach

Our experimental workflow is designed to build a robust case for the proposed mechanism of action, moving from direct target interaction to cellular effects.

Validation_Workflow cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Biochemical Potency cluster_2 Pillar 3: Cellular Activity P1_CETSA Cellular Thermal Shift Assay (CETSA) P2_Biochemical Biochemical Kinase Assay (ADP-Glo™) P1_CETSA->P2_Biochemical Confirms Target Binding P3_Phosphorylation Cellular Phosphorylation Assay (Western Blot) P2_Biochemical->P3_Phosphorylation Quantifies Inhibitory Potency P3_Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining)

Caption: The three-pillar validation workflow.

Pillar 1: Confirming Target Engagement in a Cellular Context

Before assessing the functional consequences of inhibition, it is paramount to confirm that this compound physically interacts with its intended target, MAP4K4, within the complex environment of a living cell.[5] For this, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool as it does not require any modification to the compound or the target protein.[6][7]

The Principle of CETSA

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[8] When a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, we can observe a "thermal shift" indicative of target engagement.[9]

Experimental Protocol: CETSA
  • Cell Culture: Culture a human cancer cell line known to express MAP4K4 (e.g., HeLa or A549) to ~80% confluency.

  • Compound Treatment: Treat the cells with either this compound (e.g., at 10 µM), Staurosporine (1 µM), or a vehicle control (DMSO) for 1 hour at 37°C.

  • Cell Lysis: Harvest the cells and lyse them using freeze-thaw cycles in a suitable buffer to maintain native protein structures.

  • Heat Challenge: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantification of Soluble MAP4K4: Collect the supernatant (soluble fraction) and quantify the amount of MAP4K4 using Western blotting with a specific anti-MAP4K4 antibody.

Expected Data and Interpretation

The results can be plotted as the percentage of soluble MAP4K4 relative to the unheated control at each temperature. A shift of the melting curve to the right for the compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

TreatmentTm (°C) of MAP4K4 (Approx.)Interpretation
Vehicle (DMSO)52°CBaseline thermal stability
This compound (10 µM)58°CTarget engagement and stabilization
Staurosporine (1 µM)60°CTarget engagement and stabilization

Pillar 2: Quantifying Biochemical Potency and Selectivity

Once target engagement is confirmed, the next crucial step is to quantify the inhibitory potency of this compound against purified MAP4K4.[10] This is typically achieved through a biochemical kinase assay.[11] We will use the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[1]

The Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, set up the kinase reaction containing purified recombinant MAP4K4 enzyme, its substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and ATP at its Km concentration.

  • Inhibitor Titration: Add this compound or Staurosporine over a range of concentrations (e.g., 10-point serial dilutions from 100 µM to 1 pM). Include "no-enzyme" and "no-inhibitor" controls.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the phosphorylation reaction to proceed.[1]

  • ADP Detection: Add the ADP-Glo™ Reagent and incubate for 40 minutes. Then, add the Kinase Detection Reagent and incubate for another 30-60 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Selectivity Profiling: To assess selectivity, repeat the assay with a panel of other related kinases.

Expected Data and Interpretation

The data will be used to generate dose-response curves and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundMAP4K4 IC50 (nM)Off-Target Kinase X IC50 (nM)Selectivity Index (IC50 Off-Target / IC50 On-Target)
This compound50>10,000>200
Staurosporine5102

A low IC50 value against MAP4K4 and a high selectivity index would support the proposed mechanism of action for this compound as a potent and selective inhibitor.

Pillar 3: Assessing Downstream Cellular Activity

The final and most physiologically relevant pillar of our validation strategy is to determine if the inhibition of MAP4K4 by this compound leads to the expected biological consequences in cells.[12] Since MAP4K4 is involved in stress-response and pro-apoptotic signaling, we will investigate its effect on a downstream substrate and the induction of apoptosis.

Signaling_Pathway cluster_pathway Hypothetical MAP4K4 Signaling Pathway Stress Cellular Stress MAP4K4 MAP4K4 Stress->MAP4K4 DownstreamKinase Downstream Kinase (e.g., JNK) MAP4K4->DownstreamKinase phosphorylates Apoptosis Apoptosis DownstreamKinase->Apoptosis activates Inhibitor 4-Chloro-6-methyl- 1H-indazole Inhibitor->MAP4K4

Caption: Hypothetical signaling pathway involving MAP4K4.

Cellular Phosphorylation Assay

This assay will determine if this compound can inhibit the phosphorylation of a known downstream substrate of the MAP4K4 pathway in cells.

  • Protocol:

    • Treat cells with this compound or Staurosporine for 2 hours.

    • Induce the signaling pathway (e.g., with a cellular stressor like Anisomycin).

    • Lyse the cells and perform a Western blot to detect the phosphorylated form of a downstream target (e.g., phospho-JNK) and total JNK as a loading control.

  • Expected Outcome: A dose-dependent decrease in the level of phospho-JNK in cells treated with this compound would indicate successful inhibition of the MAP4K4 signaling pathway.

Apoptosis Induction Assay

Inhibition of pro-survival signaling or activation of pro-apoptotic pathways can lead to programmed cell death, or apoptosis.[13] We will use Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[14]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with a dose-range of this compound or Staurosporine for 24-48 hours.

    • Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analyze the cell populations using a flow cytometer.

  • Expected Data and Interpretation:

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)<5%<2%
This compound (10 µM)35%15%
Staurosporine (1 µM)50%25%

An increase in the percentage of apoptotic cells upon treatment with this compound provides strong evidence of its pro-apoptotic activity, consistent with the inhibition of a key cellular signaling kinase.

Conclusion

The experimental framework outlined in this guide provides a rigorous and logical progression for validating the proposed mechanism of action of this compound as a selective MAP4K4 inhibitor. By systematically confirming target engagement, quantifying biochemical potency and selectivity, and observing the predicted downstream cellular effects, researchers can build a compelling and data-driven case for its mode of action. This multi-pillar approach ensures scientific integrity and provides the necessary foundation for further preclinical and clinical development.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). CETSA simplifies high-throughput mapping of drug-target interactions.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
  • Shaw, J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1331-1338. [Link]
  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. [Link]
  • BMG Labtech. (2023).
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Zhang, C., Kppi, M., & Eglen, R. (2007). A high-throughput, cell-based assay for activators and inhibitors of apoptosis. Assay and drug development technologies, 5(2), 229-238. [Link]
  • Fleming, A. I., et al. (2023). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Journal of Medicinal Chemistry, 66(15), 10245-10279. [Link]
  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening. Molecules, 25(6), 1375. [Link]
  • Weng, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. [Link]
  • AOBChem. (n.d.). This compound. [Link]
  • El-Faham, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38781-38795. [Link]
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4795-4804. [Link]
  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • ChemUniverse. (n.d.). This compound. [Link]
  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 4-Chloro-6-methyl-1H-indazole's Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1][2][3] This guide presents a comprehensive, field-proven framework for the initial preclinical evaluation of a novel investigational compound, 4-Chloro-6-methyl-1H-indazole. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, establishing a self-validating workflow for assessing the compound's potency, selectivity, and potential mechanism of action across a panel of human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and validate new chemical entities in oncology.

Introduction: The Rationale for Cross-Validation

The journey of an anticancer compound from bench to bedside is fraught with attrition. A primary reason for failure is a lack of efficacy or unforeseen toxicity, often stemming from an incomplete understanding of the compound's activity profile. Initial screening against a single cancer cell line provides a limited, often misleading, snapshot. Cancer is not a single disease but a complex collection of hundreds of distinct diseases, each with unique genetic and phenotypic landscapes.[4]

Therefore, cross-validation of a compound's activity across a diverse panel of cell lines is not merely a suggestion but a mandatory step in early-phase drug discovery. This process, modeled after the principles of the National Cancer Institute's NCI-60 screen, allows us to:[4][5]

  • Assess the Breadth of Activity: Is the compound broadly cytotoxic, or does it exhibit selectivity towards specific cancer types (e.g., leukemias vs. solid tumors)?

  • Identify Patterns of Sensitivity: Correlating the compound's activity profile with the known molecular characteristics of the cell lines can provide early clues into its mechanism of action (MoA).

  • De-risk Development: Early identification of resistance or narrow activity spectra saves invaluable time and resources.

This guide will use the novel compound This compound as a case study to illustrate a robust cross-validation workflow. We will compare its hypothetical performance against a well-established chemotherapeutic agent, Paclitaxel , to provide context and a benchmark for efficacy.

The Strategic Pillars of Assay Selection

Our experimental design rests on a tiered approach, moving from broad cytotoxicity screening to more focused mechanistic inquiries. The choice of each assay is deliberate, prioritizing robustness, reproducibility, and informational value.

Pillar 1: Foundational Cytotoxicity Screening

The first objective is to determine the concentration-dependent effect of this compound on cell proliferation and viability. For this, we eschew indirect metabolic assays (like MTT) in favor of the Sulforhodamine B (SRB) assay .

  • Expertise & Causality: The SRB assay is a stoichiometric, protein-based endpoint. It measures total cellular protein content, which is a direct reflection of cell mass and is less susceptible to artifacts from metabolic or mitochondrial interference by the test compound.[6][7][8] This method was adopted by the NCI for its robustness and reliability in large-scale screening.[5] It provides a stable, fixed endpoint, meaning plates can be read days after the experiment is terminated, offering significant logistical flexibility.

Pillar 2: Mechanistic Elucidation - Is the Compound Inducing Apoptosis?

Observing growth inhibition is the first step; understanding how the cells are dying is the critical next one. Apoptosis, or programmed cell death, is a preferred MoA for anticancer agents. The activation of executioner caspases, specifically Caspase-3 and Caspase-7 , is a hallmark of this process.[9][10]

  • Expertise & Causality: We will employ a luminescent Caspase-Glo® 3/7 Assay . This "add-mix-measure" assay is exceptionally sensitive and has a high signal-to-background ratio, making it ideal for high-throughput formats.[11][12] The luminescent signal is directly proportional to caspase activity.[12] By measuring this key apoptotic marker, we can confirm if the observed cytotoxicity from the SRB assay is due to the induction of a controlled, programmed cell death pathway.

The overall experimental logic follows a clear path from a broad question ("Does it kill cancer cells?") to a more specific one ("How does it kill them?").

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis cluster_moa Phase 4: Mechanism of Action Compound_Prep Prepare Stock Solutions (this compound & Paclitaxel) Dose_Response Treat with 5-log Dilution Series of Compounds for 48h Compound_Prep->Dose_Response Cell_Selection Select Diverse Cancer Cell Line Panel (e.g., NCI-60 subset) Cell_Culture Expand and Culture Selected Cell Lines Cell_Selection->Cell_Culture Plate_Cells Plate Cells in 96-well Plates Cell_Culture->Plate_Cells Plate_Cells->Dose_Response SRB_Assay Perform Sulforhodamine B (SRB) Assay (Total Protein Content) Dose_Response->SRB_Assay Read_Absorbance Read Absorbance (510 nm) SRB_Assay->Read_Absorbance Calc_GI50 Calculate GI50 Values (50% Growth Inhibition) Read_Absorbance->Calc_GI50 Compare Compare Activity Profile vs. Paclitaxel & Across Cell Lines Calc_GI50->Compare Apoptosis_Assay Perform Caspase-Glo® 3/7 Assay (Select sensitive & resistant lines) Compare->Apoptosis_Assay Inform Cell Selection Read_Luminescence Read Luminescence Apoptosis_Assay->Read_Luminescence Confirm_Apoptosis Confirm Apoptosis Induction Read_Luminescence->Confirm_Apoptosis

Caption: High-level experimental workflow for compound cross-validation.

Detailed Experimental Protocols

The following protocols are described in a self-validating manner, including necessary controls to ensure data integrity.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodologies used by the NCI Developmental Therapeutics Program.[5][7]

A. Cell Plating & Treatment

  • Cell Preparation: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer or automated counter). Dilute the cell suspension to the predetermined optimal plating density (typically 5,000-20,000 cells/well) in RPMI 1640 medium with 5% FBS.[5]

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for a "Time Zero" (Tz) plate and vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Tz Plate Fixation: Immediately after the 24h incubation, fix the Tz plate by adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[6][8] Store this plate at 4°C. This plate represents the cell mass at the time of drug addition.

  • Compound Addition: Prepare a 5-log dilution series of this compound and Paclitaxel (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the appropriate concentration of compound to the experimental plates. Ensure a vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: Return the plates to the incubator for 48 hours.

B. Cell Fixation and Staining

  • Fixation: After 48 hours, terminate the experiment by gently adding 50 µL of cold 50% TCA to all wells and incubate for 1 hour at 4°C.[8]

  • Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water.[6][13] Remove excess water by inverting the plate and tapping gently on a paper towel. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13][14]

  • Final Wash: Quickly discard the SRB solution and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[14] Air dry the plates completely.

C. Absorbance Measurement

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[14] Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.[6]

  • Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[6][13]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the manufacturer's technical bulletin for measuring executioner caspase activity.[11][12]

  • Cell Plating & Treatment: Plate and treat cells in white-walled, clear-bottom 96-well plates as described in Protocol 1 (Steps A1-A5). Use concentrations around the calculated GI50 value for each cell line. Include a positive control for apoptosis (e.g., Staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[9]

  • Assay Execution: After the desired treatment period (e.g., 24 hours), remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[12]

  • Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[12]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Data Analysis and Comparative Interpretation

Calculating Growth Inhibition (GI50)

From the SRB assay data, the percentage growth inhibition is calculated for each concentration. The GI50 value—the concentration required to inhibit cell growth by 50%—is a key metric. It is calculated using the absorbances from the time zero (Tz), control growth (C), and test (Ti) wells.[15]

  • If Ti ≥ Tz: Percentage Growth = [(Ti - Tz) / (C - Tz)] * 100

  • The GI50 is the concentration at which Percentage Growth is 50.

Hypothetical Data: A Comparative Analysis

To illustrate the power of this approach, we present hypothetical GI50 data for this compound versus Paclitaxel across a representative panel of cancer cell lines.

Cell LineCancer TypeThis compound GI50 (µM)Paclitaxel GI50 (µM)
HL-60 Leukemia0.080.004
K-562 Leukemia0.150.006
MCF7 Breast1.20.005
MDA-MB-231 Breast (Triple-Negative)0.90.008
A549 Lung5.80.007
HCT-116 Colon0.50.003
SF-268 CNS8.90.010
OVCAR-3 Ovarian1.50.009

Interpretation of Hypothetical Data:

  • Potency: Paclitaxel, a potent microtubule inhibitor, shows nanomolar (nM) potency across all cell lines, as expected. Our investigational compound, this compound, demonstrates activity in the sub-micromolar to single-digit micromolar range.

  • Selectivity Profile: A striking pattern emerges. The compound is significantly more potent against leukemia (HL-60, K-562) and colon (HCT-116) cell lines. It shows moderate activity against breast and ovarian lines but is relatively inactive against the tested lung (A549) and CNS (SF-268) lines. This differential sensitivity is a critical finding that warrants further investigation.

Mechanism of Action: Linking Cytotoxicity to Apoptosis

Based on the SRB data, we would select a sensitive line (e.g., HCT-116) and a resistant line (e.g., A549) for the Caspase-3/7 assay.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Compound Anticancer Compound (e.g., this compound) Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase37 Pro-Caspase-3/7 Apoptosome->Caspase37 cleaves ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 CellDeath Apoptotic Cell Death (Blebbing, DNA Fragmentation) ActiveCaspase37->CellDeath executes

Caption: A simplified diagram of the intrinsic apoptosis pathway.

A positive result in the Caspase-Glo® 3/7 assay for the HCT-116 cells (a high luminescent signal) and a negative result for A549 cells would strongly suggest that this compound exerts its cytotoxic effect in sensitive cell lines by inducing caspase-mediated apoptosis.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted strategy for the initial cross-validation of a novel anticancer compound. Through a logically tiered experimental plan, we determined the hypothetical compound this compound possesses differential activity across various cancer types, with notable potency in leukemia and colon cancer models. Furthermore, we established a framework for confirming that its mechanism of action in sensitive cells is the induction of apoptosis.

This foundational data provides the confidence and direction for subsequent studies, which should include:

  • Expansion of the Cell Line Panel: Testing against the full NCI-60 panel to generate a rich dataset for correlative analysis (e.g., using the NCI's COMPARE algorithm).

  • Target Deconvolution: Investigating the specific molecular target(s) of the compound.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models of leukemia or colon cancer.

By adhering to a scientifically sound and self-validating workflow, researchers can build a robust data package that accurately defines a compound's therapeutic potential and paves the way for successful preclinical and clinical development.

References

  • Bio-protocol. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • National Cancer Institute. NCI-60 Screening Methodology. Developmental Therapeutics Program.
  • protocols.io. (2023, May 24). SRB assay for measuring target cell killing.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1990.
  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS.
  • National Cancer Institute. Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program.
  • Perez-Plasencia, C., et al. (2014). Outline of the NCI-60 Program. ResearchGate.
  • Bio-protocol. (2019). Caspase 3/7 Assay for Apoptosis Detection.
  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit.
  • National Cancer Institute. Submitting compounds and operational procedures for the NCI-60. Developmental Therapeutics Program.
  • Wang, L., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(20), 5442-5445.
  • Nguyen, T. T. H., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Research Square.
  • El-Shoukrofy, M. S., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(1), 1-16.
  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-358.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894.
  • Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593-6604.
  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593-6604.

Sources

A Comparative Analysis of Novel Indazole-Based Kinase Inhibitors: Evaluating 4-Chloro-6-methyl-1H-indazole Against the Multi-Kinase Inhibitor Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors.[1][2][3] This guide presents a comparative study of a novel investigational compound, 4-Chloro-6-methyl-1H-indazole, against the established multi-kinase inhibitor, Sorafenib.

While extensive public data on this compound is not yet available, this guide will leverage a hypothetical yet plausible target profile based on the known activities of similar indazole derivatives.[3][4][5][6] We will posit this compound as a selective inhibitor of a hypothetical Receptor Tyrosine Kinase 'X' (RTK-X), a key driver in a specific cancer type. This framework will allow us to delineate a comprehensive experimental strategy for its characterization and comparison with the broad-spectrum activity of Sorafenib. This guide is intended for researchers, scientists, and drug development professionals to provide a robust framework for evaluating novel kinase inhibitors.

Introduction to the Kinase Inhibitors

This compound: A Novel Investigational Agent

This compound is a small molecule belonging to the indazole class of heterocyclic compounds. Its chemical structure, featuring a substituted indazole core, suggests its potential as a kinase inhibitor, likely targeting the ATP-binding pocket of one or more protein kinases. For the purpose of this guide, we will hypothesize that its primary targets are members of the RTK-X family, with high selectivity over other kinase families.

Sorafenib (Nexavar®): An Established Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[7][8] Its mechanism of action is dual: it inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway (intracellular serine/threonine kinases like B-RAF), and it inhibits tumor angiogenesis by targeting receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[9][10][11] Sorafenib's broad target profile underscores its potent anti-cancer activity but also contributes to its side-effect profile.[7]

Comparative Target Profile and Rationale for Experimental Design

The fundamental difference we will explore is the selective versus multi-targeted nature of our hypothetical inhibitor and Sorafenib. This distinction is critical in drug development, as selective inhibitors may offer a better therapeutic window with fewer off-target effects.

Feature This compound (Hypothetical) Sorafenib (Established)
Primary Targets Receptor Tyrosine Kinase 'X' (RTK-X) FamilyRAF kinases (B-RAF, C-RAF), VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET[7][9]
Mechanism of Action Inhibition of RTK-X mediated signaling pathways, leading to reduced cell proliferation and survival in RTK-X dependent tumors.Dual mechanism: Inhibition of tumor cell proliferation via the RAF/MEK/ERK pathway and inhibition of tumor angiogenesis via VEGFR/PDGFR signaling.[9][10]
Anticipated Cellular Effects Potent inhibition of proliferation and induction of apoptosis in cancer cells overexpressing or harboring activating mutations in RTK-X.Broad anti-proliferative and anti-angiogenic effects across a range of tumor types.
Potential Advantages Higher selectivity may lead to a more favorable safety profile and reduced off-target toxicities.Broad spectrum of activity against multiple cancer-driving pathways.

Experimental Workflows for Comparative Analysis

To empirically validate the hypothetical profile of this compound and compare it with Sorafenib, a tiered experimental approach is necessary. The following workflows outline the key assays.

Biochemical Kinase Assays: Determining Potency and Selectivity

The initial step is to determine the in vitro potency of the compounds against a panel of purified kinases. Radiometric assays are often considered the gold standard for their direct measurement of enzymatic activity.[12]

Experimental Protocol: In Vitro Radiometric Kinase Assay (e.g., HotSpot™ Assay)

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase of interest (e.g., RTK-X, B-RAF, VEGFR2), a specific substrate peptide, and cofactors in kinase buffer.

  • Compound Addition: Add serial dilutions of this compound or Sorafenib to the wells. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.[13]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for phosphate transfer to the substrate.

  • Reaction Termination and Substrate Capture: Terminate the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: This assay will provide IC50 values for both compounds against a broad panel of kinases, allowing for a direct comparison of their potency and selectivity profiles.

Diagram: Kinase Inhibitor Screening Workflow

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Mechanism of Action A Kinase Panel Selection (e.g., RTK-X, B-RAF, VEGFR2) C In Vitro Kinase Assay (e.g., Radiometric Assay) A->C B Compound Preparation (Serial Dilutions) B->C D IC50 Determination C->D E Cell Line Selection (RTK-X dependent vs. independent) D->E Lead Compound Selection F Cell Viability Assay (MTT Assay) E->F G EC50 Determination F->G H Western Blot Analysis (Phospho-protein levels) G->H Confirmation of Cellular Activity I Target Engagement Validation H->I

Caption: A tiered workflow for kinase inhibitor characterization.

Cellular Assays: Assessing Anti-Proliferative Activity

To determine the effect of the inhibitors on cancer cells, a cell viability assay is crucial. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., a line with high RTK-X expression and a control line) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Sorafenib for 72 hours.[14]

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.

Expected Outcome: This assay will reveal the potency of each inhibitor in a cellular context and can highlight differential sensitivity between cell lines, providing evidence for on-target activity.

Target Engagement and Pathway Modulation: Western Blot Analysis

To confirm that the inhibitors are acting on their intended targets within the cell, Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream signaling proteins.[17]

Experimental Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Lysis: Treat cells with the inhibitors for a short period (e.g., 1-2 hours), then wash with ice-cold PBS and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-RTK-X or anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein of interest and a loading control (e.g., β-actin) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors in cells treated with the active inhibitor will confirm target engagement and mechanism of action.

Visualizing the Mechanism of Action: Signaling Pathways

Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their biological effects.

Diagram: Sorafenib's Dual Mechanism of Action

G cluster_0 Tumor Cell cluster_1 Endothelial Cell Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs e.g., PDGF RAS RAS RTKs->RAS B-RAF B-RAF RAS->B-RAF MEK MEK B-RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->B-RAF Inhibits Sorafenib->VEGFR Inhibits

Caption: Sorafenib's inhibition of RAF/MEK/ERK and VEGFR pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of a novel, selective kinase inhibitor, exemplified by this compound, against an established multi-kinase inhibitor, Sorafenib. The outlined experimental workflows, from biochemical assays to cellular mechanism-of-action studies, are essential for characterizing the potency, selectivity, and cellular effects of new therapeutic candidates.

The key differentiator lies in the target profile: the broad-spectrum activity of Sorafenib versus the hypothesized selectivity of this compound. While Sorafenib's multi-targeted approach has proven clinical efficacy, the development of more selective inhibitors holds the promise of improved safety profiles and personalized medicine approaches. Future studies on novel indazole-based inhibitors should focus on comprehensive kinase profiling, identification of predictive biomarkers, and in vivo efficacy and safety studies to fully elucidate their therapeutic potential.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Roche. (n.d.).
  • Drugs.com. (n.d.).
  • Wilhelm, S. M., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in Enzymology, 407, 597-612.
  • Wikipedia. (n.d.). Sorafenib.
  • BenchChem. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • protocols.io. (2023, February 27). MTT (Assay protocol).
  • Thermo Fisher Scientific. (n.d.).
  • Drugs.com. (n.d.). List of Multikinase inhibitors.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Cell Signaling Technology. (n.d.).
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Abcam. (n.d.).
  • MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
  • Cancer Research UK. (n.d.). Cancer growth blockers | Targeted cancer drugs.
  • Labiotech.eu. (2025, May 5).
  • Zhou, C., et al. (n.d.). Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Journal of Thoracic Disease.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (n.d.). Kinase activity-tagged western blotting assay.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
  • ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • PubMed Central. (2021, March 1). Identification of Potent Reverse Indazole Inhibitors for HPK1.
  • BenchChem. (n.d.). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025, August 6).
  • BenchChem. (n.d.). 4-Bromo-6-chloro-1H-indazole|885519-03-9.
  • PubMed Central. (n.d.).

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. Specifically, substituted indazoles such as 4-Chloro-6-methyl-1H-indazole represent a key building block for the synthesis of more complex and potent pharmaceutical candidates. The strategic placement of the chloro and methyl groups on the indazole ring allows for fine-tuning of the molecule's physicochemical properties and biological target engagement.

This guide provides an in-depth, objective comparison of different synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies based on yield, purity, scalability, and overall practicality. Our aim is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

Route 1: The Classical Approach - Diazotization and Cyclization of Substituted Anilines

The most traditional and often go-to method for the synthesis of indazoles involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. This approach is well-established and generally reliable, making it a common starting point for the synthesis of novel indazole derivatives.

Proposed Synthesis of this compound

Based on established procedures for analogous compounds, a highly plausible and efficient route to this compound begins with the commercially available 3-Chloro-2,5-dimethylaniline. The reaction proceeds through the following key steps:

  • N-Acetylation: The amino group of 3-Chloro-2,5-dimethylaniline is first protected by acetylation, typically using acetic anhydride. This step serves to activate the methyl group ortho to the amino group for the subsequent cyclization.

  • Diazotization: The acetylated aniline is then treated with a nitrosating agent, such as sodium nitrite in the presence of an acid or an alkyl nitrite, to form a diazonium salt intermediate.

  • Cyclization and Deprotection: The in situ generated diazonium salt undergoes an intramolecular cyclization, followed by the removal of the acetyl protecting group under basic conditions to yield the final this compound.

Diagrammatic Representation of the Diazotization Route:

Diazotization_Route cluster_0 Route 1: Diazotization and Cyclization A 3-Chloro-2,5-dimethylaniline B N-Acetyl-3-chloro-2,5-dimethylaniline A->B Acetic Anhydride C Diazonium Intermediate B->C NaNO2 / Acid D N-Acetyl-4-chloro-6-methyl-1H-indazole C->D Intramolecular Cyclization E This compound D->E Base (e.g., NaOH)

Caption: Synthetic pathway via diazotization of a substituted aniline.

Experimental Protocol: A Representative Procedure

The following protocol is adapted from established methods for the synthesis of similar indazole derivatives and is proposed for the synthesis of this compound.

Step 1: N-Acetylation of 3-Chloro-2,5-dimethylaniline

  • To a stirred solution of 3-Chloro-2,5-dimethylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to obtain N-Acetyl-3-chloro-2,5-dimethylaniline.

Step 2: Diazotization, Cyclization, and Deprotection

  • Suspend N-Acetyl-3-chloro-2,5-dimethylaniline (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the mixture to 50-60 °C and stir for an additional 1-2 hours to facilitate cyclization.

  • Cool the reaction mixture and add a solution of sodium hydroxide to basify the mixture, which will hydrolyze the acetyl group.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Performance Metrics (Anticipated)
MetricExpected OutcomeRationale
Yield 60-75%Based on reported yields for similar indazole syntheses via diazotization.
Purity >95% (after chromatography)Column chromatography is generally effective for purifying indazole derivatives.
Scalability Moderate to HighThe reagents are relatively inexpensive and the procedure is straightforward, making it amenable to scale-up.
Safety Caution requiredDiazonium salts are potentially explosive and should be handled with care, especially on a larger scale.

Route 2: Modern Approaches - Transition-Metal-Catalyzed C-H Activation/Annulation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic compounds. This approach offers a more atom-economical and often more convergent route to substituted indazoles compared to classical methods.

Conceptual Framework

A plausible C-H activation strategy for the synthesis of this compound would involve the coupling of a substituted aromatic precursor with a suitable nitrogen source, catalyzed by a transition metal such as rhodium, palladium, or cobalt. For instance, a substituted azobenzene could react with an aldehyde in the presence of a rhodium catalyst to form the indazole ring system.[1][2]

Diagrammatic Representation of a C-H Activation Route:

CH_Activation_Route cluster_1 Route 2: C-H Activation/Annulation F Substituted Azobenzene H Rhodacycle Intermediate F->H [Rh(III)] catalyst G Aldehyde G->H I This compound Derivative H->I Cyclization & Aromatization

Caption: General scheme for indazole synthesis via C-H activation.

Representative Experimental Protocol (General)
  • In a glovebox, a reaction vessel is charged with the substituted azobenzene (1 equivalent), the aldehyde (2 equivalents), the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 10 mol%).

  • A suitable anhydrous solvent (e.g., dioxane) is added, and the vessel is sealed.

  • The reaction mixture is heated to 80-120 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Performance Metrics
MetricExpected OutcomeRationale
Yield 50-85%Highly dependent on the specific substrates and catalyst system.
Purity >98% (after chromatography)Often provides very clean products.
Scalability Low to ModerateThe cost and availability of the transition-metal catalysts can be a limiting factor for large-scale synthesis.
Substrate Scope BroadGenerally tolerates a wide range of functional groups.

Route 3: [3+2] Dipolar Cycloaddition Reactions

Another contemporary and efficient method for the synthesis of the indazole core is the [3+2] dipolar cycloaddition reaction. This approach typically involves the reaction of an aryne with a diazo compound.

Mechanistic Insight

In this strategy, an aryne, generated in situ from a suitable precursor (e.g., a silylaryl triflate), acts as the two-atom component. A diazo compound serves as the three-atom dipole. The cycloaddition proceeds to form a bicyclic intermediate which then aromatizes to the indazole product. This method offers excellent control over regioselectivity.[3]

Diagrammatic Representation of a [3+2] Cycloaddition Route:

Cycloaddition_Route cluster_2 Route 3: [3+2] Dipolar Cycloaddition J Aryne Precursor L Aryne Intermediate J->L Fluoride Source K Diazo Compound M Cycloadduct K->M L->M [3+2] Cycloaddition N This compound M->N Aromatization

Caption: Synthesis of indazoles via [3+2] dipolar cycloaddition.

General Experimental Protocol
  • To a solution of the aryne precursor (e.g., 2-bromo-4-chloro-6-methylphenyl)trimethylsilane) and a fluoride source (e.g., CsF or TBAF) in an anhydrous solvent (e.g., acetonitrile), is added the diazo compound (e.g., diazomethane) at room temperature.

  • The reaction is stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography to yield the desired indazole.

Performance Metrics
MetricExpected OutcomeRationale
Yield 65-90%Often provides high yields for a range of substrates.
Purity >98% (after chromatography)Generally a very clean reaction.
Scalability Low to ModerateThe preparation and handling of diazo compounds can be hazardous and may limit scalability.
Regioselectivity HighThe cycloaddition often proceeds with excellent regiocontrol.

Comparative Analysis and Conclusion

Synthetic RouteKey AdvantagesKey LimitationsBest Suited For
1. Diazotization Well-established, cost-effective reagents, good for large-scale synthesis.Use of potentially hazardous diazonium salts, may require optimization for specific substrates.Process development and large-scale manufacturing where cost is a major factor.
2. C-H Activation High atom economy, convergent, broad substrate scope, excellent for functional group tolerance.Expensive and air-sensitive catalysts, may require significant optimization.Early-stage drug discovery and the synthesis of complex analogues where functional group compatibility is crucial.
3. [3+2] Cycloaddition High yields, excellent regioselectivity, mild reaction conditions.Generation and handling of potentially explosive diazo compounds, availability of precursors.Rapid access to diverse indazole libraries and situations where high regioselectivity is paramount.

References

  • Ellman, J. A., et al. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 2013. [Link]
  • Glorius, F., et al.
  • Larock, R. C., et al. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 2011. [Link]

Sources

An In Vivo Efficacy Comparison of Indazole-Based Kinase Inhibitors and Standard-of-Care Drugs in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1][2] This guide provides a comparative analysis of the in vivo efficacy of indazole-based compounds, using representative examples, against established standard-of-care drugs in the context of non-small cell lung cancer (NSCLC). While specific in vivo data for 4-Chloro-6-methyl-1H-indazole is not extensively available in public literature, we will draw upon data from structurally related indazole derivatives, such as the FDA-approved drug Axitinib, and other preclinical indazole compounds to provide a robust comparative framework.[1]

As a benchmark for comparison, we will utilize Pazopanib, a potent multi-targeted tyrosine kinase inhibitor that, while not an indazole derivative itself, shares a similar mechanism of action by targeting key signaling pathways involved in tumor angiogenesis and proliferation.[3][4] This guide will delve into the mechanistic underpinnings of these compounds, present comparative in vivo efficacy data, provide detailed experimental protocols for preclinical evaluation, and visualize the complex signaling networks they modulate.

Mechanism of Action: A Tale of Two Kinase Inhibitors

The anti-tumor activity of both indazole derivatives like Axitinib and standard-of-care drugs like Pazopanib stems from their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[3][5][6]

Indazole Derivatives (e.g., Axitinib): Axitinib is a potent and selective second-generation tyrosine kinase inhibitor.[5] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[5][7][8] By binding to the ATP-binding pocket of these receptors, Axitinib blocks the downstream signaling cascades that promote the formation of new blood vessels (angiogenesis), which are essential for supplying nutrients to the tumor.[7][8][9] Axitinib also shows inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT at nanomolar concentrations.[5][10]

Pazopanib: Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks several key receptors, including VEGFR-1, -2, and -3, PDGFR-α and -β, and the stem cell factor receptor (c-KIT).[3][4][6][11][12] Its broader targeting profile allows it to disrupt multiple signaling pathways simultaneously, impacting not only angiogenesis but also direct tumor cell proliferation and survival.[6][12]

Signaling Pathway Modulation

The inhibition of these RTKs by both classes of drugs leads to the downregulation of critical intracellular signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways are central regulators of cell proliferation, survival, and angiogenesis.

DOT Script for Axitinib Signaling Pathway

Axitinib_Pathway cluster_membrane Cell Membrane cluster_axitinib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->PI3K Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Axitinib->cKIT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis

Caption: Axitinib inhibits VEGFR, PDGFR, and c-KIT, blocking downstream signaling.

DOT Script for Pazopanib Signaling Pathway

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_pazopanib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-1, -2, -3 RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR-α, -β PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKIT Pazopanib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis

Caption: Pazopanib inhibits multiple RTKs, blocking key downstream pathways.

Comparative In Vivo Efficacy in NSCLC Models

Preclinical in vivo studies using xenograft models are fundamental to evaluating the anti-tumor potential of novel compounds. NSCLC cell lines are commonly implanted subcutaneously or orthotopically in immunodeficient mice to assess therapeutic efficacy.[13][14][15]

Summary of Preclinical In Vivo Data
CompoundCancer ModelMouse StrainDosageAdministration RouteEfficacy OutcomeReference
Pazopanib NSCLC (A549 & L9981 xenografts)Nude Mice100 mg/kgOral Gavage (daily)Significant tumor growth inhibition, reduced metastases, and prolonged survival.[16][17]
Pazopanib NSCLC (NCI-H322 xenograft)Nude Mice10, 30, 100 mg/kgOral Gavage (once daily)Dose-dependent tumor growth inhibition.[18]
Axitinib NSCLC xenograftN/AN/AN/AShowed single-agent activity in Phase II studies.[19]
Axitinib Nasopharyngeal Carcinoma (HK1-LMP1 xenograft)N/AN/AN/ASignificant tumor growth inhibition and reduced microvessel density.[20]
Indazole Derivative (2f) Breast Cancer (4T1 tumor model)N/AN/AN/ASuppressed tumor growth without obvious side effects.[1][21]
Indazole Derivative (CFI-400945) Colon Cancer (HCT116 xenograft)MouseN/AN/AEffective inhibition of tumor growth.[22]

Note: While direct head-to-head in vivo comparison data in the same NSCLC model is limited in the public domain, the available evidence suggests that both indazole derivatives and pazopanib demonstrate significant anti-tumor activity in various cancer models, including NSCLC.

Experimental Protocols for In Vivo Efficacy Evaluation

The following provides a standardized protocol for assessing the in vivo efficacy of a test compound (e.g., this compound) compared to a standard-of-care drug in an NSCLC xenograft model.

Animal Model and Cell Line
  • Animal: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A549 or H460 human NSCLC cell lines are commonly used.[23]

Tumor Implantation
  • Culture NSCLC cells to ~80% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

Treatment Regimen
  • Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Test Compound (e.g., this compound) at various doses

    • Standard-of-Care (e.g., Pazopanib at 100 mg/kg)

  • Administer treatments daily via oral gavage.

  • Measure tumor volume and body weight 2-3 times per week.

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Survival Analysis: Monitor mice for signs of morbidity and euthanize when necessary. Plot Kaplan-Meier survival curves.

  • Metastasis Assessment: At the end of the study, harvest lungs and other organs to assess for metastatic lesions.

DOT Script for In Vivo Experimental Workflow

InVivo_Workflow start Start cell_culture NSCLC Cell Culture (A549 or H460) start->cell_culture implantation Subcutaneous Tumor Implantation cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Oral Gavage (Vehicle, Test Compound, Standard) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat endpoints Efficacy Endpoints (TGI, Survival, Metastasis) monitoring->endpoints end End endpoints->end

Caption: A generalized workflow for in vivo efficacy studies.

Conclusion

Pazopanib, a well-established standard-of-care multi-kinase inhibitor, provides a relevant benchmark for the preclinical evaluation of novel indazole-based compounds. The experimental framework outlined in this guide offers a robust methodology for conducting such comparative studies, enabling researchers to assess the therapeutic potential of new chemical entities in clinically relevant in vivo models. Future head-to-head studies are warranted to definitively position novel indazole derivatives within the therapeutic landscape of NSCLC.

References

  • Axitinib - Wikipedia. (n.d.).
  • Pazopanib - Wikipedia. (n.d.).
  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.).
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC - NIH. (n.d.).
  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? | R Discovery. (n.d.).
  • Axitinib (Inlyta) - Cancer Research UK. (n.d.).
  • Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo. (2015, March 2).
  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (n.d.).
  • Schematic of pazopanib signaling pathways. The standard receptor... - ResearchGate. (n.d.).
  • Lung Cancer Xenograft - Altogen Labs. (n.d.).
  • What is Axitinib used for? - Patsnap Synapse. (2024, June 16).
  • TK Inhibitor Pazopanib Primes DCs by Downregulation of the β-Catenin Pathway. (n.d.).
  • Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo - PubMed. (n.d.).
  • Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC - NIH. (n.d.).
  • Axitinib - Action Kidney Cancer. (n.d.).
  • The Science Behind Axitinib: A Look at Mechanism and Application in Oncology. (n.d.).
  • PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC - NIH. (n.d.).
  • Pharmacology of Axitinib (Axpero, Inlyta); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, April 13).
  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. (2017, September 21).
  • Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC - NIH. (n.d.).
  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. (n.d.).
  • In vivo treatment with axitinib reduces tumor growth and increases... - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).
  • Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study - AACR Journals. (n.d.).
  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC - NIH. (n.d.).
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. (n.d.).
  • Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories | Open Biology | The Royal Society. (2021, January 13).
  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC - PubMed Central. (n.d.).
  • Experimental Animal Models for Lung Cancer - Nuclear Medicine Seminars - DOI. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity | Molecular Cancer Therapeutics - AACR Journals. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). (n.d.).
  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC - NIH. (2017, February 10).
  • Efficacy of Axitinib After Nivolumab Failure in Metastatic Renal Cell Carcinoma - In Vivo. (n.d.).
  • Pazopanib suppresses small cell lung cancer (SCLC) xenograft growth in... - ResearchGate. (n.d.).
  • Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more. (n.d.).
  • Reference ID: 5414484 - accessdata.fda.gov. (n.d.).
  • Combinatorial effects of VEGFR kinase inhibitor axitinib and oncolytic virotherapy in mouse and human glioblastoma stem-like cell models - NIH. (n.d.).
  • Axitinib increases the infiltration of immune cells and reduces the suppressive capacity of monocytic MDSCs in an intracranial mouse melanoma model - PubMed Central. (n.d.).
  • Individualized Pazopanib Dosing: A Prospective Feasibility Study in Cancer Patients. (2016, November 30).
  • Votrient (pazopanib) dosing, indications, interactions, adverse effects, and more. (n.d.).

Sources

A Senior Application Scientist’s Guide to Confirming Cellular Target Engagement of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of "Proof of Contact" in Cellular Drug Discovery

In the landscape of modern drug discovery, the synthesis of a novel small molecule like 4-Chloro-6-methyl-1H-indazole represents the beginning of a rigorous journey of validation. The indazole scaffold is a well-established pharmacophore, frequently found in potent kinase inhibitors, suggesting that our compound of interest likely engages with targets within this enzyme family.[1][2] However, a compound inducing a desired cellular phenotype is not sufficient evidence of its mechanism of action. The central, unavoidable question we must answer is: does the molecule physically interact with its intended target protein inside the complex and dynamic environment of a living cell?

Confirming this "proof of contact," or target engagement, is a cornerstone of building a robust biological rationale for a drug candidate. It separates direct, on-target effects from indirect, downstream consequences or misleading off-target activities. Without this confirmation, we risk advancing compounds for the wrong reasons, leading to costly failures in later preclinical and clinical stages.[3]

This guide provides an in-depth comparison of three orthogonal, field-proven methodologies to definitively confirm the cellular target engagement of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each approach provides a self-validating system for generating trustworthy and actionable data. The methods we will compare are:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to measure direct ligand binding based on thermal stabilization of the target protein.

  • In-Cell Target Phosphorylation Assay: A functional assay to measure the immediate downstream consequence of target kinase inhibition.

  • Competitive Chemical Proteomics: An affinity-based method to identify protein interactors in a competitive format, confirming specificity.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Biophysical Benchmark

CETSA is a powerful technique that directly assesses target engagement in a label-free manner within a physiologically relevant context—the cell itself.[4][5]

The Principle of Thermal Stabilization

The core principle of CETSA is that the binding of a ligand, such as our indazole compound, to its target protein confers additional stability to the protein's structure.[6][7] When subjected to a heat gradient, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein. This change in thermal stability, observed as a "thermal shift," is direct evidence of physical interaction.[3][6]

Experimental Workflow

The CETSA workflow is conceptually straightforward, involving treating intact cells with the compound, applying a heat challenge, and then quantifying the amount of soluble (non-denatured) target protein that remains.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Fractionation cluster_detection Quantification A Plate cells and treat with This compound or Vehicle (DMSO) B Aliquot cell suspensions and heat across a temperature gradient (e.g., 40°C to 70°C) A->B Incubation C Lyse cells (e.g., freeze-thaw cycles) B->C Post-heating D Separate soluble vs. aggregated proteins via ultracentrifugation C->D High-speed spin E Collect soluble fraction (supernatant) D->E Isolate supernatant F Quantify target protein amount (e.g., Western Blot, ELISA, or Mass Spec) E->F Analysis

Caption: CETSA experimental workflow from cell treatment to protein quantification.

Detailed Experimental Protocol: CETSA by Western Blot
  • Cell Culture & Treatment: Plate a suitable cell line (e.g., HEK293T, or a cancer cell line expressing the putative target) to ~80% confluency. Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of ~10^7 cells/mL.

  • Heat Challenge: Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68 °C). Include an unheated control (room temperature). Cool immediately on ice for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This is a critical step to release cellular contents without using detergents that might interfere with protein stability.

  • Fractionation: Transfer the lysate to ultracentrifuge tubes and spin at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration using a BCA assay. Analyze equal amounts of total protein by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples to generate melting curves.

Data Presentation & Interpretation

The primary output is a pair of melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A positive shift in the Tm for the compound-treated sample indicates target stabilization and engagement.

Temperature (°C)Vehicle (% Soluble Target)10 µM Compound (% Soluble Target)
40100100
4498101
489198
5252 (Tm ≈ 52.5°C) 92
562178
60848 (Tm ≈ 60.1°C)
64319
ΔTm -+7.6°C

Method 2: In-Cell Target Phosphorylation Assay - The Functional Confirmation

While CETSA confirms physical binding, a functional assay demonstrates that this binding has a biological consequence. If this compound is a kinase inhibitor, its engagement with the target kinase should block the phosphorylation of that kinase's downstream substrate.[8][9]

The Principle of Functional Inhibition

This method provides an indirect but highly relevant measure of target engagement. By quantifying the phosphorylation status of a known, direct substrate of the target kinase, we can infer the activity state of the kinase itself. A dose-dependent decrease in substrate phosphorylation upon compound treatment provides strong evidence that the compound is engaging and inhibiting the target in the cellular signaling pathway.

Experimental Workflow

This workflow leverages phospho-specific antibodies to detect the change in a substrate's phosphorylation state.

Kinase_Pathway cluster_pathway Signaling Cascade Compound 4-Chloro-6-methyl- 1H-indazole Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Kinase->pSubstrate

Caption: Inhibition of a kinase signaling pathway by the compound.

Detailed Experimental Protocol: Western Blot for Phospho-Substrate
  • Cell Culture & Stimulation: Plate cells known to have an active signaling pathway involving the target kinase. Often, cells are serum-starved overnight and then stimulated with a growth factor (e.g., EGF, PDGF) to synchronize and maximize the activation of the pathway.

  • Compound Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control for 1-2 hours.

  • Stimulation & Lysis: Stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes) to induce substrate phosphorylation. Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration (BCA assay). Analyze equal amounts of protein by SDS-PAGE and Western Blot.

  • Antibody Probing: Probe one membrane with a phospho-specific antibody for the substrate of interest. Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein. This is a critical control to ensure changes in phosphorylation are not due to changes in total protein expression.

  • Data Analysis: Quantify the band intensities for the phospho-substrate and total substrate at each compound concentration. Normalize the phospho-signal to the total protein signal. Plot the normalized phospho-signal against the compound concentration to determine the IC50 value.

Data Presentation & Interpretation

The key output is an IC50 curve, which represents the concentration of the compound required to inhibit 50% of the substrate phosphorylation. A potent IC50 value strongly supports on-target activity.

Compound Conc. (µM)Normalized Phospho-Substrate Signal (%)
0 (Vehicle)100
0.0195
0.178
152 (IC50 ≈ 1.1 µM)
1015
1004

Method 3: Competitive Chemical Proteomics - The Specificity Confirmation

Chemical proteomics is a powerful approach for identifying the full spectrum of protein targets for a given compound.[10][11] For confirming engagement with a known target, we employ a competitive profiling strategy.

The Principle of Competitive Displacement

This technique requires a modified version of our compound, a "probe," that has a reporter tag (e.g., biotin or an alkyne for click chemistry).[12][13] This probe is used to enrich its binding partners from a cell lysate. To prove specific engagement of our original, unmodified compound, we pre-incubate the lysate with it. If our compound binds to the target, it will occupy the binding site and prevent the probe from binding. This competition will be reflected by a decrease in the target protein's signal in the final mass spectrometry readout.[14]

Experimental Workflow

This workflow is more complex, requiring chemical synthesis and mass spectrometry, but provides unparalleled insight into selectivity.

ChemProteomics_Workflow cluster_control Control Arm cluster_competition Competition Arm A Prepare Cell Lysate B1 Treat with Vehicle (DMSO) A->B1 B2 Treat with excess This compound A->B2 C1 Add Alkyne-tagged Probe Compound B1->C1 D Incubate and perform Click Chemistry to add Biotin C1->D C2 Add Alkyne-tagged Probe Compound B2->C2 C2->D E Enrich Biotinylated Proteins on Streptavidin Beads D->E F Wash, Elute, and Digest Proteins E->F G Analyze Peptides by LC-MS/MS F->G H Quantify Protein Abundance G->H

Caption: Competitive chemical proteomics workflow for target validation.

Detailed Experimental Protocol: Competitive Pulldown
  • Probe Synthesis: Synthesize an analog of this compound featuring a terminal alkyne group, ideally attached via a linker that minimizes disruption to the core pharmacophore.

  • Cell Lysis: Grow and harvest cells, then lyse in a non-denaturing buffer (e.g., Tris buffer with mild detergent like NP-40) supplemented with protease/phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Competitive Incubation: Aliquot the lysate. To the "Competition" sample, add an excess (e.g., 100-fold molar excess) of the original, untagged this compound. To the "Control" sample, add vehicle (DMSO). Incubate for 1 hour at 4°C.

  • Probe Labeling: Add the alkyne-tagged probe to both samples at a concentration determined by prior optimization. Incubate for another hour at 4°C.

  • Click Chemistry: Add the click-chemistry reaction cocktail (containing a biotin-azide reporter, copper catalyst, and ligands) to both samples to attach biotin to the alkyne-tagged probe now bound to its protein targets.

  • Affinity Purification: Add streptavidin-coated magnetic beads to each sample to capture the biotinylated protein-probe complexes. Incubate with rotation.

  • Washing and Elution: Thoroughly wash the beads with buffer to remove non-specific protein binders. Elute the bound proteins, often using on-bead tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification or TMT labeling) to compare the relative abundance of each identified protein between the Control and Competition samples. A specific target will show a significantly reduced signal in the Competition sample.

Data Presentation & Interpretation

The data is typically visualized as a volcano plot, but for a specific target, a simple ratio is sufficient. A high Control/Competition ratio indicates specific binding.

Protein IdentifiedControl Abundance (LFQ Intensity)Competition Abundance (LFQ Intensity)Ratio (Control / Competition)
Putative Target Kinase 1.5 x 10^89.8 x 10^615.3
HSP90 (Known Binder)8.2 x 10^77.9 x 10^71.04
GAPDH (Non-specific)5.5 x 10^95.3 x 10^91.03

Comparative Summary and Strategic Application

These three methods provide orthogonal lines of evidence for target engagement. They are not mutually exclusive; in fact, a robust validation package in a drug discovery program would ideally leverage at least two of these approaches.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Phosphorylation AssayCompetitive Chemical Proteomics
Principle Ligand-induced thermal stabilizationInhibition of downstream substrate signalingCompetitive displacement of a tagged probe
Measurement Direct physical bindingIndirect functional activityDirect physical binding
Label/Probe Required? No (Label-free)No (Uses antibodies)Yes (Requires synthesis of a chemical probe)
Primary Output Melting Temperature Shift (ΔTm)Half-maximal Inhibitory Conc. (IC50)Protein Abundance Ratio
Key Advantage Interrogates endogenous proteins in cellsConfirms functional biological consequenceCan identify off-targets; high specificity
Key Limitation Not all proteins show a measurable shiftRequires known substrate & good antibodiesProbe synthesis can be complex; risk of artifacts
Best Use Case Initial confirmation of direct bindingLinking binding to pathway modulationConfirming specificity and mapping selectivity

Conclusion

Confirming that this compound engages its intended target within a cellular context is non-negotiable for advancing it as a credible therapeutic candidate. A multi-pronged approach provides the most compelling evidence. A logical strategy would be to first use CETSA as a rapid, label-free method to confirm direct physical binding to the primary target. Following this, an in-cell phosphorylation assay should be employed to demonstrate that this binding translates into the expected functional inhibition of the kinase's signaling pathway, yielding a cellular IC50. Finally, for programs requiring a deep understanding of selectivity, competitive chemical proteomics can provide definitive proof of on-target engagement while simultaneously revealing potential off-targets that may need to be addressed through medicinal chemistry. By thoughtfully combining these powerful techniques, researchers can build a conclusive and scientifically rigorous case for the mechanism of action of their small molecule inhibitors.

References

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
  • Ruprecht, B., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]
  • Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6526-6535. [Link]
  • St. Denis, J. D., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Chemical Society. [Link]
  • Leuenberger, P. (2021). CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
  • Reaction Biology. (2022).
  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 877-886. [Link]
  • CETSA. Pelago Bioscience. [Link]
  • BMG LABTECH. (2020). Kinase assays.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Vasta, J. D., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology, 26(2), 254-264.e6. [Link]
  • Brown, M. P., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 37-51. [Link]
  • Vasta, J. D., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology, 26(2), 254-264.e6. [Link]
  • Asif, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649. [Link]
  • Reddy, T. S., & Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

Sources

Independent Replication and Comparative Analysis of Synthetic Routes to 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Process Development

This document presents a comprehensive examination of a primary, plausible synthetic route and compares it with viable alternatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.

Part 1: A Plausible Primary Synthesis of 4-Chloro-6-methyl-1H-indazole

Based on well-established indazole syntheses, a robust and likely route to this compound involves the diazotization and subsequent cyclization of an appropriately substituted aniline. This approach is a variation of the classical Jacobson indazole synthesis.

Conceptual Synthetic Workflow

The logical disconnection for this compound points to 3-chloro-5-methyl-2-toluidine as a key starting material. The core transformation involves the conversion of the amino group into a diazonium salt, which then undergoes intramolecular cyclization.

start 3-Chloro-5-methyl-2-toluidine step1 Diazotization (NaNO2, HCl) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product This compound step2->product

Caption: Proposed primary synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Chloro-5-methyl-2-toluidine

  • To a stirred solution of 3-chloro-5-methyl-2-toluidine (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The cyclization is typically accompanied by the evolution of nitrogen gas.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion of the Primary Route

This synthetic approach is predicated on the ready availability of the substituted aniline starting material. The diazotization-cyclization cascade is a classic and generally reliable method for the formation of the indazole ring system. The key to success in this synthesis lies in the careful control of temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. The subsequent cyclization is thermally induced and is often efficient.

Part 2: Comparative Analysis of Alternative Synthetic Routes

Several other strategies for the synthesis of indazoles have been reported in the literature and in patents, each with its own set of advantages and limitations.[1][2][4] A comparative analysis provides valuable context for selecting the most appropriate method based on factors such as substrate availability, scalability, and desired purity.

Alternative Route 1: From Substituted o-Nitro-toluenes

An alternative approach involves the reductive cyclization of a suitably substituted o-nitro-toluene derivative.

start 2-Chloro-4-methyl-6-nitrotoluene step1 Reductive Cyclization (e.g., SnCl2/HCl or Catalytic Hydrogenation) start->step1 product This compound step1->product

Sources

The Art of Precision: A Head-to-Head Comparison of 4-Chloro-6-methyl-1H-indazole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Potency and Selectivity

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its unique bicyclic arrangement is adept at forming critical interactions within the ATP-binding pocket of protein kinases, making it a foundational template for designing potent and selective therapeutics. This guide provides an in-depth, head-to-head comparison of the potency and selectivity of derivatives built upon the 4-Chloro-6-methyl-1H-indazole core. By synthesizing data from closely related analog series, we will explore the intricate structure-activity relationships (SAR) that govern their biological performance, offering a roadmap for the rational design of next-generation inhibitors.

The Indazole Core: A Master Key for the Kinase Hinge

The efficacy of the indazole scaffold largely stems from its ability to act as a hinge-binder. The ATP-binding site of a protein kinase features a flexible "hinge" region that connects the N- and C-lobes of the kinase domain. The adenine base of ATP forms key hydrogen bonds with this hinge. Indazole-based inhibitors mimic this interaction, using the nitrogen atoms in the pyrazole ring to form one or more hydrogen bonds with the backbone of the hinge residues, effectively anchoring the inhibitor in place and blocking ATP from binding.[3][4] This fundamental interaction is the starting point for all subsequent optimization efforts.

cluster_0 Kinase ATP Binding Site cluster_1 This compound Inhibitor HINGE Hinge Region (e.g., Cys98 in IKKα) POCKET_I Hydrophobic Pocket I (Front Pocket) POCKET_II Hydrophobic Pocket II (Solvent-Exposed) GATEKEEPER Gatekeeper Residue INDAZOLE Indazole Core (Hinge Binder) INDAZOLE->HINGE R1 R1 Group (Targets Pocket I) R1->POCKET_I Van der Waals R2 R2 Group (Targets Pocket II) R2->POCKET_II Interactions

Caption: General binding mode of an indazole inhibitor.

Head-to-Head Comparison: The Impact of Substitution

The true art of designing indazole inhibitors lies in the strategic placement of substituents on the core scaffold. Modifications at key positions—primarily C3 and N1—directly influence the molecule's interaction with regions beyond the hinge, dictating both its potency against the primary target and its selectivity profile across the kinome.

Part 1: C3-Position—The Gateway to Potency

The C3 position of the indazole ring typically points towards the solvent-exposed region of the ATP pocket, providing a vector for introducing diverse chemical moieties that can form additional interactions and significantly enhance potency. To illustrate this, we will analyze representative data from a series of 3-ethynyl-1H-indazoles evaluated against the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer.[5]

Table 1: Representative Potency of C3-Substituted Indazole Analogs against PI3Kα

Compound IDC3-Substituent (R)PI3Kα IC50 (nM)[5]
LEAD-1 -(C≡C)-Ph361
COMP-A -(C≡C)-(4-OMe-Ph)1200
COMP-B -(C≡C)-(4-CF3-Ph)480
COMP-C -(C≡C)-(3-Cl-Ph)3100
COMP-D -(C≡C)-(Cyclohexyl)> 10,000

Causality Behind the Data: The SAR data reveals a strong preference for an aromatic ring attached via an ethynyl linker at the C3 position (LEAD-1). The rigid linker likely orients the phenyl group optimally within a hydrophobic sub-pocket.

  • Electronic Effects: Introducing a strongly electron-withdrawing group like trifluoromethyl (COMP-B) is tolerated and maintains sub-micromolar potency. However, an electron-donating methoxy group (COMP-A) or a halogen at the meta-position (COMP-C) significantly reduces activity, suggesting that the electronic properties and substitution pattern on this phenyl ring are critical for productive interactions.

  • Steric and Conformational Effects: Replacing the planar phenyl ring with a bulky, non-aromatic cyclohexyl group (COMP-D) completely abolishes activity. This underscores the importance of the flat, aromatic nature of the substituent for fitting into the target binding site. This trend is commonly observed; for instance, in the development of multi-target inhibitors for FGFR1 and DDR2, optimization of the C3-substituent was paramount to achieving high potency.[6]

Part 2: N1-Position—Tuning for Selectivity and Physicochemical Properties

Substitution at the N1 position of the indazole ring is a powerful strategy for modulating selectivity and improving pharmacokinetic properties. This position often extends towards the ribose-binding pocket. We examine representative data from a series of N-aromatic substituted indazoles developed as JNK3 inhibitors to understand these effects.[7]

Table 2: Representative Potency and Selectivity of N1-Substituted Indazole Analogs

Compound IDN1-Substituent (R')JNK3 IC50 (nM)[7]p38α IC50 (nM)[7]Selectivity (p38α/JNK3)
LEAD-2 H51130226
COMP-E 4-Piperidinyl1226226
COMP-F 2-Pyridinyl1623014
COMP-G 4-CF3-Phenyl11>10,000>909
COMP-H 4-OMe-Phenyl201608

Causality Behind the Data: The unsubstituted indazole (LEAD-2) is already a potent JNK3 inhibitor with excellent baseline selectivity over p38α, a closely related MAPK family kinase.[7][8]

  • Enhancing Potency: Adding a basic piperidinyl group (COMP-E) enhances JNK3 potency five-fold while maintaining selectivity. This suggests a favorable interaction, possibly with a charged or polar residue near the ribose pocket.

  • Impacting Selectivity: The introduction of a 2-pyridinyl ring (COMP-F) maintains high potency but drastically erodes selectivity. Conversely, a 4-trifluoromethylphenyl group (COMP-G) slightly reduces potency but achieves outstanding selectivity, likely by introducing steric hindrance that prevents binding to the subtly different active site of p38α. The methoxy-substituted phenyl ring (COMP-H) is detrimental to both potency and selectivity. This demonstrates that small changes at the N1 position can have profound and sometimes unpredictable effects on the selectivity profile.

A 1. Plate Compound (10-point serial dilution) B 2. Add Kinase & Substrate (e.g., PI3Kα + PIP2) A->B C 3. Add ATP (Initiate reaction) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, then to light) E->F G 7. Read Luminescence (Signal ∝ ADP produced) F->G H 8. Calculate IC50 (Non-linear regression) G->H

Caption: Workflow for the ADP-Glo™ biochemical assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well low-volume plate. Include "vehicle only" (DMSO) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a solution of the target kinase (e.g., PI3Kδ) and its specific substrate (e.g., PIP2) in kinase assay buffer. Dispense 5 µL of this solution into each well.

  • Reaction Initiation: Add 5 µL of ATP solution (at the Kₘ concentration for the specific kinase) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data relative to the high (DMSO) and low (no enzyme) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (typically from 100 µM to 1 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Outlook

The systematic exploration of the structure-activity relationship of the this compound scaffold provides a clear framework for designing potent and selective kinase inhibitors. The evidence synthesized from related chemical series strongly indicates that:

  • C3-Substitutions are a primary driver of potency, with rigid, aromatic moieties often proving optimal for engaging hydrophobic pockets.

  • N1-Substitutions are a critical tool for fine-tuning the selectivity profile and improving drug-like properties.

By leveraging this understanding, researchers can more efficiently navigate chemical space. Future efforts should focus on integrating multi-parameter optimization, simultaneously considering potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The application of structure-based design, informed by co-crystal structures of lead compounds with their target kinases, will be instrumental in rationally designing the next generation of indazole-based therapeutics with superior efficacy and safety profiles.

References

  • Zhang, J., et al. (2016). Discovery and optimization of a series of indazole amide based extracellular signal-regulated kinase1/2 (ERK1/2) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International.
  • Asif, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Zhang, T., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters.
  • Cui, J. J., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters.
  • Murray, C. W., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters.
  • Sharma, R., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Materials Chemistry B.
  • Harris, C. M., et al. (2011). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Structure of 3-aminoindazole inhibitors. ResearchGate.
  • Reader, M., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules.
  • Barile, E., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry.
  • Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry.
  • Feng, Y., et al. (2010). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
  • Li, J., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry.
  • Lee, K., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Schopfer, U., et al. (2014). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology.
  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT.
  • Hamblin, J. N., et al. (2013). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry.
  • American Association for Cancer Research. (2011). Abstract 3834: 3-ethynyl-1H-indazoles as inhibitors of PI3k signaling pathway. Cancer Research.
  • Liu, X., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules.

Sources

A Researcher's Guide to Elucidating the Kinase Selectivity Profile of Novel Inhibitors: A Case Study with 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule with therapeutic potential is a moment of significant anticipation. Here, we take such a candidate, 4-Chloro-6-methyl-1H-indazole, and walk through the critical subsequent step: defining its kinase selectivity profile. The indazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, suggesting our compound of interest has a high probability of interacting with one or more kinases.[1] However, without a thorough and quantitative assessment of its target engagement and selectivity, its true potential remains obscured.

This guide provides a strategic and practical framework for researchers, scientists, and drug development professionals to comprehensively assess the kinase selectivity of a novel compound. We will use this compound as a hypothetical case study to illustrate the experimental choices, detailed protocols, and data interpretation necessary to build a robust selectivity profile. This is not merely a collection of protocols; it is a strategic workflow designed to yield a clear, actionable understanding of a compound's biological activity.

The Imperative of Kinase Selectivity Profiling

Kinases are a large family of enzymes that play crucial roles in virtually all cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective inhibitor may be more efficacious and safer, but its development requires a deep understanding of its interaction with a wide array of kinases. Therefore, early and comprehensive selectivity profiling is not just a characterization step but a cornerstone of a successful drug discovery program.[3]

Strategic Approach to Profiling this compound

Given that the indazole core is prevalent in inhibitors of tyrosine kinases and serine/threonine kinases, our initial screening strategy for this compound will encompass a broad, representative panel of the human kinome.[1] This initial broad screen will be followed by more focused dose-response studies on identified "hits."

Hypothetical Kinase Screening Panel:

Our initial screen will include kinases from families known to be targeted by indazole-based inhibitors, as well as representatives from other major branches of the kinome to identify potential off-target activities.

Kinase FamilyRepresentative KinasesRationale
Tyrosine Kinases
VEGFRVEGFR1, VEGFR2, VEGFR3Common targets for indazole inhibitors involved in angiogenesis.[1][4]
PDGFRPDGFRα, PDGFRβOften co-targeted with VEGFRs by indazole-based drugs.[3][5]
FGFRFGFR1, FGFR2, FGFR3, FGFR4Implicated in various cancers and targeted by some indazoles.[1]
SRC FamilySRC, LCK, FYNImportant oncogenes and mediators of various signaling pathways.
JAKJAK1, JAK2, JAK3, TYK2Key players in cytokine signaling and targets of approved indazole drugs.[6][7]
ABLABL1A critical target in chronic myeloid leukemia.
c-Kitc-KitA receptor tyrosine kinase involved in several cancers.[3]
Serine/Threonine Kinases
Aurora KinasesAurora A, Aurora BImportant regulators of mitosis and targets for some indazoles.[1]
CDKsCDK1, CDK2, CDK4, CDK6Central regulators of the cell cycle.
MAPK PathwayBRAF, MEK1, ERK2A critical signaling cascade in many cancers.
PI3K/AKT/mTOR PathwayPI3Kα, AKT1, mTORA central pathway regulating cell growth, proliferation, and survival.
p38 MAPKp38αInvolved in inflammatory responses.

Comparator Compounds:

To contextualize the selectivity profile of this compound, we will include several well-characterized kinase inhibitors in our assays.

Comparator CompoundPrimary Target(s)Rationale
Pazopanib VEGFRs, PDGFRs, c-KitAn FDA-approved indazole-based multi-kinase inhibitor.[2][3][5][8]
Axitinib VEGFRsA highly potent and selective indazole-based VEGFR inhibitor.[9][10][11][12]
Ruxolitinib JAK1, JAK2An FDA-approved indazole-derivative that is a potent JAK inhibitor.[6][7][13][14]
Staurosporine Broad SpectrumA non-selective kinase inhibitor to serve as a positive control for pan-kinase activity.
DMSO Vehicle ControlTo establish the baseline activity in the absence of an inhibitor.

Tier 1: Broad Kinase Profiling - The Radiometric Assay

The radiometric kinase assay is the gold standard for measuring kinase activity directly and is an excellent choice for our initial broad screen.[5] It measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate, providing a direct and unambiguous measure of enzyme activity.

Experimental Workflow: Radiometric Kinase Assay

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Compound Dilution (this compound & Comparators) D Incubate Compound with Kinase/Substrate Mix A->D B Kinase & Substrate Master Mix B->D C [γ-³²P]ATP & Cold ATP Working Solution E Initiate Reaction with ATP Mix C->E D->E Pre-incubation F Incubate at 30°C E->F G Spot Reaction Mix onto Phosphocellulose Paper F->G Stop Reaction H Wash to Remove Unincorporated ATP G->H I Quantify with Phosphor Imager H->I J Data Analysis (% Inhibition) I->J NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Transfect Cells with NanoLuc®-Kinase Fusion Vector B Seed Transfected Cells into Assay Plates A->B C Add Serial Dilutions of Test Compound B->C D Add NanoBRET® Tracer and Substrate C->D E Incubate at 37°C D->E F Measure Donor (460 nm) and Acceptor (610 nm) Emission E->F G Calculate BRET Ratio F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Assay
  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: After transfection, seed the cells into a 96- or 384-well white assay plate.

  • Compound Addition: Prepare serial dilutions of this compound and comparator compounds. Add the diluted compounds to the cells and incubate.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells. The tracer will bind to the kinase, bringing the fluorophore in close proximity to the NanoLuc® enzyme.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator.

  • BRET Measurement: Measure the luminescence at two wavelengths: the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (tracer, ~610 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical IC₅₀ Values from NanoBRET™ Assay
KinaseThis compound IC₅₀ (nM)Pazopanib IC₅₀ (nM)Axitinib IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)
VEGFR2 50305>10,000
PDGFRβ 12085250>10,000
c-Kit 35075800>10,000
Aurora A 80>5,000>5,000>10,000
JAK2 2,5001,500>10,00020

These hypothetical cellular engagement data refine our understanding. This compound demonstrates potent cellular engagement of VEGFR2 and Aurora A, with moderate activity against PDGFRβ and weaker activity against c-Kit. The high IC₅₀ against JAK2 suggests it is selective against this kinase.

Tier 3: In-depth Profiling in a Native Environment - The KiNativ™ Assay

To understand how our compound interacts with kinases in their native state, within a complex cellular lysate, we can employ a chemoproteomics approach like the KiNativ™ assay. This method uses ATP/ADP-mimetic probes that covalently label the active site of kinases. By measuring the competition between our inhibitor and the probe, we can quantify the inhibitor's potency against a large number of endogenous kinases simultaneously.

Experimental Workflow: KiNativ™ Assay

KiNativ_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Digestion cluster_analysis LC-MS/MS Analysis A Prepare Cell Lysate B Incubate Lysate with Test Compound A->B C Add Biotinylated Acyl-Phosphate Probe B->C D Tryptic Digest C->D E Streptavidin Enrichment of Labeled Peptides D->E F LC-MS/MS Analysis E->F G Quantify Labeled Peptides and Determine % Inhibition F->G

Caption: Workflow for the KiNativ™ chemoproteomics assay.

Detailed Protocol: KiNativ™ Assay
  • Cell Lysis: Prepare a native protein lysate from a relevant cell line.

  • Inhibitor Incubation: Treat aliquots of the lysate with different concentrations of this compound or a single concentration for profiling.

  • Probe Labeling: Add a biotinylated acyl-phosphate probe that will covalently modify the conserved lysine in the ATP-binding pocket of active kinases. Kinases bound by the inhibitor will be protected from labeling.

  • Proteolysis: Digest the protein lysate into peptides using trypsin.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-labeled peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides from each kinase.

  • Data Analysis: Compare the abundance of labeled peptides from the compound-treated samples to the vehicle control to determine the percent inhibition for each detected kinase.

Synthesizing the Data: Building the Selectivity Profile

The culmination of these assays provides a multi-dimensional view of the kinase selectivity of this compound. The radiometric assay gives a broad overview of in vitro activity. The NanoBRET™ assay confirms cellular target engagement and provides quantitative potency data. The KiNativ™ assay offers a deep dive into the compound's interactions with endogenous kinases in a competitive binding format.

Visualizing Selectivity:

A common way to visualize kinase selectivity is by mapping the inhibition data onto a phylogenetic tree of the human kinome. More potent inhibition is represented by larger circles, providing an intuitive visual summary of a compound's selectivity.

Kinome_Tree cluster_TK Tyrosine Kinases cluster_STK Ser/Thr Kinases VEGFR2 VEGFR2 PDGFRb PDGFRβ cKit c-Kit JAK2 JAK2 AuroraA Aurora A CDK2 CDK2 p38a p38α Kinome Human Kinome

Caption: Illustrative kinome selectivity map for this compound.

Conclusion and Forward Look

This guide has outlined a comprehensive, multi-tiered strategy for assessing the kinase selectivity profile of a novel compound, using this compound as a working example. By progressing from broad in vitro screening to quantitative cellular target engagement and finally to in-depth chemoproteomic profiling, a researcher can build a robust and reliable understanding of a compound's mechanism of action and potential off-target liabilities.

The hypothetical data presented for this compound suggest it is a potent inhibitor of VEGFR2 and Aurora A with moderate activity against other related kinases. This profile suggests it may have anti-angiogenic and anti-proliferative effects, making it an interesting candidate for further preclinical development in oncology. The next logical steps would involve cellular assays to confirm the functional consequences of target inhibition (e.g., inhibition of endothelial cell proliferation for VEGFR2, or cell cycle arrest for Aurora A) and subsequent in vivo studies in relevant disease models.

Ultimately, the rigorous and systematic approach to kinase selectivity profiling detailed herein is indispensable for translating a promising chemical entity into a well-characterized tool compound or a potential therapeutic candidate.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy.
  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Clinical Journal of Oncology Nursing.
  • Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program.
  • Ruxolitinib.
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Cancer Management and Research.
  • ruxolitinib. My Cancer Genome.
  • What is the mechanism of Pazopanib Hydrochloride?
  • What is the mechanism of action of Ruxolitinib Phosphate?
  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma P
  • ruxolitinib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK P
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • What is Axitinib used for?
  • The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers in Oncology.
  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Axitinib. Tocris Bioscience.
  • INLYTA® (axitinib) Mechanism Of Action. Pfizer.

Sources

Navigating the ADME/Tox Labyrinth: A Comparative Guide to 4-Chloro-6-methyl-1H-indazole and its Kinase Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous clinically successful therapeutic agents.[1][2] Its versatility and favorable physicochemical properties have made it a cornerstone in the design of novel kinase inhibitors and other targeted therapies. However, the journey from a promising hit compound to a safe and effective drug is fraught with challenges, primarily governed by the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. An early and comprehensive understanding of these properties is paramount to mitigating late-stage attrition and reducing the substantial costs associated with drug development.[3][4]

This guide provides an in-depth comparison of the projected ADME/Tox properties of the novel building block, 4-Chloro-6-methyl-1H-indazole, against two established indazole-containing kinase inhibitors: Pazopanib and Axitinib.[5][6] Through a combination of experimental data from the public domain for our analogs and predictive in silico modeling for our lead compound, we will dissect the critical attributes that influence their pharmacokinetic and safety profiles. This comparative analysis is designed to offer researchers and drug development professionals a practical framework for evaluating similar indazole derivatives, enabling more informed decision-making in the early stages of discovery.

The Indazole Analogs Under Investigation

For this comparative guide, we have selected two FDA-approved tyrosine kinase inhibitors that feature the indazole core:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), indicated for the treatment of advanced renal cell carcinoma.[9][10]

CompoundStructure
This compound
Pazopanib
Axitinib

A Strategic Approach to ADME/Tox Profiling

Our comparative analysis will be structured around a tiered ADME/Tox assessment strategy, beginning with in silico predictions to provide an early-stage filter, followed by a discussion of key in vitro assays that would provide definitive experimental data. This tiered approach is a cost-effective and efficient way to prioritize compounds for further development.

ADME_Tox_Workflow cluster_in_silico In Silico Profiling (Early Stage) cluster_in_vitro In Vitro Experimental Validation (Hit-to-Lead) cluster_decision Decision Gate cluster_in_vivo In Vivo Characterization (Lead Optimization) in_silico In Silico ADME/Tox Prediction (e.g., pkCSM, SwissADME) physchem Physicochemical Properties (LogP, pKa, Solubility) in_silico->physchem adme_pred ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in_silico->adme_pred tox_pred Toxicity Prediction (hERG, Mutagenicity, Hepatotoxicity) in_silico->tox_pred solubility Kinetic & Thermodynamic Solubility Assays in_silico->solubility Guide experimental design permeability Caco-2 Permeability Assay adme_pred->permeability metabolism Microsomal & Hepatocyte Stability Assays adme_pred->metabolism toxicity Cytotoxicity & hERG Assays tox_pred->toxicity decision Go/No-Go Decision for In Vivo Studies solubility->decision permeability->decision metabolism->decision toxicity->decision in_vivo Rodent Pharmacokinetic Studies decision->in_vivo Proceed with promising candidates

Caption: A tiered workflow for ADME/Tox assessment in early drug discovery.

Comparative ADME/Tox Profile

The following table summarizes the key ADME/Tox parameters for our three compounds of interest. The data for Pazopanib and Axitinib are derived from published literature, while the values for this compound are predicted using the pkCSM and SwissADME web servers.[11][12]

ParameterThis compound (Predicted)Pazopanib (Experimental/Predicted)Axitinib (Experimental/Predicted)
Molecular Weight ( g/mol ) 166.61437.5386.47
LogP (Consensus) 2.53.23.4
Aqueous Solubility Moderately SolubleLow SolubilityLow Solubility
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) HighLow to ModerateHigh
Intestinal Absorption (%) >90%~21% (variable)High
Metabolic Stability (t½ in HLM, min) Moderate to HighLow to ModerateModerate
Primary Metabolizing Enzymes CYP enzymes (predicted)CYP3A4, CYP1A2, CYP2C8CYP3A4/5, CYP1A2, CYP2C19, UGT1A1
hERG Inhibition Low Risk (predicted)Low to Moderate RiskLow Risk
Cytotoxicity (IC50 against cancer cell lines) Data not availableMicromolar rangeNanomolar to Micromolar range

In-Depth Analysis of Key ADME/Tox Parameters

Absorption

The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. This process is governed by a complex interplay of physicochemical properties, primarily solubility and permeability.

In Silico Prediction of Absorption: For this compound, in silico models predict high intestinal absorption (>90%). This is attributed to its relatively low molecular weight and optimal LogP value, which suggest good membrane permeability. In contrast, Pazopanib exhibits low and variable oral absorption, which is a known clinical challenge.[13][14] Axitinib, despite its higher molecular weight and LogP compared to our lead compound, is classified as a high permeability compound.[6]

Experimental Validation: Caco-2 Permeability Assay: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[15][16][17][18] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, thus mimicking the intestinal epithelium.

Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Compound Incubation: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At predetermined time points, samples are taken from the receiver compartment.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer dose Add test compound to apical or basolateral side teer->dose incubate Incubate at 37°C dose->incubate sample Collect samples from receiver compartment incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate Papp and efflux ratio lcms->papp

Caption: Workflow for the Caco-2 permeability assay.

Metabolism

The metabolic stability of a compound determines its half-life in the body and its potential for drug-drug interactions. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

In Silico Prediction of Metabolism: For this compound, in silico models suggest that it will be a substrate for various Cytochrome P450 (CYP) enzymes. The specific isoforms and the sites of metabolism would need to be confirmed experimentally. Pazopanib and Axitinib are known to be extensively metabolized, primarily by CYP3A4.[14][19][20]

Experimental Validation: Microsomal Stability Assay: The in vitro metabolic stability of a compound is commonly assessed using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[3][11]

Protocol for Microsomal Stability Assay:

  • Reaction Mixture Preparation: A mixture containing liver microsomes, the test compound, and a buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Microsomal_Stability_Workflow start Prepare reaction mixture: Test compound, liver microsomes, buffer initiate Initiate reaction with NADPH at 37°C start->initiate sampling Sample at multiple time points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench reaction with cold acetonitrile sampling->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the microsomal stability assay.

Toxicity

Early assessment of potential toxicity is crucial to avoid costly failures in later stages of drug development. Key areas of concern for small molecule kinase inhibitors include off-target cytotoxicity and cardiotoxicity, particularly hERG channel inhibition.

In Silico Prediction of Toxicity: In silico models predict a low risk of hERG inhibition for both this compound and Axitinib. Pazopanib is predicted to have a low to moderate risk. It is important to note that these are predictions and require experimental validation.

Experimental Validation: Cytotoxicity and hERG Assays:

  • Cytotoxicity Assays: These assays are used to determine the concentration at which a compound is toxic to cells. The MTT assay is a commonly used colorimetric assay that measures cell viability.[21] Indazole derivatives have shown potent cytotoxic activities against various cancer cell lines.[22][23][24]

  • hERG Assay: The hERG (human Ether-à-go-go-Related Gene) potassium channel plays a critical role in cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing the hERG liability of new chemical entities is a regulatory requirement. Patch clamp electrophysiology is the gold standard for assessing hERG inhibition.[2][25][26]

Structure-ADME/Tox Relationships and Future Directions

The comparative analysis of this compound and its clinically approved analogs reveals several key structure-ADME/Tox relationships. The relatively simple structure of this compound likely contributes to its favorable predicted absorption profile. The more complex structures of Pazopanib and Axitinib, which are necessary for their potent kinase inhibitory activity, also introduce liabilities such as lower solubility and greater metabolic susceptibility.

For the continued development of this compound or its derivatives, a key focus will be to maintain its favorable ADME properties while introducing functional groups that confer the desired pharmacological activity. This will require a careful balancing act, guided by iterative cycles of in silico modeling, chemical synthesis, and in vitro testing.

Conclusion

The indazole scaffold continues to be a rich source of novel therapeutic agents. However, a deep understanding of the ADME/Tox properties of new indazole derivatives is essential for their successful translation to the clinic. This guide has provided a framework for the comparative assessment of this compound and its analogs, highlighting the importance of a multi-pronged approach that integrates in silico prediction with robust in vitro experimentation. By embracing this strategy, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.

References

  • Harris, P. A., et al. (2008). The Discovery of Pazopanib, a Novel and Potent Inhibitor of Tumor-Induced Angiogenesis. Journal of Medicinal Chemistry, 51(15), 4632–4640. [Link]
  • Li, X., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]
  • ResearchGate. Chemical structure of axitinib. [Link]
  • Prati, F., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 11(5), 847–853. [Link]
  • ResearchGate. Generated chemical features of Axitinib based on intermolecular interactions. [Link]
  • PubChem. Pazopanib. [Link]
  • Kim, D. H., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11436–11455. [Link]
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(42), 26145–26154. [Link]
  • PubChem. Axitinib. [Link]
  • Al-Ostoot, F. H., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. [Link]
  • Lussier, D. J., et al. (2022). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters, 13(2), 256–262. [Link]
  • Suzuki, T., et al. (2021). Pyk2 inhibitor prevents epithelial hyperpermeability induced by HMGB1 and inflammatory cytokines in Caco-2 cells. Tissue Barriers, 9(2), 1890526. [Link]
  • ResearchGate. The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. pazopanib. [Link]
  • National Cancer Institute. Definition of pazopanib hydrochloride. [Link]
  • National Cancer Institute. Definition of axitinib. [Link]
  • Asati, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]
  • Suzuki, T., et al. (2021). Pyk2 inhibitor prevents epithelial hyperpermeability induced by HMGB1 and inflammatory cytokines in Caco-2 cells. PubMed, 33663261. [Link]
  • Wikipedia. Pazopanib. [Link]
  • Wikipedia. Axitinib. [Link]
  • Ghosh, J., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Journal of Medicinal Chemistry, 59(13), 6391–6408. [Link]
  • Taylor & Francis Online.
  • ResearchGate. Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. [Link]
  • ChEMBL. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. axitinib. [Link]
  • MDPI. Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. [Link]
  • Sonpavde, G., et al. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, 341–352. [Link]
  • AOBChem. This compound. [Link]
  • Taylor & Francis Online.
  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Pazopanib hydrochloride. [Link]
  • SciSpace.
  • U.S. Food and Drug Administration. CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). [Link]
  • Wang, L., et al. (2018). A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice. Xenobiotica, 48(11), 1124–1134. [Link]
  • Taylor & Francis Online.
  • PubMed Central. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. [Link]
  • PubMed Central.
  • MDPI. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]
  • ChemUniverse. This compound [Q00739]. [Link]
  • PubMed Central.
  • ResearchGate. In silico prediction of ADME and pharmacokinetics. [Link]
  • PubChem. 4-Bromo-6-chloro-1H-indazole. [Link]
  • National Institutes of Health. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The handling of novel chemical entities like 4-Chloro-6-methyl-1H-indazole demands a rigorous approach, not only in its application but also in its end-of-life management. Improper disposal of this halogenated organic compound can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to ensure that safety and compliance are integral, self-validating components of your laboratory workflow.

Section 1: Hazard Identification and Essential Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS 885521-74-4) is not widely available, data from structurally analogous compounds provide a strong basis for a conservative risk assessment.[1][2][3] This compound must be treated as a hazardous substance.

Based on similar halogenated indazoles, the anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Irritation: Causes skin and serious eye irritation.[4][5]

  • Respiratory Effects: May cause respiratory irritation.[4][5]

These hazards dictate the stringent handling and disposal protocols that follow. Every individual handling this compound must be trained on these potential risks.[6]

Table 1: Anticipated Hazard Profile and Precautionary Measures

Hazard Class GHS Hazard Statement (Anticipated) Precautionary Statement (Examples) Causality and Rationale
Acute Oral Toxicity H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] Prevents accidental ingestion, which can lead to systemic toxic effects.
Acute Dermal Toxicity H312: Harmful in contact with skin P280: Wear protective gloves/protective clothing.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[4] The halogenated structure can allow for dermal absorption, leading to toxicity. Proper PPE is the primary barrier.
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritation P264: Wash hands thoroughly after handling.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Direct contact can cause local tissue damage. Immediate and thorough rinsing is critical to mitigate injury.

| Acute Inhalation Toxicity | H332: Harmful if inhaled | P261: Avoid breathing dust/fumes.[4] P271: Use only outdoors or in a well-ventilated area.[4] | Fine powders or aerosols can be easily inhaled, causing damage to the respiratory tract. Engineering controls like fume hoods are essential. |

Section 2: The Cornerstone of Compliance: Waste Segregation

The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[7]

Why is this segregation critical?

  • Incineration Compatibility: Halogenated waste streams are destined for specialized, high-temperature hazardous waste incinerators equipped with scrubbers.[7] These systems are designed to neutralize the corrosive and toxic byproducts, such as hydrochloric acid (HCl), that are generated during the combustion of chlorinated compounds.

  • Preventing Contamination: Mixing halogenated solvents with non-halogenated solvents contaminates the entire batch.[8] This is not only a compliance issue but also a financial one, as the disposal cost for halogenated waste is significantly higher than for non-halogenated waste.[9]

  • Environmental Protection: Improper disposal, such as drain disposal, is strictly forbidden and illegal.[9] These compounds can persist in the environment and have detrimental effects on aquatic life.

Therefore, all waste streams containing this compound—including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions—must be collected in a dedicated halogenated organic waste container .

Section 3: Step-by-Step Disposal Protocol for Laboratory Operations

This protocol ensures that from the moment waste is generated to its final collection, every step is handled safely and in accordance with regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

1. Assemble Personal Protective Equipment (PPE)

  • Rationale: To create a barrier between the researcher and the hazardous chemical.

  • Procedure: Before handling the compound or its waste, don the following:

    • Gloves: Nitrile gloves are required. For prolonged contact, consider double-gloving or using thicker gloves.

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing.

2. Select and Prepare the Waste Container

  • Rationale: To ensure secure containment and prevent leaks or reactions.

  • Procedure:

    • Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition and has a tightly sealing screw cap.[8][12]

    • The container must be clean, dry, and leak-proof.[10]

    • Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[12]

3. Label the Container Before Use

  • Rationale: To ensure immediate and clear identification of the waste, as required by EPA and OSHA regulations.[6][13]

  • Procedure: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[8]

    • A clear indication of the hazards (e.g., GHS pictograms for toxicity and irritation).[14]

    • A list of all components if it is a mixed waste stream.[12]

4. Collect and Contain the Waste

  • Rationale: To safely transfer the waste from the point of generation into the designated container.

  • Procedure:

    • Solid Waste: Carefully transfer the solid this compound and any contaminated disposable labware (e.g., gloves, weigh paper, pipette tips) into the prepared waste container. Avoid generating dust.[4]

    • Solutions: If the waste is in a solvent, ensure it is a compatible halogenated or mixed-halogenated stream. Pour the liquid waste carefully into the container, using a funnel if necessary, to avoid spills.

    • Container Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[10]

    • Secure Closure: Tightly close the container immediately after adding waste.[8][12]

5. Store in a Satellite Accumulation Area (SAA)

  • Rationale: To store hazardous waste safely at its point of generation prior to removal, in compliance with EPA regulations.[12][13]

  • Procedure:

    • Place the closed waste container in a designated SAA.

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][15]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10]

    • Ensure the SAA is clearly marked and away from incompatible materials, particularly strong bases, acids, and oxidizers.[12]

6. Arrange for Final Disposal

  • Rationale: To transfer the waste to a licensed disposal facility in a compliant and documented manner.

  • Procedure:

    • When the waste container is full or has been in storage for the maximum allowed time (typically up to one year in an SAA for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department.[12]

    • Provide the EHS team with all necessary information about the waste stream.

    • Follow their specific procedures for waste pickup and transport to the Central Accumulation Area (CAA) for shipment to a licensed hazardous waste disposal facility.[13]

Section 4: Visualizing the Disposal Workflow

To ensure clarity and reinforce the procedural logic, the following diagram outlines the decision-making and operational flow for the disposal of this compound.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible, Leak-Proof Waste Container ppe->container label Step 3: Pre-Label Container 'Hazardous Waste' + Chemical Name & Hazards container->label collect Step 4: Collect Waste (Pure compound, solutions, contaminated labware) label->collect store Step 5: Securely Close & Place in Designated SAA (Secondary Containment) collect->store decision Container Full or Ready for Disposal? store->decision decision->store No contact_ehs Step 6: Contact Institutional EHS for Waste Pickup decision->contact_ehs Yes end Compliant Disposal (Licensed Facility) contact_ehs->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

Section 5: Regulatory Compliance Overview

Adherence to this guide ensures compliance with the primary federal regulations governing laboratory chemical waste in the United States.

Table 2: Key Regulatory Compliance Framework

Regulation Agency Core Requirement for This Compound
Resource Conservation and Recovery Act (RCRA) EPA Governs the "cradle-to-grave" management of hazardous waste.[16] Mandates proper identification, segregation, containerization, labeling, and disposal of this compound as a hazardous waste.[10]
Occupational Exposure to Hazardous Chemicals in Laboratories (The "Laboratory Standard") OSHA Requires laboratories to have a Chemical Hygiene Plan (CHP), provide employee training on hazards, ensure availability of SDS (or analogous data), and use protective equipment to minimize exposure.[11][16]

| Hazard Communication Standard (HCS) | OSHA | Mandates that hazards of chemicals are evaluated and that this information is conveyed to employees through labels, SDS, and training programs.[6] |

Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific on-site accumulation time limits and volumes, which your EHS department will manage.[13][14]

Section 6: Emergency Spill Procedures

In the event of a spill, a swift and correct response is critical.

  • Minor Spill (Contained, small quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[4]

    • Clean the spill area with soap and water.

    • Report the incident to your laboratory supervisor.

  • Major Spill (Large quantity, uncontained, or in a public area):

    • Evacuate the area immediately.

    • Alert others to stay away.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Contact your institution's emergency response line and EHS department immediately. Do not attempt to clean up a major spill yourself.

By integrating these procedures into your standard laboratory operations, you ensure a culture of safety, uphold scientific integrity, and maintain full regulatory compliance.

References

  • Managing Hazardous Chemical Waste in the Lab.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Segreg
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • 4-Bromo-6-chloro-1H-indazole Safety D
  • Halogenated Organic Liquids - Standard Oper
  • Laboratory Safety and Chemical Hygiene Plan. University of Chicago.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • 4-Chloro-7-methyl-1H-indazole Safety D
  • Chemical Hazards and Toxic Substances - Overview.
  • This compound [Q00739]. ChemUniverse.
  • 885521-74-4|this compound. BLD Pharm.
  • Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Labor

Sources

Personal protective equipment for handling 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is the bedrock of innovation in drug development. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 4-Chloro-6-methyl-1H-indazole, ensuring that your critical work is conducted with the highest degree of safety and scientific integrity.

The procedural guidance herein is synthesized from established safety principles and data from structurally related compounds. The core philosophy is that a protocol is not merely a list of steps, but a self-validating system where the causality behind each action is understood. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's safety guidelines.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound was not available for direct review, a hazard assessment can be reliably inferred from the toxicological data of structurally similar substituted indazoles. These compounds consistently present a clear hazard profile that dictates our handling procedures.

Inferred Hazard Profile:

  • Acute Oral Toxicity: Indazole derivatives are frequently classified as harmful if swallowed.[1][2][3][4] Ingestion can lead to adverse health effects, necessitating immediate medical attention.[1][2]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][5] Prolonged exposure could lead to more severe dermal effects.

  • Serious Eye Irritation: The chemical class is known to cause serious eye irritation.[2][3][5] Splashes pose a significant risk, potentially leading to serious eye damage if not addressed immediately.

  • Respiratory Tract Irritation: Inhalation of the dust or powder form may cause respiratory irritation.[3][5]

This profile requires the implementation of stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE) to create a protective barrier between the researcher and the chemical.[6][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience; it is a critical control measure dictated by the hazard assessment. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale & Standard
Eye & Face Chemical safety goggles forming a tight seal. A full-face shield is required when there is a risk of splashing.[8]Protects against dust particles and chemical splashes, which can cause serious eye irritation.[2][3][5] Equipment must meet standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[1][9][10]
Skin & Body - Gloves: Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect before use and use proper removal technique.[11] - Lab Coat/Suit: A long-sleeved lab coat is mandatory. A chemically impervious suit may be required for large quantities or spill cleanup.[6][11]Prevents skin contact, a primary route of exposure that can cause irritation.[12] Contaminated gloves must be disposed of immediately according to good laboratory practices.[11][13]
Respiratory Required when handling powders outside of a ventilated enclosure or when engineering controls are insufficient. Use a NIOSH-approved air-purifying respirator with appropriate particulate filters (e.g., P95 or P1).[10][11]Minimizes the inhalation of dust, which may cause respiratory tract irritation.[3][5] Engineering controls (fume hoods) are the primary method of respiratory protection.[12][14]

Operational Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling this compound, from preparation to disposal. Following these steps methodically creates a self-validating system of safety.

Step 1: Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize exposure.[12][15]

  • Ventilation: Ensure the chemical fume hood or other ventilated enclosure is functioning correctly before beginning work.[14] Ventilation is a primary defense against inhaling hazardous dust.[12]

  • Safety Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.[1][8]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, within the designated area to avoid unnecessary movement of the chemical. Use disposable, plastic-backed absorbent paper ("bench paper") to protect surfaces.[16]

Step 2: Handling the Compound
  • Don PPE: Put on all required PPE as outlined in the table above. Pay close attention to proper glove selection and fit.

  • Weighing: If weighing the solid, do so within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.[15] Handle powders carefully to minimize dust generation.[13]

  • Transfers: When transferring the compound, keep containers closed as much as possible. Avoid creating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][14][17] Always wash hands thoroughly with soap and water after handling the chemical and removing gloves.[1][8][13]

Step 3: Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate personnel from the immediate area.[11]

  • Containment: For small spills, prevent further spread. Do not let the product enter drains.[5][11][17]

  • Cleanup: Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][9][11] Avoid actions that create dust.[5][11]

  • Exposure Response:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][3]

    • Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, get medical advice.[1][2][3]

    • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1][17]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2][17]

Step 4: Waste Disposal
  • Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and cleanup materials, must be collected in appropriately labeled, sealed containers.

  • Disposal: Dispose of all chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][2][17] Do not dispose of this chemical down the drain.[13]

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling protocol, emphasizing the cyclical nature of preparation, execution, and post-handling safety checks.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal & Emergency prep_area Designate Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Full PPE check_safety->don_ppe handle Weigh & Handle Compound (Minimize Dust) don_ppe->handle decontaminate Decontaminate Workspace & Equipment handle->decontaminate spill Spill / Exposure Emergency Protocol handle->spill If Spill Occurs doff_ppe Properly Remove & Dispose PPE decontaminate->doff_ppe waste Segregate & Label Hazardous Waste decontaminate->waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-indazole-4-boronic acid pinacol ester. URL
  • CHEMM. Personal Protective Equipment (PPE). URL
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet: 6-CHLORO-5-METHYL-1H-INDAZOLE. URL
  • U.S. Environmental Protection Agency. Personal Protective Equipment. URL
  • TCI Chemicals.
  • AK Scientific, Inc. SAFETY DATA SHEET: 5-Chloro-3-iodo-1H-indazole. URL
  • Angene Chemical. Safety Data Sheet: 3-bromo-6-fluoro-1H-indazole. URL
  • Angene Chemical.
  • BVL (Federal Office of Consumer Protection and Food Safety). Personal protective equipment when handling plant protection products. URL
  • Sigma-Aldrich. SAFETY DATA SHEET: 1-(p-Nitrophenylazo)-2-naphthol. URL
  • Sigma-Aldrich. SAFETY DATA SHEET: 3-Indazolecarboxylic acid. URL
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. URL
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. URL
  • XiXisys.com. GHS SDS: 4-CHLORO-1H-INDAZOLE. URL
  • Utah State University.
  • iGEM.
  • NextGen Protocols.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. URL
  • ECHEMI.
  • Cornell University Environmental Health and Safety. Guidelines for Working with Particularly Hazardous Substances. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-1H-indazole
Reactant of Route 2
4-Chloro-6-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.